XC219
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19ClO7 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
(1S,2S,11aS)-8-chloro-2,9-dihydroxy-1-methoxy-1,4,7,10-tetramethyl-2,11a-dihydrobenzo[b][1,4]benzodioxepine-3,6-dione |
InChI |
InChI=1S/C18H19ClO7/c1-6-9-13(7(2)11(20)10(6)19)25-16-14(26-17(9)23)8(3)12(21)15(22)18(16,4)24-5/h15-16,20,22H,1-5H3/t15-,16+,18+/m1/s1 |
InChI Key |
VQZYEPBJLBYROP-RYRKJORJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of CYP2C19 in the Liver: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19), a member of the cytochrome P450 mixed-function oxidase system, is a critical enzyme predominantly expressed in the liver.[1][2] Localized to the endoplasmic reticulum of hepatocytes, CYP2C19 plays a pivotal role in the Phase I metabolism of a wide array of xenobiotics, including at least 10% of clinically prescribed drugs.[1][3] Its function is central to drug efficacy and safety, influencing the therapeutic window and potential for adverse drug reactions. This technical guide provides a comprehensive overview of the core functions of CYP2C19, with a focus on its catalytic activity, genetic variability, and the experimental methodologies used for its characterization.
Core Function: A Key Player in Hepatic Drug Metabolism
The primary function of CYP2C19 is to catalyze the oxidation of a diverse range of lipophilic compounds, rendering them more water-soluble and facilitating their excretion from the body. This enzymatic activity is crucial for the biotransformation of numerous therapeutic agents.
Metabolic Roles of CYP2C19:
-
Drug Activation (Prodrugs): CYP2C19 is instrumental in the bioactivation of certain prodrugs, converting them into their pharmacologically active forms. A notable example is the antiplatelet agent clopidogrel (B1663587), which requires CYP2C19-mediated oxidation to exert its therapeutic effect.[4][5][6]
-
Drug Inactivation and Clearance: Conversely, for many other drugs, CYP2C19-mediated metabolism leads to their inactivation and subsequent elimination. This is a key clearance pathway for drugs such as the proton pump inhibitor omeprazole (B731) and the anxiolytic diazepam.[2][6][7]
-
Endogenous Compound Metabolism: While primarily recognized for its role in xenobiotic metabolism, CYP2C19 also participates in the metabolism of some endogenous compounds.[2]
The catalytic activity of CYP2C19 is highly dependent on the specific substrate. The efficiency of metabolism is characterized by the enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax) or turnover number (kcat).
Data Presentation: Enzyme Kinetics of Key CYP2C19 Substrates
The following table summarizes the kinetic parameters for the metabolism of several key drug substrates by CYP2C19. These values are essential for predicting drug-drug interactions and understanding the impact of genetic polymorphisms.
| Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | kcat (min-1) | Source |
| (S)-Mephenytoin | 4'-hydroxy-mephenytoin | 165 | 1.2 | - | [8] |
| β-Eudesmol | - | 16.76 | 3.35 | - | [9] |
| Omeprazole | 5-hydroxyomeprazole | - | - | - | [2][9][10][11][12] |
| Clopidogrel | 2-oxo-clopidogrel | - | - | - | [4][5][6][13][14] |
| Diazepam | Desmethyldiazepam | - | - | - | [3][6][7][15][16] |
| Propranolol | 4'-hydroxypropranolol | - | - | - | [17][18][19] |
Genetic Polymorphisms and Clinical Significance
The CYP2C19 gene is highly polymorphic, with numerous identified alleles that can significantly alter enzyme activity.[2] This genetic variability is a major contributor to interindividual differences in drug response and is a cornerstone of pharmacogenomics.
CYP2C19 Phenotypes:
Based on their genetic makeup, individuals can be categorized into different metabolizer phenotypes:
-
Ultrarapid Metabolizers (UMs): Carry two increased-function alleles (e.g., 17/17). They metabolize substrates at a significantly faster rate, which can lead to therapeutic failure for drugs inactivated by CYP2C19 or toxicity from drugs activated by it.
-
Rapid Metabolizers (RMs): Carry one increased-function allele and one normal-function allele (e.g., 1/17).
-
Normal Metabolizers (NMs): Possess two normal-function alleles (e.g., 1/1). They exhibit expected drug metabolism.
-
Intermediate Metabolizers (IMs): Have one normal-function allele and one no-function allele (e.g., 1/2) or two decreased-function alleles. They have reduced metabolic capacity.
-
Poor Metabolizers (PMs): Carry two no-function alleles (e.g., 2/2, 2/3, 3/3). They have little to no CYP2C19 function, leading to significantly higher plasma concentrations of drugs metabolized by this enzyme and an increased risk of adverse effects.
The prevalence of these polymorphisms varies among different ethnic populations. For instance, loss-of-function alleles are more common in East Asian populations compared to Caucasians.[2]
Clinical Implications:
The clinical consequences of CYP2C19 polymorphisms are profound, particularly for drugs with a narrow therapeutic index. For example, in the case of clopidogrel, poor metabolizers exhibit a diminished antiplatelet response, increasing their risk of major adverse cardiovascular events such as stent thrombosis.[5][13] Conversely, for a drug like omeprazole, poor metabolizers may have a more pronounced acid-suppressing effect.[9][11]
Experimental Protocols
In Vitro CYP2C19 Activity Assay using Human Liver Microsomes
This protocol outlines a general method for determining the metabolic activity of CYP2C19 using human liver microsomes (HLMs).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2C19 substrate (e.g., (S)-mephenytoin, omeprazole)
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (NRS) or 20 mM NADPH solution
-
Selective CYP2C19 inhibitor (e.g., ticlopidine) for reaction phenotyping
-
Organic solvent (e.g., acetonitrile, ethyl acetate) to terminate the reaction
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS or HPLC for metabolite quantification
Methodology:
-
Thaw Microsomes: Slowly thaw the HLM vial on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume typically 190 µL) containing:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate Reaction: Start the metabolic reaction by adding 10 µL of 20 mM NADPH or the NRS.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., up to 60 minutes), ensuring linear metabolite formation.[4]
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., 200 µL of acetonitrile).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Quantification: Quantify the formation of the specific metabolite using a validated LC-MS/MS or HPLC method.
-
Data Analysis: Determine the rate of metabolite formation. For enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Controls:
-
No NADPH control: To assess non-enzymatic degradation of the substrate.
-
Time-zero control: To determine the background level of the metabolite.
-
Inhibitor control: To confirm the contribution of CYP2C19 to the metabolism using a selective inhibitor.[4]
CYP2C19 Genotyping using TaqMan® Real-Time PCR
This protocol provides a general workflow for identifying common CYP2C19 alleles (*2, *3, and *17) using a TaqMan® Real-Time PCR assay.
Materials:
-
Genomic DNA extracted from whole blood or other appropriate tissue.
-
TaqMan® Genotyping Master Mix
-
TaqMan® Drug Metabolism Genotyping Assays for CYP2C192, CYP2C193, and CYP2C19*17 (containing specific primers and VIC® and FAM™ labeled probes)
-
Nuclease-free water
-
Real-Time PCR instrument
-
Optical-grade PCR plates and seals
Methodology:
-
DNA Preparation: Extract high-quality genomic DNA and quantify its concentration. Normalize the DNA concentration for all samples (e.g., 20 ng/µL).[3]
-
Prepare PCR Reaction Mix: For each allele to be tested, prepare a reaction mix in a sterile tube. For a single 20 µL reaction, combine:
-
Dispense Reaction Mix: Pipette 15 µL of the prepared reaction mix into each well of a PCR plate.
-
Add DNA: Add 5 µL of the normalized genomic DNA to the respective wells. Include no-template controls (NTCs) containing nuclease-free water instead of DNA.
-
Seal and Centrifuge: Seal the plate with an optical adhesive film and briefly centrifuge to bring all reactants to the bottom of the wells.
-
Real-Time PCR Cycling: Place the plate in a Real-Time PCR instrument and run the following thermal cycling program:
-
Data Analysis: After the run is complete, analyze the data using the instrument's software. The software will generate an allelic discrimination plot, clustering the samples into homozygous for allele 1, homozygous for allele 2, and heterozygous, based on the fluorescence signals from the VIC® and FAM™ probes.
Mandatory Visualizations
Signaling Pathway: Transcriptional Regulation of CYP2C19
// Nodes for Xenobiotics and Nuclear Receptors Xenobiotics [label="Xenobiotics\n(e.g., Rifampicin, Phenobarbital)", fillcolor="#FBBC05", fontcolor="#202124"]; CAR [label="CAR\n(Constitutive Androstane Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PXR [label="PXR\n(Pregnane X Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR\n(Retinoid X Receptor)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Gene and Protein CYP2C19_Gene [label="CYP2C19 Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; CYP2C19_mRNA [label="CYP2C19 mRNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CYP2C19_Protein [label="CYP2C19 Protein\n(in Endoplasmic Reticulum)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Xenobiotics -> CAR [label="Activates"]; Xenobiotics -> PXR [label="Activates"]; CAR -> RXR [label="Heterodimerizes with"]; PXR -> RXR [label="Heterodimerizes with"]; RXR -> CYP2C19_Gene [label="Binds to\nResponse Element", dir=back, color="#5F6368"]; CYP2C19_Gene -> CYP2C19_mRNA [label="Transcription"]; CYP2C19_mRNA -> CYP2C19_Protein [label="Translation"];
{rank=same; CAR; PXR;} } .dot
Caption: Transcriptional activation of the CYP2C19 gene by xenobiotics via nuclear receptors CAR and PXR.
Experimental Workflow: In Vitro CYP2C19 Activity Assay
// Workflow edges prep_microsomes -> mix; prep_reagents -> mix; mix -> pre_incubate; pre_incubate -> start_reaction; start_reaction -> incubate; incubate -> stop_reaction; stop_reaction -> centrifuge; centrifuge -> analyze; analyze -> data_analysis; } .dot
Caption: A typical workflow for determining CYP2C19 enzyme activity using human liver microsomes.
Conclusion
CYP2C19 is a cornerstone of hepatic drug metabolism, and its functional variability has profound implications for personalized medicine. A thorough understanding of its catalytic function, the clinical relevance of its genetic polymorphisms, and the methodologies for its characterization are paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding of these core aspects, emphasizing the need for integrated pharmacogenetic and in vitro data to optimize drug therapy and enhance patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. protocols.io [protocols.io]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. The Pharmacogenetics of Cytochrome P450 2C19 Enzymes - Effects on Clopidogrel and Proton Pump Inhibitors | Yusmiati | The Indonesian Biomedical Journal [inabj.org]
- 7. researchgate.net [researchgate.net]
- 8. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. CYP2C19 loss‐of‐function alleles and use of omeprazole or esomeprazole increase the risk of cardiovascular outcomes in patients using clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feasibility and implementation of CYP2C19 genotyping in patients using antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oyc.co.jp [oyc.co.jp]
- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. veritastk.co.jp [veritastk.co.jp]
The Central Role of CYP2C19 in Xenobiotic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a wide array of xenobiotics, including a significant number of clinically prescribed drugs. Its polymorphic nature leads to substantial inter-individual variability in drug response, efficacy, and the potential for adverse drug reactions. This technical guide provides an in-depth exploration of the function of CYP2C19, its genetic variants, and its interactions with various substrates, inhibitors, and inducers. Detailed experimental protocols for assessing CYP2C19 activity and genotype are presented, alongside a comprehensive summary of quantitative kinetic data to support drug development and precision medicine initiatives.
Introduction: The Significance of CYP2C19 in Drug Metabolism
Cytochrome P450 2C19 (CYP2C19) is a member of the CYP2C subfamily of heme-containing monooxygenases primarily expressed in the liver and, to a lesser extent, in the small intestine.[1] This enzyme is responsible for the phase I metabolism of approximately 10% of all clinically used drugs.[2] Its role is particularly crucial in the biotransformation of proton pump inhibitors, antidepressants, antiplatelet agents, and anticonvulsants.[2][3]
The clinical importance of CYP2C19 is underscored by its high degree of genetic polymorphism.[3] Variations in the CYP2C19 gene can lead to the production of enzymes with altered, reduced, or no function, categorizing individuals into different metabolizer phenotypes: ultrarapid, rapid, normal, intermediate, and poor metabolizers.[4] This genetic variability is a major determinant of drug efficacy and toxicity, making CYP2C19 a key focus in the field of pharmacogenomics.
Genetic Polymorphisms and their Clinical Implications
The CYP2C19 gene, located on chromosome 10q24, is highly polymorphic, with numerous alleles identified.[2][3] These genetic variations can significantly impact the metabolic capacity of the enzyme.
Key Allelic Variants and their Functional Consequences
The most clinically relevant alleles include loss-of-function variants, such as CYP2C192 and CYP2C193, and a gain-of-function variant, CYP2C1917.[2] The CYP2C192 allele, for instance, results from a splicing defect, leading to a truncated and non-functional protein.[1] Individuals carrying two loss-of-function alleles are classified as poor metabolizers and may experience altered drug responses.
For example, the antiplatelet drug clopidogrel (B1663587) is a prodrug that requires activation by CYP2C19.[5] Poor metabolizers exhibit reduced conversion of clopidogrel to its active metabolite, leading to diminished antiplatelet effects and an increased risk of adverse cardiovascular events.[5] Conversely, ultrarapid metabolizers (CYP2C19*17 carriers) may have an enhanced response to clopidogrel but could be at a higher risk of bleeding.[1]
Ethnic and Population Differences in Allele Frequencies
The prevalence of CYP2C19 alleles varies significantly across different ethnic populations. The CYP2C192 allele is more common in East Asians (around 29-35%) compared to Caucasians (around 12%) and African Americans (around 15%).[1] The CYP2C1917 allele, associated with increased enzyme activity, is more frequent in Caucasians and African Americans than in East Asians.[4] These differences in allele frequencies contribute to the observed ethnic variations in drug metabolism and response.
CYP2C19 Interacting Compounds: Substrates, Inhibitors, and Inducers
The metabolic activity of CYP2C19 can be modulated by a variety of compounds, which are broadly classified as substrates, inhibitors, and inducers. Understanding these interactions is crucial for predicting and managing drug-drug interactions (DDIs).
Substrates of CYP2C19
CYP2C19 metabolizes a diverse range of drugs from various therapeutic classes. The interaction between the enzyme and its substrates is characterized by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
Table 1: Selected Substrates of CYP2C19 and their Therapeutic Classes
| Therapeutic Class | Drug |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole, Esomeprazole |
| Antidepressants | Citalopram, Escitalopram, Imipramine, Clomipramine, Amitriptyline |
| Antiplatelet Agents | Clopidogrel |
| Anticonvulsants | (S)-Mephenytoin, Diazepam, Phenytoin |
| Antifungals | Voriconazole |
| Antimalarials | Proguanil |
This table is not exhaustive and represents commonly cited examples.
Inhibitors of CYP2C19
Inhibitors of CYP2C19 decrease its metabolic activity, which can lead to increased plasma concentrations of co-administered CYP2C19 substrates, potentially causing toxicity. The potency of an inhibitor is quantified by its inhibition constant (Ki).
Table 2: Selected Inhibitors of CYP2C19 and their Strength
| Strength | Inhibitor |
| Strong | Fluvoxamine, Fluconazole |
| Moderate | Omeprazole, Esomeprazole |
| Weak | Lansoprazole, Pantoprazole |
Classification of inhibitors can vary based on the in vitro system and substrate used.
Inducers of CYP2C19
Inducers increase the expression and activity of CYP2C19, leading to enhanced metabolism of its substrates. This can result in decreased plasma concentrations and potential therapeutic failure of co-administered drugs.
Table 3: Selected Inducers of CYP2C19
| Inducer |
| Rifampicin |
| Carbamazepine |
| Phenytoin |
| St. John's Wort |
Quantitative Data on CYP2C19 Kinetics
The following tables summarize key quantitative data for the interaction of various compounds with CYP2C19. These values are essential for developing pharmacokinetic models and predicting drug-drug interactions.
Table 4: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Selected CYP2C19 Substrates
| Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference System |
| (S)-Mephenytoin | 20-100 | 5-15 | Human Liver Microsomes |
| Omeprazole | 5-20 | 10-30 | Human Liver Microsomes |
| Citalopram | 50-150 | 2-8 | Recombinant CYP2C19 |
| Clopidogrel | 10-50 | 1-5 | Human Liver Microsomes |
Values can vary depending on the experimental conditions and the specific human liver microsome pool or recombinant system used.
Table 5: Inhibition Constants (Ki) for Selected CYP2C19 Inhibitors
| Inhibitor | Substrate Probe | Ki (μM) | Type of Inhibition |
| Fluvoxamine | (S)-Mephenytoin | 0.1-1.0 | Competitive |
| Fluconazole | Omeprazole | 1-5 | Non-competitive |
| Omeprazole | (S)-Mephenytoin | 5-20 | Competitive |
| Ticlopidine | (S)-Mephenytoin | 0.5-2 | Mechanism-based |
The type of inhibition and Ki values can be substrate-dependent.
Experimental Protocols for CYP2C19 Research
This section provides detailed methodologies for key experiments used to characterize the role of CYP2C19 in drug metabolism.
CYP2C19 Genotyping
Determining an individual's CYP2C19 genotype is fundamental for personalized medicine. The TaqMan Real-Time PCR assay is a widely used method.
Protocol 1: CYP2C19 Genotyping using TaqMan Real-Time PCR
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercially available kit.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay (containing primers and VIC/FAM labeled probes for the target allele), and nuclease-free water.
-
PCR Plate Setup: Add the PCR master mix to a 96- or 384-well PCR plate. Add the extracted genomic DNA to the respective wells.
-
Real-Time PCR: Perform the PCR using a real-time PCR instrument with the following cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes.
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
Repeat Denaturation and Annealing/Extension for 40 cycles.
-
-
Data Analysis: Analyze the amplification plots to determine the genotype for each sample based on the fluorescence signals from the VIC and FAM probes.
In Vitro CYP2C19 Enzyme Assays
These assays are used to determine the metabolic activity of CYP2C19 and to assess the inhibitory potential of new chemical entities.
Protocol 2: CYP2C19 Inhibition Assay using Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Prepare a stock solution of a known CYP2C19 substrate (e.g., (S)-mephenytoin) and the test inhibitor in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration ~0.2 mg/mL), the test inhibitor at various concentrations, and the phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP2C19 substrate and the NADPH regenerating system.
-
-
Reaction Termination: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite from the substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity) and subsequently the Ki value using appropriate kinetic models.
In Vitro CYP2C19 Induction Assay
This assay evaluates the potential of a compound to induce the expression of the CYP2C19 gene.
Protocol 3: CYP2C19 mRNA Induction in Cultured Human Hepatocytes
-
Cell Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.
-
Compound Treatment: Treat the hepatocytes with the test compound at various concentrations, a positive control inducer (e.g., rifampicin), and a vehicle control for 48-72 hours.
-
RNA Isolation: After the treatment period, lyse the cells and isolate total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP2C19 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in CYP2C19 mRNA expression relative to the vehicle control using the ΔΔCt method.
Visualizing CYP2C19-Related Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are examples of diagrams created using the DOT language for Graphviz.
Clopidogrel Activation Pathway
References
- 1. PharmGKB summary: very important pharmacogene information for cytochrome P450, family 2, subfamily C, polypeptide 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. knmp.nl [knmp.nl]
- 5. medlineplus.gov [medlineplus.gov]
An In-depth Technical Guide to the Core of CYP2C19: Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19), a crucial enzyme in the cytochrome P450 superfamily, plays a pivotal role in the metabolism of a significant portion of clinically prescribed drugs.[1][2] Its genetic variability is a major determinant of inter-individual differences in drug efficacy and adverse reactions, making it a key focus in the field of pharmacogenomics.[1][3] This technical guide provides a comprehensive overview of the CYP2C19 gene structure and the intricate mechanisms governing its regulation.
Gene Structure
The CYP2C19 gene is located on chromosome 10q23.33 within a cluster of other CYP2C genes, including CYP2C8, CYP2C9, and CYP2C18.[1][4] This localization necessitates careful design of genotyping assays to ensure specificity.[4]
Genomic Organization
The CYP2C19 gene is a large gene, spanning approximately 92,867 base pairs.[1][5] It is composed of nine exons and eight introns, which encode a protein of 490 amino acids.[4][5]
| Feature | Description | Reference |
| Gene Name | Cytochrome P450 Family 2 Subfamily C Member 19 | [1] |
| Symbol | CYP2C19 | [1] |
| Chromosomal Location | 10q23.33 | [1][4] |
| Gene Size | ~92,867 base pairs | [1][5] |
| Number of Exons | 9 | [1][4][5] |
| Number of Introns | 8 | [5] |
| Protein Size | 490 amino acids | [4] |
Key Allelic Variants
CYP2C19 is highly polymorphic, with numerous alleles defined that result in varied enzyme activity, from poor to ultrarapid metabolism.[1] This variability is a critical consideration in clinical pharmacology. The frequencies of these alleles show significant inter-ethnic differences.[6][7]
| Allele | Key Single Nucleotide Polymorphism (SNP) | Consequence | Functional Phenotype |
| 1 | Wild-type | Normal enzyme activity | Normal Metabolizer (NM) |
| 2 | c.681G>A (rs4244285) | Splicing defect, non-functional protein | Poor Metabolizer (PM) |
| 3 | c.636G>A (rs4986893) | Premature stop codon, non-functional protein | Poor Metabolizer (PM) |
| 17 | c.-806C>T (rs12248560) | Increased transcription | Ultrarapid Metabolizer (UM) |
Regulation of Gene Expression
The expression of CYP2C19 is a complex process controlled at the transcriptional level by a host of transcription factors and nuclear receptors. This regulation dictates the basal expression levels of the enzyme and its inducibility by various xenobiotics.[8][9]
Transcriptional Regulation
The 5'-flanking region of the CYP2C19 gene contains several regulatory elements that serve as binding sites for transcription factors and nuclear receptors.[10] Genetic variations within these regions can alter transcription factor binding and consequently, gene expression.[8][9]
Several key proteins have been identified to modulate CYP2C19 transcription:
| Factor | Type | Binding Site/Element | Role in Regulation | Reference |
| PXR (Pregnane X Receptor) | Nuclear Receptor | Responsive Elements in Promoter | Induction by xenobiotics | [11][12] |
| CAR (Constitutive Androstane Receptor) | Nuclear Receptor | Responsive Elements in Promoter | Induction by xenobiotics | [10][11][12] |
| GR (Glucocorticoid Receptor) | Nuclear Receptor | Glucocorticoid Response Element (GRE) | Induction by glucocorticoids | [10] |
| VDR (Vitamin D Receptor) | Nuclear Receptor | Responsive Elements in Promoter | Induction | [11][13] |
| HNF4α (Hepatocyte Nuclear Factor 4α) | Transcription Factor | HNF4 Elements in Promoter | Basal expression, lower affinity compared to CYP2C9 | [11][12] |
| HNF3γ (FOXA3) | Transcription Factor | Promoter Region | Basal expression | [10] |
| GATA-4 | Transcription Factor | GATA binding site (-165/-156) | Upregulation of expression | [14] |
| ERα (Estrogen Receptor α) | Nuclear Receptor | Promoter Region | Regulation by estrogens | [10][15] |
Signaling Pathways
The activity of the transcription factors and nuclear receptors that regulate CYP2C19 is modulated by various intracellular signaling pathways.
Caption: Signaling pathways in CYP2C19 gene regulation.
Tissue Distribution
CYP2C19 is predominantly expressed in the liver, where it constitutes a significant portion of the total cytochrome P450 content.[1][2] Its expression is also detected in other tissues, such as the small intestine.[5][16]
| Tissue | Expression Level | Data Source |
| Liver | High | Human Protein Atlas, GTEx |
| Small Intestine (Duodenum) | Moderate | Human Protein Atlas, GTEx |
| Stomach | Low | Human Protein Atlas, GTEx |
| Gallbladder | Low | Human Protein Atlas, GTEx |
Experimental Protocols
A variety of experimental techniques are employed to study the CYP2C19 gene, from genotyping to assessing its functional activity.
CYP2C19 Genotyping
Accurate genotyping is essential for pharmacogenetic testing. Real-time PCR-based methods are commonly used for their speed and accuracy.
Caption: Workflow for CYP2C19 genotyping using real-time PCR.
Detailed Methodology for Real-Time PCR-based Genotyping (e.g., TaqMan Assay):
-
Sample Collection and DNA Extraction:
-
Collect whole blood samples in EDTA-containing tubes.[17]
-
Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing TaqMan Genotyping Master Mix, sequence-specific primers for the target SNP (e.g., for CYP2C19*2 or *3), and allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., FAM and VIC).[18]
-
Add a standardized amount of genomic DNA to each reaction.
-
Perform the PCR on a real-time PCR instrument with the appropriate thermal cycling conditions.[17]
-
-
Data Analysis:
-
Analyze the resulting fluorescence data using the instrument's software to generate an allelic discrimination plot.
-
Based on the clustering of the samples on the plot, assign a genotype (1/1, 1/2, 2/2, etc.) to each sample.[18]
-
Gene Expression Analysis
Quantitative real-time PCR (qPCR) is a standard method to quantify CYP2C19 mRNA levels in different tissues or in response to inducers.
Detailed Methodology for qPCR:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples or cultured cells using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity.
-
Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both CYP2C19 and the reference gene.
-
Calculate the relative expression of CYP2C19 mRNA using the ΔΔCt method.
-
Enzyme Activity Assays
The metabolic activity of the CYP2C19 enzyme is commonly assessed using probe substrates and analyzing the formation of their specific metabolites, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]
Detailed Methodology for LC-MS/MS-based Activity Assay:
-
Incubation:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the parent drug and its metabolite using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the metabolite using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[21]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the metabolite.
-
Calculate the concentration of the metabolite in the samples and determine the rate of formation to reflect enzyme activity.
-
Conclusion
A thorough understanding of the CYP2C19 gene's structure and its complex regulatory network is fundamental for advancing pharmacogenomics and personalized medicine. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this critical enzyme and its impact on drug metabolism and clinical outcomes. Continued research into the nuanced aspects of CYP2C19 regulation will further enhance our ability to predict drug responses and optimize therapeutic strategies.
References
- 1. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PharmVar GeneFocus: CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.jax.org [media.jax.org]
- 6. Pharmacogenetics of CYP2C19: functional and clinical implications of a new variant CYP2C19*17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2C19 Allele Frequencies in Over 2.2 Million Direct‐to‐Consumer Genetics Research Participants and the Potential Implication for Prescriptions in a Large Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of CYP2C19 and its role in altered enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Frontiers | Molecular mechanisms of genetic variation and transcriptional regulation of CYP2C19 [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. The transcriptional regulation of the human CYP2C genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The transcription factor GATA-4 regulates cytochrome P4502C19 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CYP2C19 and CYP2C9 : New aspects of pharmacogenetics and transcriptional regulation | Semantic Scholar [semanticscholar.org]
- 16. Tissue expression of CYP2C19 - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. CYP2C19 genotyping [bio-protocol.org]
- 18. scispace.com [scispace.com]
- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 20. The Methodology Used to Measure Differential Gene Expression Affects the Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A rapid and simple LC-MS/MS method for the simultaneous evaluation of CYP1A2, CYP2C9, CYP2C19, CYP2D6 and CYP3A4 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An improved LC-MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
The Discovery and History of Cytochrome P450 2C19: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs. Its discovery and the subsequent elucidation of its genetic polymorphism have been pivotal in the development of personalized medicine. This technical guide provides a comprehensive overview of the history of CYP2C19, from the initial observations of variable drug metabolism to the characterization of its genetic basis and the development of modern analytical techniques.
The Dawn of a Polymorphism: The Mephenytoin (B154092) Enigma
The story of CYP2C19 begins not with the enzyme itself, but with the observation of variable responses to the anticonvulsant drug mephenytoin. In the early 1980s, researchers noticed that a small percentage of the population exhibited a significantly reduced ability to metabolize this drug, leading to potential toxicity.
Seminal Observations
Seminal work by Küpfer and Preisig in 1984 first described a "new drug hydroxylation polymorphism in man" using mephenytoin as a probe drug.[1] They observed that the 4'-hydroxylation of the S-enantiomer of mephenytoin was deficient in a subset of the population, leading to the classification of individuals as either "extensive metabolizers" (EMs) or "poor metabolizers" (PMs).[1] This trait was found to be inherited in an autosomal recessive manner.[2]
Subsequent studies by Wilkinson and colleagues in 1989 further solidified the understanding of this polymorphism and its clinical implications.[3] These early investigations laid the groundwork for identifying the enzymatic basis of this variation.
Phenotyping with Mephenytoin
The primary method for phenotyping individuals was the administration of a racemic mixture of mephenytoin followed by the analysis of urinary metabolites. The ratio of the S-enantiomer to the R-enantiomer of mephenytoin, or the amount of 4'-hydroxymephenytoin excreted, was used to distinguish between EMs and PMs.[1][2]
Unmasking the Enzyme: The Identification of CYP2C19
The search for the enzyme responsible for the mephenytoin polymorphism led to the then-nascent field of cytochrome P450 biochemistry.
Isolation and Characterization
Through meticulous protein purification techniques from human liver microsomes, the enzyme responsible for S-mephenytoin 4'-hydroxylation was isolated and characterized. This enzyme was initially referred to by various names before being officially designated as CYP2C19.
The Genetic Basis of Polymorphism
The molecular basis of the poor metabolizer phenotype was uncovered in the mid-1990s with the identification of specific mutations in the CYP2C19 gene.
-
CYP2C192 (c.681G>A): In 1994, de Morais and colleagues identified a single G-to-A transition in exon 5 of the CYP2C19 gene.[4] This mutation creates an aberrant splice site, leading to a premature stop codon and a truncated, non-functional protein.[4] This allele, now known as CYP2C192, was found to be a major cause of the PM phenotype in both Caucasian and Asian populations.[4]
-
CYP2C193 (c.636G>A): Shortly after, Goldstein and colleagues identified another mutation, a G-to-A transition at position 636 in exon 4, which also results in a premature stop codon.[5][6] This allele, designated CYP2C193, is more prevalent in Asian populations and contributes to the higher frequency of the PM phenotype in these groups.[2][5]
Quantitative Data Summary
The discovery of these genetic variants has led to extensive research into their frequencies across different populations and their impact on enzyme function.
Allele Frequencies of CYP2C19
The frequencies of the major CYP2C19 alleles vary significantly among different ethnic groups.
| Allele | Population | Allele Frequency (%) | Reference(s) |
| CYP2C192 | Caucasians | 12-18 | [2] |
| Africans/African Americans | 13-19 | [2] | |
| East Asians | 28-35 | [2] | |
| CYP2C193 | Caucasians | <1 | [2] |
| Africans/African Americans | <1 | [2] | |
| East Asians | 5-9 | [2] | |
| CYP2C19*17 | Caucasians | 18-22 | [7] |
| Africans/African Americans | 16-20 | [7] | |
| East Asians | 2-5 | [7] |
Kinetic Parameters of CYP2C19
The enzymatic activity of CYP2C19 is characterized by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for its various substrates.
| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference(s) |
| (S)-Mephenytoin | 30-80 | 5-15 | [8] |
| Omeprazole | 5-15 | 10-25 | [8] |
| Propranolol | 20-50 | 2-8 | |
| Imipramine | 15-40 | 3-10 | |
| Clopidogrel (to 2-oxo-clopidogrel) | 5-20 | 1-5 |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of CYP2C19.
Phenotyping: S-Mephenytoin 4'-Hydroxylation Assay (HPLC-based)
This protocol is based on early methods used to determine an individual's metabolizer status.[9][10][11]
Objective: To quantify the formation of 4'-hydroxymephenytoin from (S)-mephenytoin in human liver microsomes or following administration to a subject.
Materials:
-
(S)-Mephenytoin
-
Human liver microsomes or subject's urine sample
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard (e.g., phenobarbital)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Incubation (for in vitro assay):
-
Prepare an incubation mixture containing human liver microsomes, (S)-mephenytoin, and the NADPH regenerating system in potassium phosphate buffer.
-
Initiate the reaction by adding NADP+.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Sample Preparation (for in vivo and in vitro assays):
-
For in vitro assays, centrifuge the terminated reaction mixture to pellet the protein.
-
For in vivo assays, collect a urine sample over a specified period (e.g., 8 or 24 hours) after mephenytoin administration.
-
To an aliquot of the supernatant (from in vitro) or urine, add the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the compounds using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water or buffer.
-
Detect the parent drug, metabolite, and internal standard using a UV detector at an appropriate wavelength (e.g., 210 nm).[9]
-
Quantify the amount of 4'-hydroxymephenytoin formed by comparing its peak area to that of a standard curve.
-
Genotyping: PCR-RFLP for CYP2C19*2
This method was one of the earliest and most common techniques for identifying the CYP2C19*2 allele.[12][13]
Objective: To detect the G-to-A mutation at position 681 in exon 5 of the CYP2C19 gene.
Materials:
-
Genomic DNA extracted from a subject's blood or other tissue
-
PCR primers flanking the mutation site
-
Taq DNA polymerase and dNTPs
-
Restriction enzyme SmaI (or another enzyme whose recognition site is altered by the mutation)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA visualization agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the subject's genomic DNA, forward and reverse primers, Taq polymerase, and dNTPs.
-
Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Restriction Enzyme Digestion:
-
Incubate the PCR product with the SmaI restriction enzyme at its optimal temperature. The wild-type allele contains the SmaI recognition site, which is abolished by the CYP2C19*2 mutation.
-
-
Gel Electrophoresis:
-
Load the digested PCR products onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments based on size.
-
Visualize the DNA fragments under UV light after staining with ethidium bromide.
-
Interpretation of Results:
-
Wild-type (1/1): The PCR product will be cleaved by SmaI, resulting in smaller DNA fragments.
-
Heterozygous (1/2): Both the uncut PCR product and the smaller digested fragments will be present.
-
Homozygous mutant (2/2): The PCR product will remain uncut as the restriction site is absent.
Genotyping: TaqMan® Real-Time PCR for CYP2C19*3
This method provides a more rapid and high-throughput approach to genotyping.[14][15][16][17][18]
Objective: To detect the G-to-A mutation at position 636 in exon 4 of the CYP2C19 gene using a probe-based real-time PCR assay.
Materials:
-
Genomic DNA
-
TaqMan® Genotyping Master Mix
-
CYP2C19*3 specific TaqMan® assay (containing primers and two allele-specific probes, one for the wild-type 'G' allele labeled with a reporter dye like VIC®, and one for the mutant 'A' allele labeled with a reporter dye like FAM™)
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the TaqMan® Genotyping Master Mix, the CYP2C19*3 assay mix, and the subject's genomic DNA in a reaction plate.
-
Include no-template controls and known genotype controls.
-
-
Real-Time PCR:
-
Place the reaction plate in a real-time PCR instrument.
-
Run the thermal cycling protocol as recommended by the manufacturer, which includes an initial denaturation step followed by multiple cycles of denaturation and annealing/extension.[14][16][17] During the annealing/extension step, the allele-specific probes will bind to their target sequences, and the 5' nuclease activity of the Taq polymerase will cleave the probe, releasing the reporter dye and generating a fluorescent signal.
-
Data Analysis:
-
The real-time PCR instrument measures the fluorescence of each reporter dye in each well at each cycle.
-
An allelic discrimination plot is generated by plotting the fluorescence of the VIC® dye (wild-type) against the fluorescence of the FAM™ dye (mutant).
-
The software will automatically cluster the samples into three groups based on their fluorescence signals: homozygous wild-type (VIC® signal only), heterozygous (both VIC® and FAM™ signals), and homozygous mutant (FAM™ signal only).
Key Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding.
Clopidogrel Metabolic Activation Pathway
Clopidogrel is a prodrug that requires a two-step metabolic activation process, primarily mediated by CYP enzymes, to become an active antiplatelet agent.[19][20]
Caption: Metabolic activation pathway of the prodrug clopidogrel.
Experimental Workflow for PCR-RFLP Genotyping
The process of identifying genetic variants using PCR followed by restriction fragment length polymorphism analysis involves several distinct steps.
Caption: Workflow for CYP2C19 genotyping using PCR-RFLP.
Logical Relationship of CYP2C19 Genotype to Phenotype
An individual's genotype at the CYP2C19 locus directly influences their metabolic phenotype, which in turn affects their response to drugs metabolized by this enzyme.
Caption: Relationship between CYP2C19 genotype, phenotype, and clinical drug response.
Conclusion
The discovery and characterization of CYP2C19 represent a landmark in pharmacogenetics. From the initial observations of the mephenytoin polymorphism to the detailed molecular understanding of its genetic basis, the journey of CYP2C19 has paved the way for individualized drug therapy. The experimental protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals working to further unravel the complexities of drug metabolism and improve patient outcomes. The continued investigation into the diverse substrates and genetic variants of CYP2C19 will undoubtedly lead to further advancements in the field of personalized medicine.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic polymorphism of S-mephenytoin hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a new genetic defect responsible for the polymorphism of (S)-mephenytoin metabolism in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry and molecular biology of the human CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2Cl g-Mediated (S)-Mephenytoin 4’-Hydroxylation Assayed by High-Performance Liquid Chromatography with Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneticsmr.com [geneticsmr.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. QPCR Protocol with Taqman® probe Clinisciences [clinisciences.com]
- 17. protocols.io [protocols.io]
- 18. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2-Oxo-clopidogrel | C16H16ClNO3S | CID 56848893 - PubChem [pubchem.ncbi.nlm.nih.gov]
basic principles of CYP2C19 enzyme kinetics
An In-depth Technical Guide on the Core Principles of CYP2C19 Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cytochrome P450 2C19 (CYP2C19) enzyme is a critical component in the metabolism of a significant portion of clinically prescribed drugs.[1] Its high degree of genetic polymorphism results in substantial inter-individual variability in drug clearance and response, posing challenges in drug development and clinical practice.[2] Understanding the fundamental kinetic principles governing CYP2C19-substrate and -inhibitor interactions is paramount for predicting drug-drug interactions (DDIs), optimizing dosing regimens, and developing safer, more effective therapeutics. This guide provides a detailed examination of CYP2C19 enzyme kinetics, including the impact of genetic variants, and outlines standard experimental protocols for the in vitro characterization of these parameters.
Core Principles of CYP2C19 Enzyme Kinetics
CYP2C19, like most drug-metabolizing enzymes, typically follows Michaelis-Menten kinetics. This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The fundamental equation is:
V = (Vmax * [S]) / (Km + [S])
Where:
-
V is the initial reaction velocity.
-
Vmax (maximum velocity) is the maximum rate of the reaction when the enzyme is saturated with the substrate.
-
[S] is the substrate concentration.
-
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.
The catalytic efficiency of an enzyme is often described by the specificity constant (kcat/Km) , which represents the rate of the reaction at low substrate concentrations and is a useful index for comparing an enzyme's preference for different competing substrates.[3]
// Explanatory text outside the cluster S -> E [style=dashed, arrowhead=none, color="#5F6368"]; ES -> P [style=dashed, arrowhead=open, label="Metabolism", color="#EA4335"];
} caption="Figure 1: Michaelis-Menten model for CYP2C19 catalysis."
Impact of Genetic Polymorphisms on CYP2C19 Kinetics
The CYP2C19 gene is highly polymorphic, with over 39 known haplotypes.[2] These genetic variations can lead to the expression of enzymes with altered or no function, significantly impacting kinetic parameters.[4][5] Individuals are categorized into different metabolizer phenotypes based on their diplotype (the combination of two alleles).
These phenotypic differences manifest as quantifiable changes in enzyme kinetics. For instance, loss-of-function alleles like *2 and *3 can lead to a drastically reduced Vmax or an inability to metabolize certain substrates altogether. Conversely, the gain-of-function *17 allele is associated with increased transcription, leading to higher enzyme levels and potentially a higher Vmax.
Data Presentation: Kinetic Parameters of CYP2C19 Variants
The following tables summarize key kinetic parameters for the metabolism of common probe substrates by different CYP2C19 variants.
Table 1: Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation
| CYP2C19 Variant | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) | Reference |
|---|---|---|---|---|
| Wild-Type (*1) | 123.0 ± 19.2 | 101.6 ± 12.4 | 0.83 | [5] |
| CYP2C19*23 | 158.3 ± 88.0 | 111.5 ± 16.0 | 0.70 | [5] |
| CYP2C19*24 | 270.1 ± 57.2 | 23.6 ± 2.6 | 0.09 |[5] |
Table 2: Kinetic Parameters for Omeprazole 5-Hydroxylation
| CYP2C19 Variant | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) | Reference |
|---|---|---|---|---|
| Wild-Type (*1) | 18.37 ± 1.64 | 28.84 ± 0.61 | 1.57 | [5] |
| CYP2C19*23 | 1911 ± 244.73 | 3.87 ± 0.74 | 0.002 | [5] |
| CYP2C19*24 | N/D | N/D | N/D | [5] |
N/D: Not determinable due to low catalytic activity.
CYP2C19 Inhibition Kinetics
Inhibition of CYP2C19 is a primary cause of drug-drug interactions. Inhibitors are characterized by their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) determines how the inhibitor affects the enzyme's Km and Vmax.
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic function regardless of whether the substrate is bound. This decreases Vmax but does not change Km.
-
Time-Dependent Inhibition (TDI): This often involves the inhibitor being metabolized by the enzyme into a reactive species that covalently binds to and irreversibly inactivates the enzyme. TDI is characterized by the parameters KI (inactivator concentration that gives half-maximal inactivation rate) and kinact (maximal rate of inactivation).[6]
Data Presentation: Inhibition Constants for CYP2C19
Table 3: Inhibition Constants (Ki / KI) for Selected CYP2C19 Inhibitors
| Inhibitor | Substrate | Inhibition Type | Ki or KI (μM) | kinact (min-1) | Reference |
|---|---|---|---|---|---|
| Ticlopidine | (S)-Mephenytoin | Time-Dependent | 3.32 | 0.0739 | [6] |
| Clopidogrel | (S)-Mephenytoin | Time-Dependent | 14.3 | 0.0557 | [6] |
| Isoniazid | Dibenzylfluorescein | Time-Dependent | 250.5 ± 34 | 0.137 ± 0.006 | [7] |
| Tranylcypromine | Dibenzylfluorescein | Competitive | N/A | N/A | [7] |
| Canadine | Dibenzylfluorescein | Time-Dependent | 2.1 ± 0.63 | 0.18 ± 0.015 | [8] |
| Protopine | Dibenzylfluorescein | Time-Dependent | 7.1 ± 2.3 | 0.24 ± 0.021 |[8] |
Experimental Protocols for Key Experiments
Accurate determination of kinetic parameters requires robust experimental design and execution. The following are generalized protocols for common in vitro assays.
Protocol 1: Determination of Km and Vmax in Human Liver Microsomes (HLM)
This protocol outlines the steps to determine the Michaelis-Menten constants for a test compound using pooled HLM, which contains a mixture of drug-metabolizing enzymes.
-
Preparation:
-
Thaw pooled HLM on ice. Dilute to the desired final concentration (e.g., 0.1-0.5 mg/mL) in a 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., acetonitrile, methanol, or DMSO) and create serial dilutions to cover a concentration range of approximately 0.1 to 10 times the expected Km.[9]
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer.
-
-
Incubation:
-
Reaction Termination & Sample Processing:
-
Incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range (less than 20% substrate turnover).[9]
-
Terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile, often containing an internal standard for analytical quantification.
-
Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
-
Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol 2: Determination of Ki and Inhibition Type
This protocol determines the inhibition constant (Ki) and the mechanism of reversible inhibition. It requires a preliminary IC50 determination to guide the selection of inhibitor concentrations.[13]
-
Experimental Setup:
-
The setup is similar to the Km/Vmax determination.
-
A matrix of experiments is performed with multiple substrate concentrations (spanning the Km, e.g., 0.3x, 1x, 3x, 6x, 10x Km) and multiple inhibitor concentrations (spanning the IC50, e.g., 0, 0.25x, 0.5x, 1x, 2.5x, 5x IC50).[13]
-
-
Incubation and Analysis:
-
Follow the incubation, termination, and analytical steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction velocity for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) and global non-linear regression fitting to different inhibition models (competitive, non-competitive, etc.).
-
The best-fit model will determine the type of inhibition and provide the Ki value.[13]
-
Protocol 3: Characterization of Time-Dependent Inhibition (kinact and KI)
This assay quantifies the parameters of irreversible or mechanism-based inhibition.
-
Pre-incubation Phase:
-
Prepare incubation mixtures containing HLM (or recombinant CYP2C19) and several concentrations of the potential inactivator in a phosphate buffer.
-
Split the mixture into two sets: one to which the NADPH-regenerating system is added (test) and one to which a buffer is added instead (control).
-
Pre-incubate both sets at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).[6]
-
-
Activity Measurement Phase:
-
After each pre-incubation time point, dilute the samples significantly (e.g., 10-fold or more) into a secondary incubation mixture.[14] This dilution effectively stops further inactivation by lowering the inactivator concentration.
-
The secondary mixture contains a high concentration of a probe substrate (e.g., (S)-mephenytoin) and the NADPH-regenerating system.
-
Incubate for a short period to measure the remaining enzyme activity. Terminate and process as previously described.
-
-
Data Analysis:
-
For each inactivator concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inactivator concentrations and fit the data to a hyperbolic equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).[6]
-
Case Study: Clopidogrel Activation
Clopidogrel is an antiplatelet prodrug that requires metabolic activation by CYP enzymes, primarily CYP2C19, to exert its therapeutic effect.[1] Poor metabolizers with non-functional CYP2C19 alleles (e.g., 2/2) exhibit reduced formation of the active metabolite, leading to diminished antiplatelet response and a higher risk of adverse cardiovascular events.[15] This pathway highlights the clinical importance of CYP2C19 kinetics.
Conclusion
The kinetic characterization of CYP2C19 is a cornerstone of modern drug development and personalized medicine. A thorough understanding of its Michaelis-Menten kinetics, inhibition profiles, and the profound impact of genetic polymorphisms is essential for any scientist working with compounds metabolized by this enzyme. The in vitro protocols detailed herein provide a framework for generating crucial kinetic data (Km, Vmax, Ki, kinact, and KI), which are fundamental for building predictive models of a drug's pharmacokinetic behavior, assessing DDI risks, and ultimately, ensuring clinical safety and efficacy.
References
- 1. CYP2C19 - Wikipedia [en.wikipedia.org]
- 2. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Functional Characterisation of Cytochrome P450 (CYP) 2C19 Allelic Variants CYP2C19*23 and CYP2C19*24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple, direct, and informative method for the assessment of CYP2C19 enzyme inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xenotech.com [xenotech.com]
- 10. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An improved LC-MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Endogenous Substrates of the CYP2C19 Enzyme: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in the extensive family of cytochrome P450 monooxygenases. Primarily located in the liver, CYP2C19 plays a significant role in the metabolism of a wide array of xenobiotics, including approximately 10% of clinically prescribed drugs.[1][2] Beyond its well-documented involvement in drug metabolism, CYP2C19 also participates in the biotransformation of various endogenous compounds. Understanding the interaction of CYP2C19 with these natural substrates is paramount for elucidating physiological pathways, understanding inter-individual metabolic differences, and predicting potential drug-endobiotic interactions. This technical guide provides a comprehensive overview of the known endogenous substrates of CYP2C19, presenting quantitative kinetic data, detailed experimental methodologies, and visual representations of relevant metabolic pathways and workflows.
Identified Endogenous Substrates
Current research has identified several classes of endogenous molecules as substrates for the CYP2C19 enzyme. These include steroid hormones, the neurohormone melatonin (B1676174), and fatty acids. The following sections will delve into the specifics of each of these substrate classes.
Steroid Hormones
CYP2C19 is involved in the metabolic pathways of key steroid hormones, including progesterone (B1679170) and testosterone (B1683101).[3] This activity is particularly relevant in the context of steroidogenesis and the regulation of hormone signaling.
Progesterone:
CYP2C19 catalyzes the 21-hydroxylation of progesterone to form 11-deoxycorticosterone, a precursor in the mineralocorticoid pathway.[4][5] This extra-adrenal 21-hydroxylase activity may play a role in modulating mineralocorticoid levels.[5] Recombinant CYP2C19 demonstrates a notable catalytic efficiency for this reaction.[4]
Testosterone:
The enzyme is also responsible for the oxidation of testosterone at the 17-position, leading to the formation of androstenedione.[4] This conversion is a key step in androgen metabolism.
Melatonin
The pineal gland hormone melatonin, which regulates circadian rhythms, undergoes metabolism by various CYP enzymes. CYP2C19 contributes to the O-demethylation of melatonin, a minor but significant pathway in its overall biotransformation.[3][6] The primary metabolic route for melatonin is 6-hydroxylation, which is predominantly catalyzed by other CYP isoforms.[6]
Fatty Acids and Lipids
Evidence suggests a role for CYP2C19 in the metabolism of fatty acids, such as arachidonic acid, and an association between CYP2C19 genetic polymorphisms and lipid profiles.[3] The enzyme exhibits arachidonic acid epoxygenase activity, contributing to the formation of signaling molecules.[1] Genetic variations in CYP2C19 have been linked to differences in serum lipid levels, including total cholesterol and low-density lipoprotein-cholesterol.
Quantitative Data on Endogenous Substrate Metabolism
The following table summarizes the available quantitative kinetic data for the metabolism of endogenous substrates by CYP2C19.
| Endogenous Substrate | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) | Source |
| Progesterone | 21-hydroxylation | 10.8 | Not explicitly stated | 17% of P450c21 | [5] |
Note: While the Vmax for progesterone 21-hydroxylation by CYP2C19 was not explicitly provided in the cited source, the catalytic efficiency was reported as 17% relative to the primary adrenal 21-hydroxylase, P450c21.
Experimental Protocols
The characterization of CYP2C19's activity towards endogenous substrates typically involves in vitro assays using recombinant enzymes followed by analytical quantification of metabolites.
General Experimental Workflow for Kinetic Analysis
A generalized workflow for determining the kinetic parameters of CYP2C19 with an endogenous substrate is outlined below.
Caption: Generalized workflow for determining CYP2C19 kinetic parameters.
Detailed Methodology for Progesterone 21-Hydroxylation Assay
The following protocol is a composite based on methodologies described for determining the kinetic parameters of progesterone metabolism by CYP2C19.[5][7]
1. Expression and Purification of Recombinant CYP2C19:
-
Human CYP2C19 is expressed in Escherichia coli or insect cells.
-
The expressed enzyme is typically N-terminally modified and C-terminally His-tagged for purification.
-
Purification is achieved using affinity chromatography.
2. Reconstitution of the Enzyme System:
-
The purified CYP2C19 is reconstituted in a reaction mixture containing a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and a synthetic lipid environment.
-
A NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to provide the necessary reducing equivalents.
3. Incubation:
-
The reaction is initiated by adding radiolabeled [¹⁴C]progesterone at various concentrations to the reconstituted enzyme system.
-
The mixture is incubated at 37°C for a specified time, ensuring the reaction proceeds in the linear range.
4. Reaction Termination and Metabolite Extraction:
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
The metabolites are extracted from the aqueous phase with the organic solvent.
5. Metabolite Analysis:
-
The extracted metabolites are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][8]
-
The identity of the 11-deoxycorticosterone product is confirmed by co-chromatography with an authentic standard.
-
Quantification of the radiolabeled product is performed using phosphorimaging or liquid scintillation counting.
6. Kinetic Analysis:
-
The reaction velocities at different substrate concentrations are plotted.
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by non-linear regression analysis of the data, often visualized using a Lineweaver-Burk plot.[5]
Signaling and Metabolic Pathways
The metabolic activities of CYP2C19 on endogenous substrates are integrated into broader physiological pathways.
Steroidogenesis Pathway
CYP2C19's role in progesterone and testosterone metabolism places it within the complex network of steroid hormone synthesis.
Caption: Simplified steroidogenesis pathway highlighting CYP2C19's role.
Melatonin Metabolism
CYP2C19 provides an alternative metabolic route for melatonin, leading to its O-demethylation.
Caption: Melatonin metabolism pathways, including the role of CYP2C19.
Arachidonic Acid Cascade
CYP2C19 contributes to the metabolism of arachidonic acid, a key signaling molecule.
Caption: The arachidonic acid cascade with the involvement of CYP2C19.
Conclusion
CYP2C19 is an important enzyme in the metabolism of several key endogenous compounds, including steroid hormones, melatonin, and fatty acids. The quantitative data and methodologies presented in this guide provide a foundation for further research into the physiological and pathological roles of this enzyme. A deeper understanding of CYP2C19's interactions with its endogenous substrates is critical for advancing our knowledge in endocrinology, neurobiology, and pharmacology, and will ultimately aid in the development of safer and more effective therapeutic strategies. Future research should focus on obtaining more precise kinetic data for all identified endogenous substrates and elucidating the downstream consequences of their metabolism by CYP2C19.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. Progesterone: creation, receptors, effects, and metabolism [geneticlifehacks.com]
- 3. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 5. Extraadrenal 21-Hydroxylation by CYP2C19 and CYP3A4: Effect on 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the CYP2C19 Gene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cytochrome P450 2C19 (CYP2C19) enzyme, a member of the cytochrome P450 superfamily, plays a crucial role in the metabolism of a significant portion of clinically prescribed drugs.[1] Located on chromosome 10q23.33 within a cluster of other CYP2C genes, CYP2C19 is highly polymorphic, with its genetic variations leading to substantial interindividual and interethnic differences in drug metabolism and response.[2][3] This technical guide provides a comprehensive overview of the evolutionary conservation of the CYP2C19 gene, detailing its orthologs and paralogs, comparative genomics, and the functional implications of its conservation. The guide also presents detailed experimental protocols and visual workflows to aid researchers in this field.
Data Presentation: Quantitative Analysis of CYP2C19 Conservation
The evolutionary conservation of CYP2C19 can be quantified by comparing its sequence identity and enzymatic activity across different species. This information is critical for preclinical drug development and for understanding the translation of animal model data to human clinical outcomes.
Table 1: Orthologs and Paralog of Human CYP2C19
| Gene/Organism | NCBI Gene ID | Chromosome Location | Protein Length (amino acids) | Sequence Identity to Human CYP2C19 (%) |
| Human (Homo sapiens) - CYP2C19 | 1557 | 10q23.33 | 490 | 100% |
| Human (Homo sapiens) - CYP2C9 (Paralog) | 1559 | 10q23.33 | 490 | 92%[4] |
| Human (Homo sapiens) - CYP2C8 (Paralog) | 1558 | 10q24.2 | 490 | Not specified |
| Human (Homo sapiens) - CYP2C18 (Paralog) | 1562 | 10q23.33 | 493 | Not specified |
| Chimpanzee (Pan troglodytes) | 452909 | 10 | 490 | >95% |
| Rhesus macaque (Macaca mulatta) | 711905 | 9 | 490 | ~92% |
| Cynomolgus monkey (Macaca fascicularis) | Not specified | Not specified | Not specified | 92%[2] |
| Dog (Canis lupus familiaris) | 480211 | 14 | 490 | ~80% |
| Cow (Bos taurus) | 533103 | 26 | 490 | ~78% |
| Mouse (Mus musculus) - Cyp2c65 (Ortholog) | 381622 | 19 | 490 | ~30%[5] |
| Rat (Rattus norvegicus) | 299307 | 1 | 490 | ~77% |
Table 2: Comparative Enzyme Kinetics for Key CYP2C19 Substrates
| Substrate | Species | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| S-mephenytoin | Human | CYP2C191 (Wild-type) | 123.0 ± 19.2 | 101.6 ± 12.4 | [6] |
| S-mephenytoin | Human | CYP2C1924 | 270.1 ± 57.2 | 23.6 ± 2.6 | [6] |
| Omeprazole | Human | Recombinant CYP2C19 | Not specified | Not specified | [7] |
| β-eudesmol | Human | Liver Microsomes | 16.76 | 3.35 (nmol/min/mg) | [8] |
| Isoniazid (Inhibitor) | Human | Recombinant CYP2C19 | KI = 250.5 ± 34 | kinact = 0.137 ± 0.006 (min-1) | [9] |
| Ticlopidine (Inhibitor) | Human | Recombinant CYP2C19 | KI = 1.96 ± 0.5 | kinact = 0.135 ± 0.009 (min-1) | [9] |
Experimental Protocols
Phylogenetic Analysis of the CYP Gene Family
Phylogenetic analysis is essential for understanding the evolutionary relationships between CYP2C19 and its orthologs and paralogs.
Methodology:
-
Sequence Retrieval: Obtain amino acid sequences of CYP2C family members from various species from the National Center for Biotechnology Information (NCBI) or UniProt databases.[10][11]
-
Multiple Sequence Alignment: Align the retrieved sequences using tools like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian Inference, available in software packages like MEGA (Molecular Evolutionary Genetics Analysis) or R packages.[12]
-
Tree Visualization and Interpretation: Visualize the tree using tools like FigTree or iTOL (Interactive Tree Of Life) to interpret the evolutionary divergence and conservation patterns.
In Vitro Functional Analysis of CYP2C19 Variants and Orthologs
This protocol allows for the characterization of the enzymatic activity of different CYP2C19 variants or orthologs.
Methodology:
-
Vector Construction and Site-Directed Mutagenesis: Subclone the cDNA of the CYP2C19 variant or ortholog into an appropriate expression vector (e.g., pCW-ori+). Introduce specific mutations using a site-directed mutagenesis kit if required.[6]
-
Heterologous Expression: Express the CYP2C19 protein in a suitable system, such as E. coli, insect cells (using baculovirus), or human embryonic kidney (HEK293) cells.[7][13]
-
Microsome Preparation: If using a cell-based expression system, prepare microsomes containing the expressed enzyme through differential centrifugation.
-
Enzyme Kinetic Assays:
-
Incubate the expressed enzyme or microsomes with a range of concentrations of a probe substrate (e.g., S-mephenytoin, omeprazole).[6][7]
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Terminate the reaction after a specific time and quantify the formation of the metabolite using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][14]
-
-
Data Analysis: Determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[15]
Comparative Genomic Hybridization (CGH) for the CYP2C Gene Cluster
CGH can be used to analyze copy number variations within the CYP2C gene cluster on chromosome 10, which can influence gene expression and function.
Methodology:
-
DNA Isolation: Extract high-quality genomic DNA from the test and a reference sample.[16]
-
DNA Labeling: Label the test and reference DNA with different fluorescent dyes (e.g., Cy3 and Cy5) using methods like random priming or nick translation.[17]
-
Hybridization: Co-hybridize the labeled DNA samples onto a microarray containing probes spanning the CYP2C gene cluster.[17]
-
Image Acquisition and Analysis: Scan the microarray to capture the fluorescence signals. Analyze the fluorescence intensity ratios to identify gains or losses of DNA segments in the test sample compared to the reference.[16]
Mandatory Visualizations
Signaling Pathway: CYP2C19 in Arachidonic Acid Metabolism
CYP2C19 is involved in the metabolism of arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules with anti-inflammatory and vasodilatory properties.[10][18][19]
References
- 1. Phylogenetic analysis of the cytochrome P450 3 (CYP3) gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2C19 Genotype and Clopidogrel Therapy: 2022 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashp.org [ashp.org]
- 7. dovepress.com [dovepress.com]
- 8. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple, direct, and informative method for the assessment of CYP2C19 enzyme inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2C19 variants and epoxyeicosatrienoic acids in patients with microvascular angina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 15. Untitled Document [ucl.ac.uk]
- 16. Comparative genomic hybridization - Wikipedia [en.wikipedia.org]
- 17. Comparative Genomic Hybridization: DNA labeling, hybridization and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of arachidonic acid by the cytochrome P450 enzyme in patients with chronic Keshan disease and dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of CYP2C19 Drug Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a significant number of clinically important drugs. Its polymorphic nature gives rise to distinct patient populations with varying metabolic capacities, ranging from poor to ultrarapid metabolizers. This variability, coupled with the potential for drug-drug interactions (DDIs) through inhibition or induction of the enzyme, presents a significant challenge in drug development and clinical practice. Understanding the foundational principles of CYP2C19-mediated drug interactions is paramount for predicting and mitigating risks of adverse drug events and therapeutic failures. This in-depth technical guide provides a comprehensive overview of the core aspects of CYP2C19 drug interactions, including quantitative data on substrates, inhibitors, and inducers, detailed experimental protocols for their assessment, and visual representations of key mechanistic pathways and workflows.
Genetic Variants and Phenotypic Consequences
Genetic polymorphisms in the CYP2C19 gene are a major determinant of interindividual variability in drug response. The gene is highly polymorphic, with over 35 known variant alleles.[1] The most well-characterized of these include the loss-of-function alleles CYP2C192 and CYP2C193, and the gain-of-function allele CYP2C19*17.[2] These alleles give rise to four main phenotypes:
-
Poor Metabolizers (PMs): Carrying two loss-of-function alleles (e.g., 2/2, 2/3), these individuals have significantly reduced or absent CYP2C19 activity.[3]
-
Intermediate Metabolizers (IMs): Heterozygous for one loss-of-function allele (e.g., 1/2), these individuals exhibit decreased enzyme activity.[3]
-
Normal Metabolizers (NMs): With two functional alleles (e.g., 1/1), these individuals have normal enzyme activity.[4]
-
Ultrarapid Metabolizers (UMs): Carrying the gain-of-function 17 allele (e.g., *1/17, 17/17), these individuals display increased enzyme activity.[4]
The prevalence of these phenotypes varies significantly across different ethnic populations, underscoring the importance of pharmacogenetic considerations in global drug development and personalized medicine.
Quantitative Data on CYP2C19 Interactions
A thorough understanding of the potency of compounds as substrates, inhibitors, or inducers of CYP2C19 is crucial for predicting the likelihood and magnitude of drug-drug interactions. The following tables summarize key quantitative parameters for a selection of clinically relevant drugs.
Table 1: Kinetic Parameters of Common CYP2C19 Substrates
| Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) | Primary Metabolic Reaction |
| (S)-Mephenytoin | 80 - 250 | Not consistently reported | 4'-Hydroxylation |
| Omeprazole | 16.76 | 3.35 nmol/min/mg protein | 5-Hydroxylation |
| Clopidogrel (B1663587) (to 2-oxo-clopidogrel) | Not consistently reported | Not consistently reported | Oxidation |
| Citalopram | Not consistently reported | Not consistently reported | N-Demethylation |
| Proguanil | Not consistently reported | Not consistently reported | Cyclization |
Table 2: Inhibitory Constants of Common CYP2C19 Inhibitors
| Inhibitor | Ki (μM) | IC50 (μM) | Type of Inhibition |
| Omeprazole | 1.7 - 9.1 | Varies | Metabolism-dependent (Irreversible)[5] |
| Esomeprazole | Not specified | IC50 shift of 10-fold | Metabolism-dependent[5] |
| Lansoprazole (B1674482) | Not specified | 1.2 | Direct-acting[5] |
| Fluvoxamine | Not specified | Potent inhibitor | Not specified |
| Ticlopidine | Not specified | Potent inhibitor | Time-dependent |
| Voriconazole | 5.1 | 5.25 - 15 | Not specified[6] |
| (1S,2R)-2-Phenylcyclopropan-1-amine | Not specified | 5.95 | Not specified[6] |
Table 3: Induction Parameters of Common CYP2C19 Inducers
| Inducer | EC50 (μM) | Emax (Fold Induction) | System |
| Rifampicin (B610482) | 0.0950 | 5.76 (mRNA) | Human Hepatocytes[7] |
| Rifampicin (500 mg daily) | Not applicable | 4.2 (in vivo activity) | Healthy Volunteers[8] |
| Efavirenz | Not applicable | 1.61 (in vivo oral clearance) | Healthy Volunteers[9] |
| Phenobarbital | Not specified | 7.35 (mRNA) | Human Hepatocytes[4] |
Experimental Protocols
Accurate in vitro assessment of a drug's potential to interact with CYP2C19 is a cornerstone of preclinical drug development. The following sections provide detailed methodologies for key experiments.
Protocol 1: CYP2C19 Inhibition Assay Using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound.
1. Materials:
-
Pooled human liver microsomes (HLMs) from CYP2C19 extensive metabolizers
-
(S)-Mephenytoin (probe substrate)
-
Test inhibitor compound
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/water bath (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of (S)-mephenytoin in a suitable solvent (e.g., methanol). The final concentration in the incubation should be approximately the Km value.
-
Prepare a series of dilutions of the test inhibitor compound.
-
-
Incubation Setup:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the HLM suspension to a final protein concentration of 0.2 mg/mL.
-
Add the test inhibitor at various concentrations. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubate at 37°C for 10 minutes. The incubation time should be within the linear range of metabolite formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of 4'-hydroxy-mephenytoin using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
To determine the Ki, repeat the experiment with multiple substrate concentrations and analyze the data using Dixon or Lineweaver-Burk plots.
-
Protocol 2: CYP2C19 Induction Assay in Primary Human Hepatocytes
This protocol assesses the potential of a test compound to induce CYP2C19 expression.
1. Materials:
-
Cryopreserved primary human hepatocytes (from at least three donors)
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Test inducer compound
-
Rifampicin (positive control)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
(S)-Mephenytoin (for activity measurement)
-
LC-MS/MS system
2. Procedure:
-
Cell Culture:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
-
Treatment:
-
Prepare a range of concentrations of the test compound, rifampicin, and the vehicle control in the culture medium. The final solvent concentration should be low (e.g., <0.1%).
-
Replace the medium in the hepatocyte cultures with the treatment media.
-
Incubate the cells for 48-72 hours, with a medium change every 24 hours.
-
-
Endpoint Measurement (mRNA):
-
After the treatment period, lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP2C19 mRNA using qRT-PCR. Normalize the data to a stable housekeeping gene (e.g., GAPDH).
-
-
Endpoint Measurement (Enzyme Activity):
-
Wash the cells and incubate with a medium containing (S)-mephenytoin for a specified time (e.g., 60 minutes).
-
Collect the supernatant and analyze the formation of 4'-hydroxy-mephenytoin by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity for each concentration of the test compound relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) from the dose-response curve.
-
Protocol 3: CYP2C19*2 Genotyping by PCR-RFLP
This protocol identifies the common loss-of-function CYP2C19*2 allele.
1. Materials:
-
Genomic DNA extracted from whole blood
-
PCR primers flanking the CYP2C19*2 single nucleotide polymorphism (SNP)
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
SmaI restriction enzyme
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA ladder
2. Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Digest:
-
Incubate the PCR product with the SmaI restriction enzyme according to the manufacturer's instructions. The CYP2C19*2 allele creates a recognition site for SmaI.
-
-
Gel Electrophoresis:
-
Run the digested PCR products on an agarose gel alongside a DNA ladder.
-
-
Genotype Determination:
-
Wild-type (1/1): One undigested PCR product band.
-
Heterozygous (1/2): The undigested band and two smaller digested bands.
-
Homozygous mutant (2/2): Two smaller digested bands.
-
Visualization of Key Pathways and Workflows
Graphical representations are invaluable tools for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate fundamental aspects of CYP2C19 drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. CYP2Cl g-Mediated (S)-Mephenytoin 4’-Hydroxylation Assayed by High-Performance Liquid Chromatography with Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]
- 5. The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2C19 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 induction by rifampicin in healthy subjects: determination using the Karolinska cocktail and the endogenous CYP3A4 marker 4beta-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Methodological & Application
Measuring the Activity of a Key Drug-Metabolizing Enzyme: In Vitro Assays for CYP2C19
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the breakdown of a significant number of commonly prescribed drugs. These include proton pump inhibitors like omeprazole (B731), antiplatelet agents such as clopidogrel, and various antidepressants.[1][2] Genetic variations in the CYP2C19 gene can lead to substantial inter-individual differences in enzyme activity, affecting drug efficacy and the risk of adverse reactions. Therefore, the in vitro characterization of CYP2C19 activity is a cornerstone of drug discovery and development, enabling the assessment of a new chemical entity's potential to be a substrate or inhibitor of this enzyme.
This document provides detailed protocols for the most common in vitro methods used to measure CYP2C19 enzyme activity: fluorometric, luminescent, and liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assays. It also includes key kinetic parameters for common substrates and inhibitors to aid in experimental design and data interpretation.
Methods Overview
Several robust methods are available for quantifying CYP2C19 activity in vitro, each with its own advantages and considerations. The choice of method often depends on the required throughput, sensitivity, and the specific experimental question being addressed. The primary sources of the enzyme for these assays are human liver microsomes (HLM), which contain a mixture of drug-metabolizing enzymes, or recombinant CYP2C19 enzyme expressed in systems like insect cells or yeast, which allows for the study of the enzyme in isolation.[3][4]
A general workflow for measuring CYP2C19 activity involves the incubation of the enzyme source with a specific substrate and a cofactor, typically NADPH, followed by the detection of the resulting metabolite.
Data Presentation: Kinetic Parameters for CYP2C19 Substrates and Inhibitors
The following tables summarize key quantitative data for commonly used CYP2C19 substrates and inhibitors. These values are essential for designing and interpreting in vitro experiments.
Table 1: Kinetic Parameters of Common CYP2C19 Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Reference(s) |
| (S)-Mephenytoin | Human Liver Microsomes | 14 - 38 | 0.05 - 0.2 | [5] |
| (S)-Mephenytoin | Recombinant CYP2C19 | 36 | 13.4 | [5][6] |
| Omeprazole | Human Liver Microsomes | 16.76 | 3.35 | [7] |
| Omeprazole | Recombinant CYP2C19 | Lower than CYP3A4 | 13.4 (as 5-OH-OP) | [6] |
| Fluorogenic Substrate (e.g., CEC) | Recombinant CYP2C19 | ~6 | Not specified | [8] |
| Luminogenic Substrate (P450-Glo™) | Recombinant CYP2C19 | Varies with substrate | Not specified | [9][10] |
Table 2: Inhibition Constants (Ki and IC50) of Common CYP2C19 Inhibitors
| Inhibitor | Substrate | Enzyme Source | Ki (µM) | IC50 (µM) | Reference(s) |
| Ticlopidine | (S)-Mephenytoin | Human Liver Microsomes | 1.2 ± 0.5 (competitive) | Varies | [1][3] |
| Ticlopidine | (S)-Mephenytoin | Human Liver Microsomes | 3.32 (mechanism-based) | - | [11] |
| Clopidogrel | (S)-Mephenytoin | Human Liver Microsomes | 14.3 (mechanism-based) | - | [11][12] |
| (+)-N-3-benzylnirvanol | (S)-Mephenytoin | Recombinant CYP2C19 | 0.250 (competitive) | - | [7] |
| (-)-N-3-benzyl-phenobarbital | (S)-Mephenytoin | Recombinant CYP2C19 | 0.079 (competitive) | - | [4][7] |
| Fluvoxamine | Luminogenic Substrate | Recombinant CYP2C19 | - | 0.29 | [9] |
| Loratadine | Not Specified | Not Specified | - | Varies | [2] |
| Nootkatone | Not Specified | Not Specified | - | Varies | [2] |
Experimental Protocols
Protocol 1: Fluorometric Assay for CYP2C19 Activity
This protocol is based on the use of a non-fluorescent substrate that is converted by CYP2C19 to a fluorescent metabolite. Commercial kits are available and their specific instructions should be followed.[13][14]
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2C19
-
CYP2C19 fluorogenic substrate (e.g., 3-cyano-7-ethoxycoumarin (B1664124) - CEC)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Selective CYP2C19 inhibitor (e.g., (+)-N-3-benzylnirvanol) for determining specific activity[14]
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 406/468 nm for some substrates)[14]
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the fluorogenic substrate in buffer. The final concentration should be around the Km value (e.g., 6 µM for some commercial substrates).[8]
-
Prepare a working solution of the NADPH generating system.
-
If using HLM, prepare a working solution of a selective CYP2C19 inhibitor to distinguish CYP2C19 activity from that of other CYPs. A final concentration of 30 µM (+)-N-3-benzylnirvanol can be used.[14]
-
Prepare HLM or recombinant CYP2C19 in potassium phosphate buffer. For HLM, a starting concentration of 25 µg of microsomal protein per well is recommended.[3]
-
-
Assay Setup:
-
In a 96-well plate, add the buffer, enzyme source, and either the selective inhibitor or vehicle control.
-
To test for inhibition, add the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the NADPH generating system to all wells.
-
Immediately after, add the fluorogenic substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution provided in a kit or by adding acetonitrile).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NADPH or without enzyme).
-
CYP2C19-specific activity in HLM is calculated by subtracting the activity in the presence of the selective inhibitor from the total activity.
-
For inhibition studies, plot the percentage of remaining activity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: LC-MS/MS-Based Assay for CYP2C19 Activity using S-Mephenytoin
This method offers high specificity and sensitivity by directly measuring the formation of 4'-hydroxy-mephenytoin from the probe substrate (S)-mephenytoin.[2][13][15]
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2C19
-
(S)-Mephenytoin
-
NADPH generating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a stable isotope-labeled metabolite or a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures:
-
In microcentrifuge tubes, prepare a reaction mixture containing HLM (e.g., 0.1 mg/mL protein), potassium phosphate buffer, and (S)-mephenytoin (e.g., at a concentration close to Km, such as 50 µM).[13][15]
-
For inhibition studies, include the test compound at various concentrations.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the NADPH generating system.
-
-
Incubation:
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range (e.g., 20 minutes for (S)-mephenytoin).[13]
-
-
Terminate Reaction and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte (4'-hydroxy-mephenytoin) and internal standard on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detect the parent and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the amount of 4'-hydroxy-mephenytoin formed by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Calculate the enzyme activity as the rate of metabolite formation (e.g., pmol/min/mg protein).
-
For inhibition studies, determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
-
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic pathway of omeprazole, a common proton pump inhibitor, which is mainly metabolized by CYP2C19 to 5-hydroxyomeprazole.
Conclusion
The in vitro assessment of CYP2C19 activity is a critical step in drug development to predict potential drug-drug interactions and to understand the metabolic fate of new drug candidates. The choice of assay depends on the specific needs of the study, with fluorometric and luminescent assays offering high-throughput screening capabilities and LC-MS/MS providing high specificity and sensitivity for detailed kinetic studies. By using the protocols and data provided in this application note, researchers can effectively characterize the interaction of their compounds with CYP2C19.
References
- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. fda.gov [fda.gov]
- 3. abcam.com [abcam.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of enzyme kinetic parameters obtained in vitro for reactions mediated by human CYP2C enzymes including major CYP2C9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Protocol for CYP2C19 Genotyping from Whole Blood Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction The Cytochrome P450 2C19 (CYP2C19) enzyme is critical in the metabolism of numerous clinically important drugs, including the antiplatelet agent clopidogrel (B1663587), proton pump inhibitors, and antidepressants.[1][2] Genetic variations in the CYP2C19 gene can lead to significant inter-individual differences in enzyme activity, classifying individuals into phenotypes such as ultrarapid, normal, intermediate, and poor metabolizers.[2][3] For instance, carriers of loss-of-function alleles like CYP2C192 and CYP2C193 may have a diminished response to clopidogrel, increasing their risk for adverse cardiovascular events.[1][4][5] Conversely, the CYP2C19*17 gain-of-function allele is associated with increased enzyme activity.[1][4][6] Therefore, genotyping of CYP2C19 is a valuable tool in pharmacogenomics to guide therapeutic strategies and enhance patient care.[7][8][9]
This document provides a detailed protocol for genotyping the clinically relevant CYP2C192, CYP2C193, and CYP2C19*17 alleles from human whole blood samples. The workflow encompasses sample collection, genomic DNA extraction, and allele discrimination using Real-Time Polymerase Chain Reaction (PCR).
Experimental Workflow Overview
Caption: A high-level overview of the CYP2C19 genotyping workflow.
Materials and Reagents
| Item | Description / Vendor |
| Sample Collection | |
| EDTA (Lavender Top) Tubes | Standard phlebotomy tubes for whole blood collection |
| DNA Extraction | |
| QIAamp DNA Blood Mini Kit | QIAGEN (or equivalent silica-based kit) |
| Microcentrifuge Tubes (1.5 mL, 2 mL) | Nuclease-free |
| Ethanol (B145695) (96-100%) | Molecular biology grade |
| Microcentrifuge | Capable of ≥15,000 x g |
| Heat Block or Water Bath | Set to 56°C |
| Spectrophotometer (e.g., NanoDrop) | For DNA quantification and purity assessment |
| Genotyping | |
| Real-Time PCR System | e.g., Applied Biosystems 7500 Fast |
| Optical 96-well PCR plates | Compatible with the Real-Time PCR system |
| Optical adhesive films | For sealing PCR plates |
| TaqMan Genotyping Master Mix | Thermo Fisher Scientific (or equivalent) |
| TaqMan Drug Metabolism Assays | Thermo Fisher Scientific (CYP2C19*2, *3, *17) |
| Nuclease-free water | Molecular biology grade |
| Positive Control DNA samples | Samples with known CYP2C19 genotypes |
Experimental Protocols
Blood Sample Collection and Storage
-
Collect 2-4 mL of whole blood via standard phlebotomy into an EDTA (lavender top) tube.[10]
-
Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.
-
For short-term storage, keep samples at 2-8°C for up to 8 days.[10]
-
For long-term storage, samples can be frozen at -20°C or lower.[10][11]
Genomic DNA (gDNA) Extraction
This protocol is based on the widely used QIAamp DNA Blood Mini Kit. Refer to the manufacturer's specific instructions for buffer preparation.
-
Pipette 20 µL of QIAGEN Protease into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the whole blood sample to the tube.
-
Add 200 µL of Buffer AL to the sample. Mix immediately by pulse-vortexing for 15 seconds.[12]
-
Incubate at 56°C for 10 minutes in a heat block or water bath.[12]
-
Briefly centrifuge the tube to remove any drops from the inside of the lid.
-
Add 200 µL of 96-100% ethanol to the sample and mix again by pulse-vortexing.[12]
-
Carefully apply the entire mixture to a QIAamp Mini spin column placed in a 2 mL collection tube.
-
Centrifuge at ≥6,000 x g (8,000 rpm) for 1 minute. Discard the collection tube containing the filtrate.[12]
-
Place the spin column into a clean 2 mL collection tube and add 500 µL of Buffer AW1.
-
Centrifuge at ≥6,000 x g for 1 minute. Discard the collection tube and filtrate.
-
Place the spin column into a clean 2 mL collection tube and add 500 µL of Buffer AW2.
-
Centrifuge at full speed (e.g., 20,000 x g; 14,000 rpm) for 3 minutes to dry the membrane completely.[12]
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-200 µL of Buffer AE or nuclease-free water directly to the center of the spin column membrane.
-
Incubate at room temperature for 5 minutes to allow for efficient DNA elution.[12]
-
Centrifuge at ≥6,000 x g for 1 minute to elute the gDNA.
-
Store the purified gDNA at 4°C for short-term use or at -20°C for long-term storage.
DNA Quality Control
Assess the quantity and purity of the extracted gDNA using spectrophotometry.
| Parameter | Target Value | Notes |
| Concentration | 15-60 ng/µL (yields of 3-12 µg from 200 µL blood)[12] | Dilute DNA to a working concentration of 10 ng/µL for PCR. |
| Purity (A260/A280) | ~1.8 - 2.0 | Ratios <1.8 may indicate protein contamination. |
| Purity (A260/A230) | >2.0 | Lower ratios may indicate salt or other chemical contamination. |
CYP2C19 Genotyping by Real-Time PCR
This protocol uses pre-designed TaqMan SNP Genotyping Assays for allelic discrimination. Three separate reactions should be set up for each DNA sample, one for each target allele (*2, *3, and *17).
-
Reaction Setup: Prepare a master mix for each assay to minimize pipetting errors. The volumes below are for a single 20 µL reaction.
| Component | Volume per Reaction | Final Concentration |
| TaqMan Genotyping Master Mix (2x) | 10 µL | 1x |
| TaqMan SNP Genotyping Assay (20x) | 1 µL | 1x |
| Nuclease-free Water | 4 µL | - |
| Total Master Mix Volume | 15 µL | - |
| Genomic DNA (10 ng/µL) | 5 µL | 50 ng total |
| Total Reaction Volume | 20 µL | - |
-
Plate Setup:
-
Pipette 15 µL of the appropriate master mix into each well of a 96-well PCR plate.
-
Add 5 µL of the gDNA sample, positive controls, and no-template controls (NTC) to the respective wells.
-
Seal the plate firmly with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells and eliminate air bubbles.
-
-
PCR Cycling Conditions: Program the Real-Time PCR instrument with the following conditions.[4][6]
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 10 minutes | 1 |
| Cycling | |||
| Denaturation | 95°C | 15 seconds | \multirow{2}{*}{40} |
| Annealing / Extension | 60°C | 1 minute |
Data Analysis and Interpretation
-
Genotype Calling: After the PCR run is complete, use the instrument's software to analyze the results. The software generates an allelic discrimination plot, clustering samples based on the fluorescence signals from the VIC- and FAM-labeled probes.
-
Interpretation: For each sample, combine the results from the three separate assays (2, *3, and *17) to determine the diplotype. The absence of a variant allele is interpreted as the wild-type (1) allele.
| Allele Detected (2, *3, or 17) | Example Genotype | Inferred Phenotype |
| None | 1/1 | Normal Metabolizer |
| 2 only (heterozygous) | 1/2 | Intermediate Metabolizer |
| 2 only (homozygous) | 2/2 | Poor Metabolizer |
| 17 only (heterozygous) | 1/17 | Rapid Metabolizer |
| 17 only (homozygous) | 17/17 | Ultrarapid Metabolizer |
| 2 and 17 (heterozygous) | 2/17 | Intermediate Metabolizer |
| 2 and 3 (heterozygous) | 2/*3 | Poor Metabolizer |
Note: This table provides common examples. Phenotype interpretation should follow the latest guidelines from consortia such as the Clinical Pharmacogenetics Implementation Consortium (CPIC).
Logical Diagram for Genotype Interpretation
Caption: Decision tree for interpreting CYP2C19 genotype results.
References
- 1. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. Financial Analysis of CYP2C19 Genotyping in Patients Receiving Dual Antiplatelet Therapy Following Acute Coronary Syndrome and Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. int.diasorin.com [int.diasorin.com]
- 8. CYP2C19 genotype testing to guide clopidogrel use after ischaemic stroke or transient ischaemic attack | Guidance | NICE [nice.org.uk]
- 9. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2C19 Genotype - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 11. Preparing DNA from blood for genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
Application Notes: Studying CYP2C19 Function Using CRISPR-Cas9
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for processing at least 10% of clinically used drugs.[1][2] Located primarily in the endoplasmic reticulum of liver cells, CYP2C19 is a member of the cytochrome P450 superfamily and plays a key role in the metabolic activation and clearance of various xenobiotics, including proton pump inhibitors, antidepressants, and the antiplatelet drug clopidogrel (B1663587).[1][3][4] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual differences in drug efficacy and adverse reactions, making it a key target for pharmacogenomic research.[4]
The CRISPR-Cas9 gene-editing technology provides a powerful tool to investigate the function of CYP2C19 by creating precise knockout models in relevant cell lines. By ablating the CYP2C19 gene, researchers can elucidate its specific contribution to the metabolism of various compounds and explore the consequences of its absence. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study CYP2C19 function in hepatocyte-derived cell lines.
Key Applications
-
Pharmacogenomics Research: Elucidate the impact of CYP2C19 loss-of-function on the metabolism of novel and existing drugs.
-
Drug Development: Screen drug candidates for their dependence on CYP2C19-mediated metabolism and identify potential drug-gene interactions.
-
Toxicology Studies: Assess the role of CYP2C19 in the detoxification or bioactivation of xenobiotics and environmental toxins.
-
Disease Modeling: Investigate the contribution of altered CYP2C19 metabolism to disease pathophysiology.
Data Presentation
Table 1: Quantitative Analysis of CYP2C19 Metabolic Activity
The following table summarizes the metabolic activity of wild-type CYP2C19 and the anticipated outcome in a CRISPR-Cas9 mediated knockout model. Data is based on the metabolism of two common CYP2C19 substrates, S-mephenytoin and omeprazole.
| Substrate | Parameter | Wild-Type (WT) CYP2C19 Activity | CRISPR-Cas9 Knockout (KO) | Fold Change (KO vs. WT) | Reference |
| S-mephenytoin | 4'-hydroxylation (Vmax/Km) | High | Negligible | >100-fold decrease | [5] |
| Omeprazole | 5-hydroxylation (% of WT) | 100% | <10% | >10-fold decrease | [6] |
Note: The data for the knockout is inferred from studies on low-function variants and the established role of CYP2C19 as the primary metabolizer for these substrates. The exact fold change may vary depending on the cell line and experimental conditions.
Visualizations
Caption: Metabolic activation of clopidogrel by CYP2C19.
Caption: CRISPR-Cas9 workflow for CYP2C19 functional analysis.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CYP2C19 in HepG2 Cells
This protocol outlines the steps for generating CYP2C19 knockout HepG2 cell lines using CRISPR-Cas9 technology.
1. Guide RNA (gRNA) Design and Synthesis
-
Objective: To design gRNAs that specifically target a critical exon of the CYP2C19 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.
-
Procedure:
-
Obtain the sequence of the CYP2C19 gene from a genomic database (e.g., NCBI).
-
Use a gRNA design tool (e.g., CHOPCHOP) to identify potential gRNA sequences targeting an early exon (e.g., exon 2).[7] Select gRNAs with high predicted efficiency and low off-target scores.[7]
-
Synthesize the selected gRNA sequences or clone them into a suitable expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
2. Cell Culture and Transfection
-
Objective: To introduce the CRISPR-Cas9 components (Cas9 nuclease and gRNA) into HepG2 cells.
-
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
Serum-free medium
-
Transfection reagent suitable for HepG2 cells
-
Cas9 NLS protein and synthesized sgRNA (or Cas9-gRNA expression plasmid)
-
-
Procedure:
-
Culture HepG2 cells to approximately 70-80% confluence.
-
Twenty-four hours prior to transfection, plate 10,000 - 15,000 HepG2 cells per well in a 24-well plate with 0.5 ml of complete growth medium.
-
On the day of transfection, prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complexes:
-
Mix sgRNA with Cas9 NLS protein in a 2:1 molar ratio.
-
Incubate at room temperature for 30 minutes to allow complex formation.[8]
-
-
Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the RNP complexes to the diluted transfection reagent and incubate for an additional 30 minutes at room temperature.[8]
-
Add the transfection complexes to the HepG2 cells.
-
Incubate the cells for 48-72 hours.
-
3. Clonal Selection and Expansion
-
Objective: To isolate and expand single-cell clones that have been successfully edited.
-
Procedure:
-
After incubation, detach the cells using trypsin.
-
Perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) if a fluorescent reporter was co-transfected, or perform limiting dilution.
-
Culture the single cells in complete growth medium until colonies are visible.
-
Expand the individual clones for further analysis.
-
4. Validation of Knockout
-
Objective: To confirm the successful knockout of the CYP2C19 gene at the genomic and protein levels.
-
Genomic Validation (Sanger Sequencing):
-
Extract genomic DNA from each expanded clone.
-
Amplify the targeted region of the CYP2C19 gene using PCR.
-
Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Protein Validation (Western Blot):
-
Prepare protein lysates from wild-type and potential knockout clones.
-
Perform a Western blot using a primary antibody specific for CYP2C19 to confirm the absence of the protein in the knockout clones.
-
Protocol 2: Functional Analysis of CYP2C19 Knockout Cells
This protocol describes a method to assess the functional consequence of CYP2C19 knockout by measuring the metabolism of a known substrate.
-
Objective: To quantify the 4'-hydroxylation of S-mephenytoin, a specific metabolic reaction catalyzed by CYP2C19.
-
Materials:
-
Wild-type and CYP2C19 knockout HepG2 cells
-
(S)-mephenytoin
-
NADPH regenerating system
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Plate an equal number of wild-type and knockout HepG2 cells and culture until confluent.
-
Prepare cell lysates from both cell lines.
-
Set up the reaction mixture containing cell lysate, (S)-mephenytoin, and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using HPLC to quantify the formation of 4'-hydroxymephenytoin.[9]
-
Compare the rate of metabolite formation between the wild-type and knockout cell lines to determine the impact of CYP2C19 ablation.
-
References
- 1. CYP2C19 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. altogen.com [altogen.com]
- 9. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LC-MS/MS for CYP2C19 Metabolite Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1][2][3][4] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug metabolism, affecting therapeutic efficacy and adverse drug reaction risk. Consequently, accurate and robust methods for profiling CYP2C19 metabolite formation are essential in drug development, clinical pharmacology, and personalized medicine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity, specificity, and throughput for the quantitative analysis of drugs and their metabolites in complex biological matrices.[5][6][7][8][9]
This document provides detailed application notes and protocols for the use of LC-MS/MS in CYP2C19 metabolite profiling, with a focus on commonly used probe substrates.
Metabolic Pathways of Common CYP2C19 Substrates
CYP2C19 is primarily involved in hydroxylation and demethylation reactions. Understanding the metabolic fate of a substrate is crucial for designing an effective LC-MS/MS assay. Below are the primary metabolic pathways for two common CYP2C19 probe substrates:
-
Omeprazole (B731): A widely used proton pump inhibitor, omeprazole is extensively metabolized by CYP2C19 to 5-hydroxyomeprazole.[1][3][4] A minor metabolic pathway involves CYP3A4, which mediates the formation of omeprazole sulfone.[1][3][4]
-
S-Mephenytoin: This anticonvulsant is stereoselectively hydroxylated at the 4'-position of the phenyl ring by CYP2C19 to form 4'-hydroxymephenytoin.[5]
Experimental Protocols
This section outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data processing for the quantification of CYP2C19 metabolites.
Protocol 1: Quantification of Omeprazole and 5-Hydroxyomeprazole in Human Plasma
This protocol is adapted from established methods for the analysis of omeprazole and its primary metabolite.[7][8][9]
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in this application.[7]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled omeprazole).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omeprazole | 346.1 | 198.0 | 15 |
| 5-Hydroxyomeprazole | 362.1 | 214.1 | 17 |
| Omeprazole-d3 (IS) | 349.1 | 201.0 | 15 |
Protocol 2: Quantification of S-Mephenytoin and 4'-Hydroxymephenytoin in Human Urine
This protocol is based on established methods for CYP2C19 phenotyping using mephenytoin (B154092).[5][6]
1. Sample Preparation (Dilute-and-Shoot with Enzymatic Hydrolysis)
This simplified method is suitable for urine samples.[5][6]
-
To 50 µL of urine, add 50 µL of a buffered β-glucuronidase solution to hydrolyze glucuronide conjugates.
-
Incubate the mixture at 37°C for 6 hours.
-
Add 100 µL of methanol (B129727) containing the internal standard (e.g., 4'-methoxymephenytoin).
-
Vortex and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 x 3 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.[5]
-
Flow Rate: 0.5 mL/min.
-
Gradient: Increase mobile phase B from 10% to 90% over 5 minutes.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[5]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mephenytoin | 217.1 | 134.1 |
| 4'-Hydroxymephenytoin | 233.1 | 148.1 |
| 4'-Methoxymephenytoin (IS) | 247.1 | 162.1 |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS assays used in CYP2C19 metabolite profiling. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Omeprazole and 5-Hydroxyomeprazole Assay Performance
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Reference |
| Linearity Range (ng/mL) | 0.05 - 20 | 0.05 - 20 | [10] |
| LLOQ (ng/mL) | 0.05 | 0.05 | [10] |
| Intra-day Precision (%RSD) | < 12.5 | < 12.5 | [10] |
| Inter-day Precision (%RSD) | < 13.8 | < 13.8 | [10] |
| Accuracy (% Bias) | 86.5 - 108.4 | 86.5 - 108.4 | [10] |
Table 2: S-Mephenytoin and 4'-Hydroxymephenytoin Assay Performance
| Parameter | Mephenytoin | 4'-Hydroxymephenytoin | Reference |
| Linearity Range (ng/mL) | 15 - 10,000 | 15 - 10,000 | [5] |
| LLOQ (ng/mL) | 30 | 20 | [5] |
| Intra-day Precision (%RSD) | 0.8 - 10.5 | 0.8 - 10.5 | [5] |
| Inter-day Precision (%RSD) | 0.8 - 10.5 | 0.8 - 10.5 | [5] |
| Accuracy (% Bias) | < 9.5 | < 9.5 | [5] |
Visualizations
Metabolic Pathway of Omeprazole
Caption: CYP2C19- and CYP3A4-mediated metabolism of omeprazole.
Experimental Workflow for CYP2C19 Metabolite Profiling
Caption: General workflow for LC-MS/MS based CYP2C19 metabolite profiling.
Conclusion
LC-MS/MS is a powerful and indispensable tool for the quantitative analysis of CYP2C19-mediated drug metabolism. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. The high sensitivity, specificity, and throughput of LC-MS/MS enable the generation of high-quality data essential for understanding the impact of CYP2C19 on drug disposition and response, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective hydroxylation of omeprazole catalyzed by CYP2C19 in Swedish white subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Developing a Cell-Based Assay for CYP2C19 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs.[1] Drugs metabolized by CYP2C19 include proton pump inhibitors like omeprazole, antiplatelet agents such as clopidogrel, and antidepressants like citalopram.[2][3][4] Genetic polymorphisms in the CYP2C19 gene can lead to variable enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[5][6] Inhibition of CYP2C19 by co-administered drugs can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects or therapeutic failure.[7] Therefore, evaluating the inhibitory potential of new chemical entities (NCEs) on CYP2C19 is a critical step in drug discovery and development.[8][9]
This document provides detailed application notes and protocols for developing and performing a cell-based assay to determine the inhibitory potential of compounds against CYP2C19. The described methods are suitable for high-throughput screening (HTS) and detailed kinetic analysis.
I. Principle of the Assay
The most common in vitro methods for assessing CYP2C19 activity involve incubating the enzyme with a specific substrate and then measuring the rate of metabolite formation. The inhibitory potential of a test compound is determined by measuring the reduction in the rate of metabolite formation in its presence. Modern assays often utilize fluorogenic or luminogenic substrates that are converted into fluorescent or luminescent products by CYP2C19, allowing for a simplified and high-throughput workflow.[10][11]
II. Data Presentation
Table 1: Recommended CYP2C19 Substrates for Inhibition Assays
| Substrate | Metabolite | Detection Method | Key Characteristics |
| (S)-Mephenytoin | 4'-Hydroxymephenytoin | LC-MS/MS | Highly specific, but may have low turnover rates.[8][12] |
| Omeprazole | 5-Hydroxyomeprazole | LC-MS/MS | Commonly used in vivo probe; also a CYP1A2 inhibitor.[3][8] |
| Dibenzylfluorescein (DBF) | Fluorescein | Fluorescence | Fluorogenic probe suitable for HTS.[13] |
| Luciferin-based probes | Luciferin (B1168401) | Luminescence | Pro-luminescent substrates for sensitive HTS assays (e.g., P450-Glo™).[11] |
| 3-Cyano-7-ethoxycoumarin (CEC) | 3-Cyano-7-hydroxycoumarin (CHC) | Fluorescence | Fluorogenic substrate with good signal-to-background ratio.[14][15] |
Table 2: IC50 Values of Known CYP2C19 Inhibitors
| Inhibitor | IC50 (µM) | Substrate Used | Enzyme Source |
| Ticlopidine | ~1-5 | (S)-Mephenytoin | Human Liver Microsomes |
| Fluvoxamine | ~0.1-0.5 | (S)-Mephenytoin | Human Liver Microsomes |
| Ketoconazole | 10.1 - 19.0 | Not Specified | Not Specified[16] |
| Voriconazole | 5.25 - 15.0 | Not Specified | Not Specified[16] |
| Tranylcypromine | 5.95 | Not Specified | Not Specified[16] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, protein concentration, incubation time). The values presented are for comparative purposes.[8]
III. Experimental Protocols
Protocol 1: CYP2C19 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method for determining the IC50 of a test compound using recombinant human CYP2C19 (e.g., baculosomes or supersomes) and a fluorogenic substrate.
A. Materials and Reagents
-
Recombinant human CYP2C19 enzyme (e.g., from insect cells)
-
CYP2C19 fluorogenic substrate (e.g., 3-Cyano-7-ethoxycoumarin)[14][15]
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound and known inhibitor (e.g., Ticlopidine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
B. Experimental Procedure
-
Prepare Reagents:
-
Prepare a working solution of the fluorogenic substrate in buffer. The final concentration should be at or below the Km value for the enzyme.
-
Prepare a working solution of the NADPH regenerating system in buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound or inhibitor at various concentrations (or vehicle control)
-
Recombinant CYP2C19 enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the reaction.
-
Immediately after, add the NADPH regenerating system to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm for the metabolite of 3-CEC).[14][15]
-
C. Data Analysis
-
Subtract the background fluorescence (wells without enzyme or NADPH) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based CYP2C19 Inhibition Assay in Hepatocyte-Like Cells
This protocol outlines an assay using a cell line that expresses CYP2C19, such as HepG2 cells, which can be used to assess inhibition in a more physiologically relevant system.[11]
A. Materials and Reagents
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
CYP2C19 luminogenic substrate (e.g., a luciferin derivative from a P450-Glo™ kit)[11]
-
Test compound and known inhibitor
-
Lysis buffer
-
Luminometer plate reader
B. Experimental Procedure
-
Cell Culture and Plating:
-
Culture HepG2 cells according to standard protocols.
-
Seed the cells into 96-well white-walled plates and allow them to attach and grow to a confluent monolayer.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a fresh medium containing the test compound or inhibitor at various concentrations. Include a vehicle control.
-
Incubate the cells with the compounds for a specified period (e.g., 1-24 hours).
-
-
Substrate Addition:
-
Add the luminogenic CYP2C19 substrate to each well.
-
Incubate for a period recommended by the manufacturer to allow for substrate metabolism.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells according to the assay kit instructions.
-
Measure the luminescence using a plate luminometer.
-
C. Data Analysis
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
IV. Mandatory Visualizations
CYP2C19 Metabolic Pathway
Caption: CYP2C19 metabolic pathway and mechanism of inhibition.
Experimental Workflow for CYP2C19 Inhibition Assay
Caption: Workflow for a CYP2C19 inhibition assay.
References
- 1. CYP2C19 - Wikipedia [en.wikipedia.org]
- 2. examine.com [examine.com]
- 3. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. ashp.org [ashp.org]
- 7. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 2C19 Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 15. abcam.com [abcam.com]
- 16. Cytochrome P450 2C19 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Practical Guide to Phenotyping CYP2C19 in Clinical Trials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 2C19 (CYP2C19) enzyme is a critical component in the metabolism of a significant number of clinically important drugs. Genetic variations in the CYP2C19 gene can lead to a wide range of enzymatic activity, from poor to ultrarapid metabolism, which can significantly impact a drug's efficacy and safety.[1][2][3] Phenotyping individuals for their CYP2C19 metabolic capacity is therefore a crucial step in clinical trials for drugs metabolized by this enzyme. This allows for dose adjustments, stratification of patients, and a better understanding of interindividual variability in drug response.[2] This guide provides a practical overview of the methodologies for CYP2C19 phenotyping in a clinical trial setting, including detailed protocols for both genotyping and probe drug-based approaches.
CYP2C19 Phenotype Classification
Individuals are classified into five main phenotype groups based on their predicted or measured CYP2C19 enzyme activity. This classification is inferred from an individual's diplotype, which is the combination of alleles on both chromosomes.[3][4]
Table 1: CYP2C19 Genotype to Phenotype Translation [4][5][6][7]
| Phenotype | Description | Example Genotypes (Diplotypes) |
| Ultrarapid Metabolizer (UM) | Increased enzyme activity. | 17/17 |
| Rapid Metabolizer (RM) | Increased enzyme activity. | 1/17 |
| Normal Metabolizer (NM) | Normal enzyme activity. | 1/1 |
| Intermediate Metabolizer (IM) | Decreased enzyme activity. | 1/2, 1/3, 2/17 |
| Poor Metabolizer (PM) | No functional enzyme activity. | 2/2, 2/3, 3/3 |
Note: This table provides common examples. For a comprehensive list of alleles and diplotype-to-phenotype translations, refer to the Clinical Pharmacogenetics Implementation Consortium (CPIC) and PharmVar resources.[4][5]
Data Presentation: Allele Frequencies and Pharmacokinetic Impact
The frequency of CYP2C19 alleles varies significantly across different ethnic populations, which is a critical consideration in clinical trial design and recruitment.
Table 2: Frequency of Key CYP2C19 Alleles in Different Ethnic Populations
| Allele | Function | European (%) | African (%) | East Asian (%) | South Asian (%) |
| CYP2C192 | No Function | 11.1 - 16.3 | ~17.5 | 28.4 - 45.5 | 22.0 - 41.7 |
| CYP2C193 | No Function | 0 | <1 | 6.0 - 15.6 | 0 - 1.2 |
| CYP2C19*17 | Increased Function | 19.6 - 25.5 | ~22.0 | 3.7 - 5.5 | 0.5 - 17.9 |
Data compiled from multiple sources.[4][8]
The clinical relevance of these phenotypes is evident in the altered pharmacokinetics of CYP2C19 substrates.
Table 3: Impact of CYP2C19 Phenotype on the Pharmacokinetics of Probe Drugs
| Probe Drug | Phenotype | Key Pharmacokinetic Change |
| Omeprazole (B731) | Poor Metabolizer | ~4-fold higher Area Under the Curve (AUC) compared to Normal Metabolizers.[9] |
| Ultrarapid Metabolizer | Lower plasma concentrations. | |
| Voriconazole | Poor Metabolizer | ~4-fold higher exposure compared to Normal Metabolizers.[10] |
| Rapid/Ultrarapid Metabolizer | Lower trough concentrations, potential for sub-therapeutic levels.[10] | |
| Clopidogrel (Active Metabolite) | Poor Metabolizer | Significantly reduced formation of the active metabolite, leading to diminished antiplatelet effect.[11][12] |
| Intermediate Metabolizer | Reduced formation of the active metabolite.[11] |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping using Real-Time PCR
Genotyping is the most common method for predicting an individual's CYP2C19 phenotype. Real-time PCR with allelic discrimination assays is a rapid and reliable method.
1. Sample Collection and DNA Extraction:
-
Specimen Type: Whole blood (3-5 mL) collected in EDTA (lavender top) tubes is preferred. Saliva samples collected using appropriate kits are also acceptable.[9][13][14][15][16]
-
Sample Handling: Invert EDTA tubes gently 8-10 times to ensure proper mixing. Store samples at 2-8°C if not processed immediately.[13][15]
-
DNA Extraction: Extract genomic DNA from the collected samples using a validated commercial kit (e.g., column-based or magnetic bead-based kits) according to the manufacturer's instructions. The purity and concentration of the extracted DNA should be assessed using spectrophotometry.
2. Real-Time PCR Assay:
-
Target Alleles: At a minimum, assays should detect the *2 (rs4244285), *3 (rs4986893), and *17 (rs12248560) alleles, as these account for the majority of clinically relevant variability.
-
Assay Type: Use pre-designed and validated TaqMan® allelic discrimination assays. These assays include two allele-specific probes, each labeled with a different fluorescent dye (e.g., FAM and VIC).
-
Reaction Mixture: Prepare the PCR reaction mixture according to the assay manufacturer's protocol. A typical reaction includes DNA polymerase, dNTPs, PCR buffer, the specific primer and probe mix, and the genomic DNA sample.
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles of:
-
Denaturation: 92°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: The real-time PCR instrument will measure the fluorescence of each dye at the end of each cycle. The software will generate an allelic discrimination plot, clustering samples into homozygous for allele 1, homozygous for allele 2, or heterozygous.
3. Interpretation of Results:
-
Based on the combination of alleles detected, determine the diplotype for each individual.
-
Use the diplotype to assign a predicted phenotype according to the guidelines provided in Table 1.
Protocol 2: CYP2C19 Phenotyping using Omeprazole as a Probe Drug
This method directly measures the metabolic activity of the CYP2C19 enzyme.
1. Subject Preparation and Dosing:
-
Fasting: Subjects should fast for at least 8 hours prior to dosing.
-
Dose: Administer a single oral dose of 20 mg omeprazole.[17][18]
-
Restrictions: Subjects should avoid consuming grapefruit juice or other known inhibitors/inducers of CYP enzymes for at least 72 hours before the study.
2. Blood Sample Collection:
-
Collect a blood sample (5 mL) into a heparinized or EDTA tube at 3 hours post-dose.[17]
3. Sample Processing and Storage:
-
Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean, labeled polypropylene (B1209903) tube and store at -80°C until analysis.
4. Bioanalytical Method for Omeprazole and 5-Hydroxyomeprazole:
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the simultaneous quantification of omeprazole and its primary metabolite, 5-hydroxyomeprazole, in plasma.[19][20]
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction of the plasma samples to isolate the analytes.[19][21]
-
Chromatography: Use a C18 or similar reversed-phase column for separation.[21]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for omeprazole and 5-hydroxyomeprazole.[19]
5. Calculation of Metabolic Ratio and Phenotype Assignment:
-
Metabolic Ratio (MR): Calculate the MR as the plasma concentration of omeprazole divided by the plasma concentration of 5-hydroxyomeprazole.[18][22]
-
Phenotype Assignment:
-
Poor Metabolizers (PMs): Exhibit a high MR.
-
Normal/Extensive Metabolizers (NMs/EMs): Exhibit a low MR.
-
Intermediate Metabolizers (IMs): Have an MR between that of PMs and NMs.
-
Note: Specific cutoff values for MR should be established and validated within the clinical trial population.
-
Mandatory Visualizations
Caption: Metabolic activation pathway of clopidogrel.
Caption: Workflow for CYP2C19 genotyping.
Caption: Workflow for CYP2C19 phenotyping using omeprazole.
Conclusion
Phenotyping for CYP2C19 activity is an indispensable tool in modern clinical trials for drugs metabolized by this enzyme. Both genotyping and probe drug-based methods provide valuable information for predicting and assessing drug metabolism. The choice of method will depend on the specific objectives of the clinical trial, logistical considerations, and regulatory requirements. By carefully implementing these protocols, researchers can gain a deeper understanding of the pharmacokinetic variability of their investigational drugs, leading to safer and more effective therapeutic strategies.
References
- 1. int.diasorin.com [int.diasorin.com]
- 2. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. PharmVar GeneFocus: CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Table 2. [The CPIC Assignment of CYP2C19 Phenotype based on Genotype (2017)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 6. [The CPIC Assignment of CYP2C19 Phenotype based on Genotype (2017)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Clopidogrel activation and platelet aggregation pathways [pfocr.wikipathways.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. ahajournals.org [ahajournals.org]
- 13. CYP2C19 Genotype - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 14. genetics.testcatalog.org [genetics.testcatalog.org]
- 15. CYP2C19 | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 16. CYP2C19 Pharmacogenetic Test » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 17. Use of omeprazole as a probe drug for CYP2C19 phenotype in Swedish Caucasians: comparison with S-mephenytoin hydroxylation phenotype and CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotyping of CYP2C19 and CYP3A4 by Using Omeprazole as a Probe Drug and Genotyping of CYP2C19 for Common Allelic Variants in Ethiopians - Africa Thesis Bank [thesisbank.jhia.ac.ke]
- 19. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Molecular Modeling to Predict CYP2C19 Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to substantial inter-individual variability in drug clearance and response, making the early identification of CYP2C19 substrates a critical aspect of drug discovery and development.[3] Molecular modeling has emerged as a powerful and cost-effective approach to predict whether a new chemical entity is likely to be a substrate of CYP2C19, thereby guiding lead optimization and reducing the risk of late-stage clinical failures.
These application notes provide an overview and detailed protocols for various molecular modeling techniques used to predict CYP2C19 substrates. The methodologies covered include Quantitative Structure-Activity Relationship (QSAR) modeling, machine learning, molecular docking, and pharmacophore modeling.
I. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. For CYP2C19 substrate prediction, QSAR models are built to distinguish between substrates and non-substrates based on calculated molecular descriptors.
Protocol: Development of a QSAR Model for CYP2C19 Substrate Prediction
-
Data Collection and Curation:
-
Compile a dataset of known CYP2C19 substrates and non-substrates from public databases (e.g., PubChem, ChEMBL) and scientific literature.
-
Ensure data quality by removing duplicates, correcting structural errors, and standardizing chemical structures (e.g., desalting, neutralizing).
-
Divide the dataset into a training set (typically 75-80% of the data) for model building and a test set (20-25%) for external validation.[4]
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of its chemical structure. These can include:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, molecular connectivity indices, MACCS keys.
-
3D descriptors: Molecular shape indices, solvent-accessible surface area.
-
Physicochemical properties: LogP, polar surface area (PSA), hydrogen bond donors/acceptors.
-
-
Utilize software such as RDKit, PaDEL-Descriptor, or commercial packages for descriptor calculation.
-
-
Feature Selection:
-
Reduce the dimensionality of the descriptor space to avoid overfitting and improve model interpretability.
-
Employ feature selection algorithms such as:
-
Filter methods: ANOVA F-test, variance thresholding.[5]
-
Wrapper methods: Recursive feature elimination.
-
Embedded methods: LASSO (Least Absolute Shrinkage and Selection Operator).
-
-
-
Model Building:
-
Use a statistical method to build the QSAR model that relates the selected descriptors (independent variables) to the biological activity (dependent variable - substrate or non-substrate).
-
Commonly used algorithms include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Random Forest (RF)
-
-
-
Model Validation:
-
Internal Validation: Assess the robustness and predictive power of the model using the training set.
-
Cross-validation: Typically 10-fold cross-validation or leave-one-out cross-validation (LOOCV).[4]
-
Y-randomization: Scramble the dependent variable to ensure the model is not due to chance correlations.
-
-
External Validation: Evaluate the model's performance on the independent test set.
-
Calculate performance metrics such as accuracy, sensitivity, specificity, and Matthews Correlation Coefficient (MCC).
-
II. Machine Learning Approaches
Machine learning (ML) models, particularly more complex algorithms like deep neural networks, are increasingly used for CYP substrate prediction. They can capture non-linear relationships between molecular features and biological activity.
Protocol: Machine Learning Model for CYP2C19 Substrate Classification
-
Data Acquisition and Preparation:
-
Follow the same data collection and curation steps as in the QSAR protocol. High-quality and extensive datasets are crucial for training robust ML models.[6]
-
-
Feature Engineering and Selection:
-
Generate a comprehensive set of molecular fingerprints (e.g., ECFP, FCFP) and physicochemical descriptors.
-
Employ feature selection techniques as described in the QSAR protocol to select the most informative features.[5]
-
-
Model Training:
-
Choose an appropriate machine learning algorithm. Common choices for this task include:
-
Random Forest (RF)
-
Support Vector Machines (SVM)
-
Gradient Boosting Machines (e.g., XGBoost)[4]
-
Artificial Neural Networks (ANN) and Deep Neural Networks (DNN)
-
-
Train the model on the training dataset. This involves optimizing the model's hyperparameters using techniques like grid search or random search with cross-validation.[5]
-
-
Model Evaluation:
-
Evaluate the trained model's performance on the held-out test set using various metrics.
-
Commonly used metrics for classification models include:
-
Accuracy
-
Precision and Recall
-
F1-Score
-
Matthews Correlation Coefficient (MCC)
-
Area Under the Receiver Operating Characteristic Curve (AUC-ROC)
-
-
-
Model Interpretation (Optional but Recommended):
-
For models like Random Forest, analyze feature importance to understand which molecular properties are most influential in predicting CYP2C19 substrateness.
-
This can provide valuable insights for medicinal chemists in designing molecules with desired metabolic properties.
-
III. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, in this case, a potential substrate within the active site of CYP2C19. The docking score can be used to rank compounds and prioritize them for further experimental testing.
Protocol: Molecular Docking of a Potential Substrate into CYP2C19
-
Protein Preparation:
-
Obtain the 3D structure of CYP2C19. Since the crystal structure might not be available, a high-quality homology model is often used, typically built using a template structure of a related CYP enzyme (e.g., CYP2C9).[7][8]
-
Prepare the protein structure by:
-
Removing water molecules and other non-essential ligands.
-
Adding hydrogen atoms.
-
Assigning partial charges.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
-
Software such as Schrödinger's Protein Preparation Wizard or AutoDockTools can be used.
-
-
Ligand Preparation:
-
Generate the 3D conformation of the ligand (potential substrate).
-
Assign proper bond orders and ionization states at physiological pH.
-
Perform energy minimization of the ligand structure.
-
Software like LigPrep (Schrödinger) or Open Babel can be used for this purpose.
-
-
Grid Generation:
-
Define the binding site (active site) of CYP2C19. This is typically centered on the heme iron atom.
-
Generate a grid box that encompasses the entire binding pocket. The grid potentials are pre-calculated to speed up the docking process.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock, GOLD, or Glide to dock the prepared ligand into the prepared protein's active site.
-
The docking algorithm will explore various conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Pose Analysis and Interpretation:
-
Analyze the top-scoring docking poses.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to assess the plausibility of the binding mode.
-
The docking score can be used as a feature in QSAR or ML models, or to rank compounds for experimental validation.
-
IV. Pharmacophore Modeling
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. It can be used as a 3D query to screen large compound libraries for potential CYP2C19 substrates.
Protocol: Pharmacophore Model Development for CYP2C19 Substrates
-
Model Generation:
-
Ligand-based:
-
Align a set of known, structurally diverse CYP2C19 substrates.
-
Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) that are essential for binding.
-
Software like Phase (Schrödinger), Catalyst, or LigandScout can be used to generate the pharmacophore model.
-
-
Structure-based:
-
Use the 3D structure of CYP2C19 (crystal structure or homology model) with a bound substrate.
-
Identify the key interactions between the substrate and the active site residues.
-
Abstract these interactions into pharmacophoric features.
-
-
-
Model Validation:
-
Validate the pharmacophore model by screening a database containing known CYP2C19 substrates (actives) and non-substrates (decoys).
-
A good model should have a high enrichment factor, meaning it preferentially retrieves active compounds over decoys.
-
Calculate metrics such as Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, PubChem).
-
Compounds that match the pharmacophore are considered potential hits and can be further evaluated using other methods like molecular docking or experimental assays.
-
V. Data Presentation: Performance of Predictive Models
The following tables summarize the performance of various computational models for predicting CYP2C19 substrates and inhibitors, as reported in the literature.
Table 1: Performance of Machine Learning Models for CYP2C19 Substrate/Non-Substrate Classification
| Model/Study | Algorithm | Validation | Accuracy | MCC | AUC | Reference |
| CYPstrate | Hard Voting Classifier | Test Set | - | >0.54 | - | [5][9] |
| SuperCYPsPred | Random Forest | 10-fold CV | >90% | - | - | [10] |
| CYPlebrity | Random Forest | 10-fold CV | >90% | - | - | [10] |
Table 2: Performance of QSAR Models for CYP2C19 Inhibition Prediction
| Model/Study | Validation | Sensitivity | Negative Predictivity | Concordance | Reference |
| FDA Model | Cross-validation | 78-84% | 79-84% | 79-83% | [2] |
| FDA Model | External validation | up to 75% | up to 80% | - | [2] |
Note: Performance metrics can vary significantly depending on the dataset, validation method, and specific algorithm used.
VI. Experimental Validation
It is crucial to experimentally validate the predictions from molecular modeling studies.
Protocol: In Vitro Assay for CYP2C19 Metabolism
-
Incubation:
-
Sample Analysis:
-
After a specified incubation time, quench the reaction.
-
Analyze the reaction mixture for the disappearance of the parent compound and/or the formation of metabolites using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Interpretation:
-
A significant depletion of the parent compound or the formation of a metabolite in the presence of CYP2C19 indicates that the compound is a substrate.
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.
-
Conclusion
Molecular modeling offers a powerful suite of tools for the early prediction of CYP2C19 substrates in the drug discovery pipeline. By integrating QSAR, machine learning, molecular docking, and pharmacophore modeling, researchers can build a comprehensive in silico profile of a compound's potential interaction with CYP2C19. These computational predictions, when coupled with targeted experimental validation, can significantly enhance the efficiency of drug development by enabling the early identification and optimization of compounds with favorable metabolic properties.
References
- 1. Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep mutational scanning of CYP2C19 in human cells reveals a substrate specificity-abundance tradeoff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing feature selection and machine learning approaches for predicting CYP2D6 methylation from genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CYPstrate: A Set of Machine Learning Models for the Accurate Classification of Cytochrome P450 Enzyme Substrates and Non-Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homology modeling and substrate binding study of human CYP2C18 and CYP2C19 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xlab.sjtu.edu.cn [xlab.sjtu.edu.cn]
- 10. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance Verification of CYP2C19 Enzyme Abundance Polymorphism Settings within the Simcyp Simulator v21 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of the CYP2C19 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cytochrome P450 2C19 (CYP2C19) enzyme, predominantly expressed in the liver, plays a crucial role in the metabolism of a significant number of commonly prescribed drugs.[1][2] These include proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel.[1][2] The CYP2C19 gene is highly polymorphic, with numerous identified alleles that can lead to variations in enzyme activity, ranging from poor to ultrarapid metabolism.[2] This genetic variability is a major contributor to inter-individual differences in drug response and the incidence of adverse drug reactions.[2]
Site-directed mutagenesis is an invaluable molecular biology technique used to introduce specific, targeted mutations into a DNA sequence.[3][4] This method is instrumental in studying the structure-function relationship of proteins like CYP2C19. By creating specific variants, researchers can investigate the impact of single nucleotide polymorphisms (SNPs) on the enzyme's catalytic activity, substrate specificity, and stability. Such studies are fundamental for advancing pharmacogenomics and developing personalized medicine strategies.
These application notes provide a detailed protocol for performing site-directed mutagenesis of the CYP2C19 gene, from primer design to the functional characterization of the resulting enzyme variants.
Data Presentation: Kinetic Parameters of CYP2C19 Variants
The following table summarizes the kinetic parameters for S-mephenytoin 4'-hydroxylation by wild-type and two variant CYP2C19 enzymes, expressed heterologously in yeast cells. This data is crucial for understanding the functional consequences of specific mutations.
| CYP2C19 Variant | Amino Acid Substitution(s) | Km (μM) | Vmax (pmol/min/pmol CYP) | Vmax/Km |
| CYP2C19.1B (Wild-Type) | Ile331Val | 25.3 ± 3.5 | 1.87 ± 0.17 | 0.074 |
| CYP2C19.18 | Arg329His/Ile331Val | 28.1 ± 4.2 | 1.95 ± 0.21 | 0.069 |
| CYP2C19.19 | Ser51Gly/Ile331Val | 76.9 ± 11.4 | 1.79 ± 0.15 | 0.023 |
Data adapted from a study on the functional characterization of CYP2C19 variants.[5]
Experimental Protocols
This section outlines a detailed methodology for site-directed mutagenesis of the CYP2C19 gene using a PCR-based method, followed by functional analysis of the expressed protein.
Part 1: Site-Directed Mutagenesis of CYP2C19
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis system.
1. Primer Design:
-
Guidelines: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation at the center.[6][7]
-
Melting Temperature (Tm): The Tm of the primers should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).[6][7]
-
Termination: Primers should terminate in one or more C or G bases.[6][7]
-
Flanking Regions: Ensure 10-15 bases of correct sequence on both sides of the mutation.[6][8]
-
Purification: Primers must be purified, for example, by polyacrylamide gel electrophoresis (PAGE).[6]
2. PCR Amplification:
-
Reaction Setup: Prepare the following reaction mixture in a PCR tube.
| Component | Amount | Final Concentration |
| 5x High-Fidelity Polymerase Buffer | 10 µL | 1x |
| dNTP mix (10 mM each) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |
| CYP2C19 Plasmid Template (10 ng/µL) | 1 µL | 10 ng |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-free water | to 50 µL | - |
-
Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 18-30 |
| Annealing | 55-65°C (optimize based on primer Tm) | 30 seconds | |
| Extension | 68°C | 1 minute/kb of plasmid length | |
| Final Extension | 68°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
3. DpnI Digestion:
-
Purpose: To digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[9]
-
Procedure: Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the PCR product. Mix gently and incubate at 37°C for 1-2 hours.[7][10]
4. Transformation into Competent E. coli
-
Procedure:
-
Thaw a 50 µL aliquot of high-efficiency competent E. coli cells on ice.[11]
-
Add 1-2 µL of the DpnI-treated PCR product to the competent cells.
-
Incubate on ice for 30 minutes.[12]
-
Heat-shock the cells at 42°C for 45-90 seconds.[10]
-
Immediately place the tube back on ice for 2 minutes.[10]
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.[11]
-
Plate 100 µL of the cell suspension on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate overnight at 37°C.
-
5. Verification of Mutation:
-
Plasmid Miniprep: Inoculate a single colony into liquid LB medium with the appropriate antibiotic and grow overnight. Isolate the plasmid DNA using a miniprep kit.
-
DNA Sequencing: Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing of the entire CYP2C19 gene insert.[13][14]
Part 2: Functional Characterization of CYP2C19 Variants
1. Expression of CYP2C19 Variants:
-
The verified mutant CYP2C19 plasmid can be used to express the protein in a suitable system, such as E. coli, yeast, or insect cells.[5] For this protocol, expression in yeast (Saccharomyces cerevisiae) is described.
-
Transform the expression vector containing the wild-type or mutant CYP2C19 cDNA into competent yeast cells.
-
Select for transformed yeast and induce protein expression according to the specific expression vector's protocol.
-
Prepare microsomal fractions from the yeast cells.
2. Enzyme Kinetic Analysis:
-
Assay: The activity of the expressed CYP2C19 variants can be determined by measuring the formation of a metabolite from a known CYP2C19 substrate, such as S-mephenytoin.[5]
-
Reaction Mixture: A typical reaction mixture contains the microsomal fraction, a substrate (e.g., S-mephenytoin), and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).[15]
-
Incubation: The reaction is initiated by the addition of the microsomal fraction and incubated at 37°C.[15]
-
Analysis: The reaction is stopped, and the formation of the metabolite (e.g., 4'-hydroxy-S-mephenytoin) is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Kinetic Parameters: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by incubating the enzyme with a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
Workflow for Site-Directed Mutagenesis and Functional Analysis of CYP2C19
Caption: Workflow for CYP2C19 mutagenesis and analysis.
Logical Relationship of Key Steps in PCR-Based Site-Directed Mutagenesis
Caption: Key steps in PCR-based site-directed mutagenesis.
References
- 1. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 2. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of two novel CYP2C19 variants (CYP2C19*18 and CYP2C19*19) found in a Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. static.igem.org [static.igem.org]
- 10. assaygenie.com [assaygenie.com]
- 11. m.youtube.com [m.youtube.com]
- 12. neb.com [neb.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in recombinant CYP2C19 expression
Welcome to the Technical Support Center for troubleshooting low-yield recombinant CYP2C19 expression. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of this critical drug-metabolizing enzyme.
Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of my recombinant CYP2C19. What are the potential causes and how can I troubleshoot this?
A1: A complete lack of expression is a common hurdle that can arise from several factors, ranging from the integrity of your expression vector to the induction conditions. Here is a breakdown of potential causes and their solutions:
-
Vector and Insert Integrity: Errors in the plasmid construct, such as a frameshift mutation, a premature stop codon, or incorrect insertion of the gene, can completely prevent protein expression.[1]
-
Recommendation: Re-sequence your plasmid construct to confirm the correct open reading frame and the absence of any mutations.
-
-
Promoter and Inducer Issues: The promoter system controlling the expression of CYP2C19 might not be functioning correctly.
-
Recommendation: Verify that you are using the correct inducer (e.g., IPTG for lac-based promoters) at the optimal concentration and that your inducer stock is viable.[1]
-
-
Toxicity of CYP2C19 to the Host Cells: High levels of basal expression before induction can be toxic to the host cells, leading to cell death and no observable protein expression.[2]
-
Recommendation: Use an expression host strain that tightly controls basal expression, such as BL21(DE3)pLysS. You can also try lowering the culture temperature before induction.
-
Q2: My CYP2C19 is expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?
A2: The formation of insoluble inclusion bodies is a frequent issue when overexpressing membrane-bound proteins like CYP2C19 in E. coli. The reducing environment of the bacterial cytoplasm is not conducive to the proper folding of proteins that require disulfide bonds.[3] Here are strategies to enhance the solubility of your protein:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down the rate of protein synthesis, which can promote proper folding and reduce aggregation.[1][4]
-
Optimize Inducer Concentration: A lower concentration of the inducer can decrease the rate of protein expression, giving the protein more time to fold correctly.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins.[5][6] Co-expressing chaperones like GroEL/GroES can significantly increase the yield of soluble CYP2C19.
-
Use a Different Expression Host: Some E. coli strains are specifically engineered to enhance the formation of disulfide bonds in the cytoplasm, which can improve the solubility of complex proteins.
-
N-Terminal Modifications: As human CYPs are membrane-bound, their expression in bacterial systems can be improved by modifying the N-terminal sequence to optimize membrane insertion and proper folding.[5]
Q3: I have decent expression, but I lose a significant amount of my protein during the purification process. What could be causing this low final yield?
A3: Protein loss during purification can be attributed to several factors, from inefficient cell lysis to suboptimal chromatography conditions.[1]
-
Inefficient Cell Lysis: If the host cells are not effectively lysed, a large portion of your expressed protein will remain trapped within the cells and be discarded with the cell debris.
-
Recommendation: Ensure your lysis protocol (e.g., sonication, French press, or chemical lysis) is optimized for your specific host strain and culture volume.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein, leading to a lower yield.[7]
-
Recommendation: Perform all purification steps at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.[1]
-
-
Issues with Affinity Tag Binding: The affinity tag on your CYP2C19 may be inaccessible or cleaved, preventing it from binding effectively to the purification resin.[7]
-
Recommendation: Ensure your protein's N- or C-terminus, where the tag is located, is not buried within the protein structure. You can also try switching the tag to the other end of the protein.
-
-
Suboptimal Buffer Conditions: The pH, salt concentration, or composition of your binding, wash, and elution buffers may not be optimal for your protein, leading to poor binding or premature elution from the chromatography column.[1]
-
Recommendation: Perform small-scale trials to optimize the buffer conditions for each step of your purification process.
-
Troubleshooting Guides
Guide 1: Optimizing CYP2C19 Expression in E. coli
This guide provides a systematic approach to increasing the yield of soluble recombinant CYP2C19 expressed in E. coli.
Table 1: Parameters for Optimizing Recombinant CYP2C19 Expression in E. coli
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Host Strain | BL21(DE3) | C41(DE3), C43(DE3), Rosetta 2(DE3) | Reduced toxicity, enhanced expression of membrane proteins |
| Expression Vector | pET series | pCWori+[5] | Optimized for P450 expression |
| Codon Usage | Native human codons | Codon-optimized for E. coli[8][9] | Increased translation efficiency |
| Induction Temperature | 37°C | 18-25°C | Improved protein folding and solubility[1] |
| Inducer (IPTG) Conc. | 1 mM | 0.1 - 0.5 mM | Slower expression rate, better folding |
| Co-expression | None | Chaperones (GroEL/GroES)[5][6], NADPH-cytochrome P450 reductase[10] | Enhanced folding and activity |
| N-terminal Modification | Native sequence | Truncation, addition of 'LLLAVFL' sequence[5] | Improved membrane integration and expression |
Experimental Workflow for Expression Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. neb.com [neb.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verjournal.com [verjournal.com]
- 5. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Signal Peptide and Chaperone Co-Expression on Heterologous Protein Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 10. Heterologous expression of human cytochrome P450 (CYP) 2C19 in Escherichia coli and establishment of RP-HPLC method to serve as activity marker - PubMed [pubmed.ncbi.nlm.nih.gov]
CYP2C19 Cell Culture Models: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with CYP2C19 cell culture models. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most suitable for studying CYP2C19 metabolism?
A1: The choice of cell line depends on the specific research question.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" as they most closely represent in vivo liver function, but they are limited by availability, donor variability, and rapid de-differentiation in culture.[1][2]
-
HepaRG Cells: This human hepatic progenitor cell line can differentiate into hepatocyte-like cells and biliary-like cells. Differentiated HepaRG cells express a broad range of drug-metabolizing enzymes, including CYP2C19, at levels often comparable to or higher than PHHs in culture, and they are inducible.[3][4][5] This makes them a robust model for induction and inhibition studies.
-
HepG2 Cells: A human hepatoma cell line that is widely used in toxicology studies. However, HepG2 cells have very low to undetectable basal expression of many CYP enzymes, including CYP2C19, making them less suitable for metabolism studies unless they are genetically engineered to overexpress the enzyme.[1][2][3]
-
Recombinant Expression Systems: Systems like baculovirus-infected insect cells or engineered mammalian cells (e.g., HEK293T) can be used to express high levels of a specific CYP enzyme, such as CYP2C19. These are useful for studying the metabolism of a single enzyme in isolation but lack the complete metabolic machinery of hepatocytes.
Q2: Why do I observe high variability in CYP2C19 expression and activity?
A2: Variability in CYP2C19 function is a well-documented phenomenon and can be attributed to several factors:
-
Genetic Polymorphisms: The CYP2C19 gene is highly polymorphic. The CYP2C192 and CYP2C193 alleles are common loss-of-function variants, while the CYP2C19*17 allele is associated with increased transcription and ultra-rapid metabolism.[6] The genetic background of the cell line or primary hepatocyte donor will significantly impact expression levels and metabolic activity.
-
Cell Culture Conditions: Factors such as cell density, passage number, media composition, and the use of supplements like DMSO can all influence CYP2C19 expression and activity.
-
Donor-to-Donor Variability: In the case of primary human hepatocytes, there is significant inter-individual variability in CYP2C19 expression and activity.[7]
Q3: What are the recommended substrates for measuring CYP2C19 activity?
A3: The U.S. Food and Drug Administration (FDA) recommends several probe substrates for in vitro CYP2C19 activity assays. The choice of substrate can impact the results, particularly in inhibition studies.
-
(S)-mephenytoin: A classic CYP2C19 substrate, but its turnover to 4'-hydroxymephenytoin can be slow, which may present challenges in some experimental systems.
-
Omeprazole: Metabolized to 5-hydroxyomeprazole by CYP2C19. It is a commonly used and reliable substrate.
-
Fluorogenic/Luminogenic Probes: Several commercial kits are available that use proprietary substrates which are converted into highly fluorescent or luminescent products.[8][9][10][11] These assays offer high sensitivity and a simplified workflow.
Troubleshooting Guides
Issue 1: Low or Undetectable CYP2C19 Expression
| Possible Cause | Suggested Solution |
| Inappropriate Cell Line | HepG2 cells have very low endogenous CYP2C19 expression.[1] Switch to a more metabolically competent cell line like differentiated HepaRG cells or primary human hepatocytes. |
| Suboptimal Culture Conditions | Ensure cells are cultured according to the recommended protocols. For HepaRG cells, allow sufficient time for differentiation to achieve maximal CYP enzyme expression. |
| Cell Senescence or Over-confluence | Use cells at a lower passage number. Avoid letting cells become over-confluent, as this can negatively impact CYP expression. |
| Low Protein Loading in Western Blot | Quantify total protein concentration in cell lysates and ensure sufficient loading (typically 20-30 µg) on the gel. Use a positive control, such as recombinant CYP2C19 protein or lysate from an induced cell line, to validate antibody and detection system performance.[12] |
| Inefficient qRT-PCR Assay | Design and validate primers for specificity and efficiency. Use a reference gene with stable expression across your experimental conditions (e.g., GAPDH).[6] |
Issue 2: Poor or Inconsistent Induction of CYP2C19
| Possible Cause | Suggested Solution |
| Ineffective Inducer Concentration | Perform a dose-response experiment to determine the optimal concentration of the inducing compound (e.g., rifampicin, phenobarbital). Be mindful of potential cytotoxicity at higher concentrations. |
| Cytotoxicity of Test Compound | Assess cell viability after treatment with the inducing compound using methods like an LDH or ATP assay. High toxicity can lead to a decrease in overall enzyme activity.[13] |
| Unreliable mRNA Endpoint | There is a known phenomenon of poor CYP2C19 induction measurements when using mRNA as the endpoint.[13] It is highly recommended to measure enzyme activity as a more robust and reliable endpoint for CYP2C19 induction.[13] |
| Short Incubation Time | Induction is a process that involves gene transcription and translation. Ensure a sufficient incubation period with the inducer, typically 48-72 hours, with daily media changes containing the fresh inducer.[13][14] |
| Inhibition of Activity by Test Compound | The test compound or its metabolites may inhibit CYP2C19 activity, masking the induction effect. Wash the cells thoroughly after the induction period before performing the activity assay. If inhibition is suspected, consider measuring mRNA levels in conjunction with activity. |
Issue 3: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[15] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal without high background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific for the species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
Quantitative Data Summary
Table 1: Comparison of CYP2C19 Basal Activity in Different Cell Models
| Cell Model | Substrate | Vmax (pmol/min/mg protein) | Km (µM) | Reference |
| Primary Human Hepatocytes | (S)-mephenytoin | Variable (donor-dependent) | ~24 | [16] |
| Differentiated HepaRG Cells | (S)-mephenytoin | Maintained or increased over 14 days | Not specified | [3] |
| Recombinant CYP2C19 | (S)-mephenytoin | Not applicable | 10 - 80 | [17] |
| Recombinant CYP2C19 | Omeprazole | Variable | 5.42 | [18] |
Note: Values can vary significantly based on experimental conditions, specific cell batches, and donor genetics.
Table 2: Common CYP2C19 Inducers and Inhibitors
| Compound | Effect | Typical In Vitro Concentration | Notes | Reference |
| Rifampicin | Inducer | 10-20 µM | Potent PXR activator. | [13] |
| Phenobarbital | Inducer | 500-1000 µM | Primarily a CAR activator. | [13] |
| Ticlopidine (B1205844) | Inhibitor | IC50 ~1-2 µM | Mechanism-based inhibitor. | [19] |
| Fluvoxamine | Inhibitor | IC50 ~0.06 µM (vs S-mephenytoin) | Potent inhibitor. | [20] |
| Omeprazole | Inhibitor | IC50 ~10 µM | Also a substrate. | [16] |
Experimental Protocols
Protocol 1: General Western Blotting for CYP2C19
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer (or similar lysis buffer) containing protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 10%) and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
-
Incubate with a validated primary antibody against CYP2C19 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Protocol 2: Fluorometric CYP2C19 Activity Assay
This protocol is a general guideline based on commercially available kits (e.g., Abcam ab211072).[8] Always refer to the specific kit manual for detailed instructions.
-
Reagent Preparation:
-
Reconstitute the CYP2C19 substrate, inhibitor, and NADPH generating system as per the kit instructions.
-
Prepare a standard curve using the provided fluorescent standard (e.g., 3-CHC).
-
-
Sample Preparation:
-
Prepare your sample (e.g., liver microsomes, cell lysate) in the provided assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, set up parallel reactions for each sample: one with and one without the selective CYP2C19 inhibitor.
-
Add the sample, assay buffer, and either the inhibitor or vehicle to the respective wells.
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Start the reaction by adding the CYP2C19 substrate and the NADPH generating system to all wells.
-
-
Measurement:
-
Incubate the plate for the recommended time, protected from light.
-
Measure the fluorescence at the specified wavelengths (e.g., Ex/Em = 406/468 nm).
-
-
Calculation:
-
Subtract the fluorescence reading of the "inhibitor" well from the "no inhibitor" well to determine the CYP2C19-specific activity.
-
Calculate the activity based on the standard curve and normalize to the amount of protein in the sample.
-
Visualizations
Caption: PXR and CAR signaling pathway for CYP2C19 induction.
Caption: Experimental workflow for CYP2C19 inhibition screening.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of whole genome gene expression profiles of HepaRG cells and HepG2 cells to primary human hepatocytes and human liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional expression, inhibition and induction of CYP enzymes in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HepaRG cells as an in vitro model for evaluation of cytochrome P450 induction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory polymorphisms in CYP2C19 affecting hepatic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. Cytochrome P450 2C19 Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 11. P450-Glo™ CYP2C19 Assay and Screening Systems [worldwide.promega.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bioivt.com [bioivt.com]
- 14. Assays | ADMET & DMPK | CYP Induction Studies [conceptlifesciences.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. Ticlopidine as a selective mechanism-based inhibitor of human cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluvoxamine inhibits the CYP2C19-catalysed metabolism of proguanil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CYP2C19 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their CYP2C19 activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during CYP2C19 activity assays that can lead to low sensitivity or inconsistent results.
Issue 1: Low or No Signal Detected
A weak or absent signal is a frequent challenge, indicating suboptimal assay conditions or issues with assay components.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Inactive Enzyme | - Ensure proper storage of recombinant CYP2C19 or human liver microsomes at -80°C. - Avoid repeated freeze-thaw cycles. - Reconstitute the enzyme just before use. Recombinant CYP2C19 can lose approximately 10% of its activity per week in storage[1]. |
| Suboptimal Substrate Concentration | - Titrate the substrate concentration. The optimal concentration is typically at or near the Km value. - For novel compounds, determine the Km and Vmax to establish optimal substrate concentrations[2][3][4]. |
| Insufficient Incubation Time | - Optimize the incubation time to ensure detectable metabolite formation without substrate depletion. - For fluorometric assays, kinetic reads for at least 60 minutes at 37°C are recommended[1]. |
| Low Protein Concentration | - Increase the concentration of microsomal protein or recombinant enzyme. - Recommended starting concentrations for human liver microsomes are around 25 µg per well[1]. For S9 fractions or cell lysates, 50-100 µg per well may be necessary[1]. |
| Cofactor (NADPH) Degradation | - Prepare the NADPH regenerating system fresh for each experiment. - Keep the reconstituted NADPH generating system on ice during use[5]. |
| Incorrect Detection Wavelengths (Fluorometric/Luminescent Assays) | - Verify the excitation and emission wavelengths for the specific substrate and its metabolite. For example, a common fluorometric assay uses an Ex/Em of 406/468 nm[1][5]. |
Troubleshooting Workflow for Low Signal:
Issue 2: High Background Signal or Assay Interference
High background can mask the true signal from CYP2C19 activity, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Autofluorescence of Test Compound | - Run a control reaction with the test compound but without the enzyme or NADPH to quantify its intrinsic fluorescence[6]. - If interference is significant, consider using a non-fluorescent detection method like LC-MS/MS. |
| Solvent Inhibition/Interference | - Minimize the final concentration of organic solvents. DMSO can significantly inhibit CYP2C19 at concentrations ≥0.25%[1]. - Acetonitrile (B52724) at ≤1% final concentration is often better tolerated[1][7]. - Always include a solvent control in your experimental setup. |
| Non-specific Substrate Metabolism | - Use a selective CYP2C19 inhibitor (e.g., (+)-N-3-benzylnirvanol or ticlopidine) to distinguish CYP2C19-specific activity from that of other CYPs[1][8][9]. - The specific activity is the difference between the rates in the absence and presence of the inhibitor. |
| Contaminated Reagents or Buffers | - Use high-purity water and reagents. - Prepare fresh buffers for each experiment. |
Workflow for Addressing High Background:
Frequently Asked Questions (FAQs)
Q1: How can I choose the most sensitive substrate for my CYP2C19 assay?
A1: Substrate selection is critical for assay sensitivity. (S)-mephenytoin is considered a highly sensitive probe substrate for inhibition studies, showing on average a 5.5 to 9.2-fold greater sensitivity to inhibitors compared to other substrates like omeprazole (B731) or (S)-fluoxetine[10]. However, it has a relatively low turnover rate[10]. For higher activity rates, fluorogenic or luminogenic substrates are often preferred in high-throughput screening formats[1][6][11]. The choice depends on a balance between turnover rate, detection method, and the specific goals of the experiment.
Comparison of Common CYP2C19 Probe Substrates:
| Substrate | Typical Metabolite | Detection Method | Key Considerations |
| (S)-Mephenytoin | 4'-Hydroxymephenytoin | LC-MS/MS | High sensitivity to inhibition, low turnover rate[10]. |
| Omeprazole | 5-Hydroxyomeprazole | LC-MS/MS | Intermediate sensitivity to inhibition[10]. |
| (S)-Fluoxetine | Trifluoromethylphenol | LC-MS/MS | Least sensitive to inhibition among common probes[10]. |
| Fluorogenic Probes | Fluorescent Metabolite | Fluorescence | High signal-to-background ratio, suitable for HTS[1][5]. |
| Luminogenic Probes | Luciferin | Luminescence | Exquisite sensitivity, low background, suitable for HTS[6][11]. |
Q2: What are the optimal incubation conditions for a CYP2C19 activity assay?
A2: Optimal conditions should be determined empirically, but a good starting point is:
-
Protein Concentration: 25 µ g/well for human liver microsomes[1].
-
Incubation Time: 10-60 minutes. The reaction should be in the linear range with respect to time and protein concentration[4][7].
-
pH: 7.4, typically using a potassium phosphate (B84403) buffer (100 mM)[10][12].
Q3: My test compound is dissolved in DMSO. Could this be affecting my results?
A3: Yes. DMSO can significantly inhibit CYP2C19 activity, especially at final concentrations of 0.25% (v/v) or higher[1]. It is crucial to keep the final solvent concentration as low as possible and to always include a vehicle control with the same solvent concentration as your test compound wells. If possible, use a solvent with less impact on CYP2C19 activity, such as acetonitrile (at ≤1% final concentration)[1][7].
Q4: How do I ensure that the activity I'm measuring is specific to CYP2C19?
A4: To determine CYP2C19-specific activity, especially in complex systems like human liver microsomes, you should run parallel reactions in the presence and absence of a highly selective CYP2C19 inhibitor[1][5]. The difference in the rate of metabolite formation between the two conditions represents the activity attributable to CYP2C19.
Selective Inhibitors for In Vitro CYP2C19 Assays:
| Inhibitor | Notes |
| (+)-N-3-benzylnirvanol | Highly selective; often included in commercial assay kits[1][8]. |
| Ticlopidine | A well-characterized time-dependent inhibitor of CYP2C19[8][9]. |
| Loratadine | A known selective inhibitor[8]. |
| Nootkatone | A known selective inhibitor[8]. |
Q5: What is the most sensitive method for detecting CYP2C19 metabolites?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high sensitivity and specificity in quantifying metabolites[6][13]. It allows for the detection of very low levels of product formation, which is particularly useful when working with low-activity enzymes or low substrate concentrations. For high-throughput applications, luminescence-based assays offer exquisite sensitivity and a broad dynamic range[6][11].
Experimental Protocols
Protocol 1: Fluorometric CYP2C19 Activity Assay using Human Liver Microsomes
This protocol is adapted from commercially available kits and provides a method for measuring CYP2C19 activity using a fluorogenic substrate.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP2C19 fluorogenic substrate
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System
-
Selective CYP2C19 Inhibitor (e.g., (+)-N-3-benzylnirvanol)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and equilibrate to room temperature. Reconstitute the NADPH regenerating system and keep on ice.
-
Sample Preparation: Dilute HLM in potassium phosphate buffer to the desired concentration (e.g., a 2X working stock). A final concentration of 25 µ g/well is a good starting point.
-
Assay Setup:
-
To "Test" wells, add 50 µL of the diluted HLM.
-
To "Inhibitor Control" wells, add the selective inhibitor to the diluted HLM before adding 50 µL of the mixture to the wells.
-
To "No Enzyme Control" wells, add 50 µL of buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of a 2X substrate/NADPH mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence in kinetic mode for at least 60 minutes at the appropriate wavelengths (e.g., Ex/Em = 406/468 nm)[1].
-
Calculation: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). CYP2C19-specific activity is the rate in the "Test" wells minus the rate in the "Inhibitor Control" wells.
Protocol 2: CYP2C19 Activity Assay by LC-MS/MS
This protocol outlines the general steps for measuring the formation of 4'-hydroxymephenytoin from (S)-mephenytoin.
Materials:
-
Human Liver Microsomes (HLM) or recombinant CYP2C19
-
(S)-Mephenytoin (substrate)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System
-
Acetonitrile (for reaction termination)
-
Internal Standard (e.g., deuterated 4'-hydroxymephenytoin)
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a microcentrifuge tube, combine HLM (e.g., 0.2 mg/mL final concentration), potassium phosphate buffer, and (S)-mephenytoin (at a concentration around its Km, e.g., 10-80 µM)[9][10].
-
Pre-incubation: Pre-warm the mixture at 37°C for 3-5 minutes[10].
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable C18 column for chromatographic separation[14]. Monitor the specific mass transitions for 4'-hydroxymephenytoin and the internal standard[15].
-
Quantification: Quantify the amount of 4'-hydroxymephenytoin formed by comparing its peak area to that of the internal standard against a standard curve.
References
- 1. abcam.com [abcam.com]
- 2. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. Cytochrome P450 2C19 Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veritastk.co.jp [veritastk.co.jp]
- 8. fda.gov [fda.gov]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. P450-Glo™ CYP2C19 Assay and Screening Systems [promega.sg]
- 12. Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioinformatics Pipelines for CYP2C19 Variant Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on CYP2C19 variant analysis.
Frequently Asked Questions (FAQs)
Q1: What are CYP2C19 star alleles and why are they important?
The cytochrome P450 family 2 subfamily C member 19 (CYP2C19) gene is highly polymorphic, meaning it has many variations.[1] These variations, or haplotypes, are assigned unique "star allele" identifiers (e.g., *1, *2, *17).[2][3] Each star allele represents a specific combination of genetic variants that can influence the function of the CYP2C19 enzyme. This enzyme is crucial for metabolizing a wide range of commonly prescribed drugs, including antiplatelet agents like clopidogrel, proton pump inhibitors, and antidepressants.[1][4]
The combination of star alleles an individual carries (their diplotype) determines their metabolizer phenotype, which can be categorized as:[1]
-
Ultra-rapid metabolizer: Increased enzyme activity.
-
Rapid metabolizer: Increased enzyme activity.[5]
-
Normal metabolizer: Normal enzyme function.
-
Intermediate metabolizer: Decreased enzyme activity.
-
Poor metabolizer: No functional enzyme.[1]
Understanding a patient's CYP2C19 metabolizer status is critical for personalized medicine, as it can help predict their response to certain drugs and avoid potential adverse reactions or treatment failures.[4]
Q2: Which reference genome build should I use for CYP2C19 analysis?
It is crucial to use a consistent and well-annotated reference genome for your analysis. The most commonly used human reference genomes are GRCh37 (hg19) and GRCh38 (hg38). While both can be used, GRCh38 is the more recent and improved version. When reporting variants, it is essential to specify the reference genome build used to avoid ambiguity. The Pharmacogene Variation (PharmVar) Consortium provides mappings of CYP2C19 star alleles to both GRCh37 and GRCh38.[6]
Q3: How do I handle ambiguous star allele calls from my bioinformatics pipeline?
Ambiguous star allele calls can arise from several factors, including the presence of novel variants not in the star allele database, complex structural variations, or limitations of the calling algorithm.[2][7] Here are some steps to resolve them:
-
Manual Review: Visually inspect the sequencing data (e.g., in IGV) to confirm the presence and quality of the variants .
-
Consult PharmVar: Check the Pharmacogene Variation (PharmVar) Consortium database for the most up-to-date information on star allele definitions and newly discovered alleles.
-
Use Multiple Calling Tools: Different star allele calling algorithms may have different strengths.[8] Using a consensus approach from multiple tools can help resolve ambiguities.
-
Long-Read Sequencing: For complex regions or suspected structural variants, long-read sequencing can provide better phasing and resolution.[2]
-
Sanger Sequencing: Use Sanger sequencing to confirm the presence of specific single nucleotide variants (SNVs) or small insertions/deletions (indels).
Q4: What are the key quality control (QC) metrics I should check in my sequencing data?
Thorough quality control is essential for accurate CYP2C19 variant analysis. Key QC metrics to assess at different stages of the pipeline include:
-
Raw Reads:
-
Per Base Sequence Quality (Phred Score): Should be consistently high across the read length.
-
Per Sequence Quality Scores: A high average quality score for each read.
-
Adapter Content: Minimal contamination with sequencing adapters.
-
-
Alignment:
-
Mapping Quality: High mapping quality indicates reads are uniquely mapped to the reference genome.
-
Coverage Depth and Breadth: Sufficient and uniform coverage across the entire CYP2C19 gene, including exons and introns where key variants are located.
-
-
Variant Calling:
-
Genotype Quality (GQ): A high GQ score indicates confidence in the assigned genotype.
-
Read Depth at Variant Position (DP): Adequate number of reads supporting the variant call.
-
Allele Balance: For heterozygous calls, the ratio of reads supporting each allele should be close to 0.5.
-
Troubleshooting Guide
This guide addresses common issues encountered during the bioinformatics analysis of CYP2C19 variants.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low-quality sequencing reads | Issues with library preparation (e.g., poor DNA quality, adapter contamination).[5] Sequencing instrument problems. | Use a quality control tool like FastQC to assess read quality. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.[9] If issues persist, re-prepare the sequencing library or re-sequence the sample. |
| Poor alignment to the reference genome | Low-quality reads. Inappropriate alignment parameters. Presence of structural variants not well-handled by the aligner. | Filter out low-quality reads before alignment. Optimize aligner parameters (e.g., for handling gaps and mismatches). Consider using a different aligner that is more sensitive to structural variants.[10] |
| High number of false-positive variant calls | Sequencing errors.[11] Misalignment of reads, especially in repetitive regions. PCR artifacts introduced during library preparation. | Apply stringent filtering criteria based on variant quality scores, read depth, and allele balance. Visually inspect a subset of calls in a genome browser like IGV. Use tools for base quality score recalibration (BQSR) to correct for systematic sequencing errors.[12] |
| Failure to detect known CYP2C19 variants | Insufficient sequencing depth at the variant location. Poor mapping quality in the region. The variant is part of a complex structural variation not easily detected by standard variant callers. | Ensure adequate and uniform coverage across the entire gene. Manually inspect the alignment in the region of the expected variant. Use tools specifically designed for structural variant detection if a large deletion or duplication is suspected. |
| Incorrect star allele assignment | Phasing errors (incorrectly assigning variants to the same or different parental chromosomes).[3] The presence of novel or rare variants not included in the star allele definition files. The star allele calling tool is outdated. | Use a star allele calling tool that incorporates statistical phasing.[13] Regularly update your star allele definition files from a reliable source like PharmVar. Consider using multiple star allele calling tools and comparing the results.[8] For complex cases, long-read sequencing can provide definitive phasing. |
| Discordant results between different genotyping platforms (e.g., NGS vs. TaqMan) | Different sets of variants are being interrogated by each platform.[14] NGS can detect novel variants missed by targeted genotyping assays.[2] Targeted assays may fail due to polymorphisms in primer/probe binding sites. | Review the specific variants targeted by each assay. If a discrepancy involves a variant not covered by the targeted assay, the NGS result is likely more comprehensive. If a targeted assay fails, consider designing alternative primers/probes or rely on the NGS data. |
| Inability to resolve Copy Number Variations (CNVs) | Standard short-read NGS pipelines have limitations in accurately detecting CNVs.[15] | Use specialized bioinformatics tools designed for CNV detection from NGS data. Confirm suspected CNVs with an orthogonal method like Droplet Digital PCR (ddPCR) or Multiplex Ligation-dependent Probe Amplification (MLPA).[16] |
Experimental Protocols
Protocol 1: Bioinformatics Pipeline for CYP2C19 Variant Analysis from NGS Data
This protocol outlines the key steps for analyzing Next-Generation Sequencing (NGS) data to identify CYP2C19 variants and assign star alleles.
-
Quality Control of Raw Sequencing Reads:
-
Use FastQC to assess the quality of the raw FASTQ files.
-
Examine metrics such as per-base quality scores, GC content, and adapter contamination.
-
-
Read Trimming and Filtering:
-
Use a tool like Trimmomatic to remove adapter sequences and trim low-quality bases from the ends of the reads.
-
Filter out reads that are too short after trimming.
-
-
Alignment to Reference Genome:
-
Align the cleaned reads to the human reference genome (GRCh37 or GRCh38) using an aligner like BWA-MEM.
-
Sort the resulting BAM file by coordinate and create an index using SAMtools.
-
-
PCR Duplicate Removal:
-
Mark or remove PCR duplicates using a tool like Picard's MarkDuplicates to reduce biases in variant calling.
-
-
Base Quality Score Recalibration (BQSR):
-
Use GATK's BaseRecalibrator and ApplyBQSR steps to correct for systematic sequencing errors.
-
-
Variant Calling:
-
Call single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK's HaplotypeCaller or FreeBayes.
-
Output the variants in a VCF file.
-
-
Variant Filtering:
-
Apply hard filters to the VCF file based on quality metrics such as Quality by Depth (QD), Fisher Strand (FS), Mapping Quality (MQ), and Read Position Rank Sum.
-
Alternatively, use Variant Quality Score Recalibration (VQSR) for larger datasets.
-
-
Variant Annotation:
-
Annotate the filtered variants with information such as gene name, functional consequence (e.g., missense, synonymous), and population frequencies using a tool like ANNOVAR or SnpEff.
-
-
Star Allele Calling:
-
Result Interpretation and Reporting:
-
Translate the star allele diplotype into the corresponding metabolizer phenotype based on guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC).
-
Generate a final report detailing the identified variants, the star allele diplotype, and the predicted phenotype.
-
Protocol 2: Sanger Sequencing for Variant Confirmation
This protocol describes the process of using Sanger sequencing to confirm the presence of a specific variant identified by NGS.
-
Primer Design:
-
Design PCR primers that flank the variant of interest. The amplicon size should be between 300-800 bp.
-
Ensure primers have a melting temperature (Tm) between 55-65°C and a GC content of 40-60%.
-
Check for potential primer-dimers and secondary structures.
-
-
PCR Amplification:
-
Perform PCR using the designed primers and the genomic DNA sample.
-
Include appropriate positive and negative controls.
-
Run the PCR product on an agarose (B213101) gel to confirm the amplification of a single band of the expected size.
-
-
PCR Product Purification:
-
Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase. This can be done using a column-based kit or enzymatic cleanup.
-
-
Cycle Sequencing Reaction:
-
Set up the cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers (either forward or reverse), and a sequencing mix containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs.
-
-
Sequencing Product Purification:
-
Purify the cycle sequencing product to remove unincorporated ddNTPs.
-
-
Capillary Electrophoresis:
-
Run the purified sequencing product on a capillary electrophoresis-based genetic analyzer.
-
-
Data Analysis:
Protocol 3: CYP2C19 Copy Number Variation (CNV) Analysis using Droplet Digital PCR (ddPCR)
This protocol outlines the steps for determining CYP2C19 copy number using ddPCR.
-
Assay Design:
-
Design or obtain a ddPCR assay for CYP2C19. This will consist of a pair of primers and a fluorescently labeled probe targeting a specific exon of the gene.
-
Select a reference assay for a gene with a known stable copy number of two (e.g., RPP30). The reference assay should have a different fluorescent label than the CYP2C19 assay.
-
-
DNA Preparation:
-
Digest the genomic DNA with a restriction enzyme that does not cut within the target or reference amplicons. This helps to separate tandemly duplicated copies.[19]
-
Quantify the DNA concentration accurately.
-
-
ddPCR Reaction Setup:
-
Prepare a ddPCR reaction mix containing the digested DNA, the CYP2C19 assay, the reference assay, and ddPCR supermix.
-
-
Droplet Generation:
-
Partition the ddPCR reaction mix into thousands of nanoliter-sized droplets using a droplet generator.[20]
-
-
PCR Amplification:
-
Perform PCR on the droplets in a thermal cycler.
-
-
Droplet Reading:
-
Read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive droplets (containing the target and/or reference DNA) and negative droplets for each fluorescent channel.
-
-
Data Analysis:
-
Use the ddPCR analysis software to calculate the concentration of the CYP2C19 target and the reference gene based on the fraction of positive droplets using Poisson statistics.
-
Determine the copy number of CYP2C19 by calculating the ratio of the target concentration to the reference concentration and multiplying by the known copy number of the reference gene (usually 2).
-
Visualizations
Caption: A typical bioinformatics workflow for CYP2C19 variant analysis from NGS data.
Caption: A decision tree for troubleshooting inaccurate CYP2C19 genotyping results.
Caption: Relationship between common CYP2C19 genotypes and metabolizer phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2C8, CYP2C9, and CYP2C19 Characterization Using Next-Generation Sequencing and Haplotype Analysis: A GeT-RM Collaborative Project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.researchallofus.org [support.researchallofus.org]
- 4. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 6. researchgate.net [researchgate.net]
- 7. CYP2C8, CYP2C9, and CYP2C19 Characterization Using Next-Generation Sequencing and Haplotype Analysis: A GeT-RM Collaborative Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioinformatics Pipeline Troubleshooting [meegle.com]
- 10. goldenhelix.com [goldenhelix.com]
- 11. GenomeBeans Blog | Latest Insights in Genomics & Bioinformatics [genomebeans.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Calling Star Alleles With Stargazer in 28 Pharmacogenes With Whole Genome Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. medicinaprecisionandalucia.easp.es [medicinaprecisionandalucia.easp.es]
- 16. Structural variation at the CYP2C locus: Characterization of deletion and duplication alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. google.com [google.com]
- 19. mccarrolllab.org [mccarrolllab.org]
- 20. A custom ddPCR method for the detection of copy number variations in the nebulin triplicate region | PLOS One [journals.plos.org]
troubleshooting inconsistent results in CYP2C19 phenotyping
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during CYP2C19 phenotyping experiments.
Frequently Asked Questions (FAQs)
Q1: What is CYP2C19 phenotyping and why is it important?
A1: CYP2C19 phenotyping is the process of determining the metabolic capacity of the Cytochrome P450 2C19 enzyme in an individual. This enzyme is crucial for metabolizing a significant portion of clinically used drugs, including antiplatelet agents (e.g., clopidogrel), proton pump inhibitors (e.g., omeprazole), antidepressants, and anticonvulsants.[1][2] Genetic variations in the CYP2C19 gene can lead to differences in enzyme activity, classifying individuals into distinct phenotype groups:
-
Ultrarapid Metabolizers (UMs): Possess two increased-function alleles (e.g., 17/17).
-
Rapid Metabolizers (RMs): Carry one normal-function and one increased-function allele (e.g., 1/17).
-
Normal Metabolizers (NMs): Have two normal-function alleles (e.g., 1/1).
-
Intermediate Metabolizers (IMs): Have one normal-function and one no-function allele (e.g., 1/2) or one increased-function and one no-function allele.[3]
-
Poor Metabolizers (PMs): Have two no-function alleles (e.g., 2/2, 2/3).[4]
Accurate phenotyping is critical for predicting drug efficacy and the risk of adverse drug reactions, thereby guiding personalized medicine.[1]
Q2: What are the common causes of inconsistent CYP2C19 phenotyping results?
A2: Inconsistent results often arise from a discordance between the predicted phenotype from genotyping and the observed phenotype from metabolic assays. The primary causes include:
-
Phenoconversion: A phenomenon where a genotypically determined metabolizer status is altered by non-genetic factors. This can be caused by:
-
Limitations of Genotyping Assays: Standard genotyping panels may not detect all known or novel CYP2C19 variants, potentially leading to an incorrect phenotype prediction.[8]
-
Experimental Variability: Differences in experimental protocols, such as the choice of substrate probe in in vitro assays, can lead to varied results.
Q3: How do I choose the right substrate for my in vitro CYP2C19 activity assay?
A3: The choice of substrate is critical for obtaining accurate and relevant in vitro data. Commonly used substrates for CYP2C19 include (S)-mephenytoin and omeprazole (B731).[9] It is important to note that substrate selection can influence inhibition profiles. For instance, (S)-mephenytoin has been shown to be inhibited more potently than omeprazole in some studies. Therefore, the selection should be guided by the specific research question and the class of compounds being investigated.
Q4: What is the significance of different CYP2C19 alleles in various populations?
A4: The frequency of CYP2C19 alleles varies significantly across different ethnic populations. For example, the loss-of-function allele *2 is more common in East and South Asian populations (28.4% and 31.8%, respectively) compared to European populations (around 15%).[4] Conversely, the increased-function allele *17 is more prevalent in individuals of European and African descent. This variability is a key consideration in clinical trial design and for the interpretation of phenotyping results in diverse populations.
Troubleshooting Guides
Issue 1: Discordance Between Genotype and Phenotype - Normal Metabolizer Genotype Shows Poor Metabolizer Phenotype
This is a common issue where an individual with a genotype predictive of normal enzyme activity (e.g., CYP2C191/1) exhibits low or no metabolic activity in a phenotyping assay.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Phenoconversion due to CYP2C19 Inhibition | 1. Review the subject's concomitant medications for known CYP2C19 inhibitors (e.g., fluvoxamine, fluconazole, omeprazole).[10] 2. If an inhibitor is identified, consider if its use can be temporarily discontinued (B1498344) (if clinically feasible) and repeat the phenotyping assay. 3. For in vitro studies, ensure that the experimental design accounts for potential inhibitory effects of test compounds. |
| Underlying Comorbidities | 1. Assess the subject for any underlying conditions known to affect CYP2C19 activity, such as liver disease or diabetes.[7] 2. If present, interpret the phenotyping results in the context of the patient's clinical status. |
| Undetected Genetic Variants | 1. If common functional alleles have been ruled out, consider sequencing the CYP2C19 gene to identify rare or novel variants that may not be included in standard genotyping panels.[8] |
| Sample Integrity or Assay Error | 1. Verify the integrity of the biological sample (e.g., proper storage and handling of human liver microsomes). 2. Review the experimental protocol for any deviations. 3. Include appropriate positive and negative controls in the assay to ensure its validity. |
Troubleshooting Workflow for Genotype-Phenotype Discordance
Caption: Troubleshooting workflow for genotype-phenotype discordance.
Issue 2: High Inter-Individual Variability in In Vitro Enzyme Activity Assays
Significant variability in metabolic rates among samples with the same genotype can be challenging to interpret.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variability in Microsomal Preparations | 1. Ensure consistent quality and source of human liver microsomes. If possible, use a large, pooled batch for comparative studies. 2. Always normalize enzyme activity to the protein concentration of the microsomal preparation. |
| Sub-optimal Assay Conditions | 1. Optimize substrate and enzyme concentrations to be in the linear range of the reaction. 2. Ensure the incubation time is within the linear phase of product formation. |
| Presence of Inducers or Inhibitors in the System | 1. If testing novel compounds, consider their potential to induce or inhibit CYP2C19 activity, which could contribute to variability.[11] 2. Perform appropriate control experiments with known inducers (e.g., rifampicin) and inhibitors (e.g., fluvoxamine). |
Quantitative Data Summary
Table 1: Representative Kinetic Parameters for CYP2C19 Substrates
| Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Source |
| (S)-Mephenytoin | - | - | [9] |
| Omeprazole | Lower than CYP3A4 | 13.4 ± 1.4 | [12] |
Note: Specific Km and Vmax values can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and conditions.
Table 2: Inhibitory Constants (Ki and IC50) for Common CYP2C19 Inhibitors
| Inhibitor | Ki (µM) | IC50 (µM) | Substrate Used | Source |
| Fluvoxamine | 0.69 - 4.7 | - | Proguanil (B194036) | [13] |
| Omeprazole | - | 10 | Proguanil | [13] |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping using Real-Time PCR (TaqMan Assay)
This protocol is adapted from established methods for detecting common CYP2C19 alleles (*2, *3, and *17).[14][15]
1. DNA Extraction:
-
Extract genomic DNA from whole blood using a commercially available kit, following the manufacturer's instructions.
2. PCR Reaction Setup:
-
Prepare a PCR master mix containing TaqMan Genotyping Master Mix, allele-specific primers, and fluorescently labeled probes (e.g., FAM and VIC) for each allele being tested.
-
Add the genomic DNA template to the master mix.
3. Real-Time PCR Cycling:
-
Perform the PCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 92°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
4. Data Analysis:
-
Analyze the fluorescence data to determine the allelic composition for each sample and assign the corresponding genotype.
Experimental Workflow for CYP2C19 Genotyping
Caption: Workflow for CYP2C19 genotyping using a TaqMan real-time PCR assay.
Protocol 2: In Vitro CYP2C19 Enzyme Activity Assay using Human Liver Microsomes
This protocol provides a general framework for assessing CYP2C19 metabolic activity.[16][17]
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare stock solutions of the CYP2C19 substrate (e.g., omeprazole) and a specific inhibitor (e.g., fluvoxamine) in a suitable solvent.
-
Prepare an NADPH-regenerating system.
2. Incubation:
-
In a microcentrifuge tube or 96-well plate, combine human liver microsomes, reaction buffer, and the substrate.
-
For inhibition assays, pre-incubate the microsomes with the inhibitor for a defined period before adding the substrate.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
3. Reaction Termination:
-
After a predetermined incubation time, stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
4. Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated analytical method, such as LC-MS/MS.
5. Data Calculation:
-
Calculate the rate of metabolite formation and normalize it to the protein concentration and incubation time.
CYP2C19 Metabolic Pathway and Inhibition
Caption: Simplified diagram of CYP2C19 metabolism and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.luminexcorp.com [info.luminexcorp.com]
- 4. Clinical Pharmacogenetics Implementation Consortium Guidelines for Cytochrome P450-2C19 (CYP2C19) Genotype and Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of CYP2C19 genotype on phenoconversion by concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on CYP2C19 and phenoconversion [blog.clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2C19 Genotype and Clopidogrel Therapy: 2022 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. binasss.sa.cr [binasss.sa.cr]
- 11. bioivt.com [bioivt.com]
- 12. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluvoxamine inhibits the CYP2C19-catalysed metabolism of proguanil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize off-target effects in CYP2C19 siRNA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in CYP2C19 siRNA experiments.
Troubleshooting Guides
Problem: High degree of off-target gene modulation observed in microarray or RNA-seq data.
Possible Cause 1: Suboptimal siRNA Design.
-
Solution: Employ rigorous siRNA design algorithms that incorporate features to reduce off-target effects.[1] Key considerations include:
-
Seed Region Complementarity: Avoid seed region (positions 2-8 of the guide strand) complementarity to the 3' UTR of unintended transcripts, as this is a primary driver of miRNA-like off-target effects.[1]
-
Thermodynamic Properties: Design siRNAs with lower thermodynamic stability at the 5' end of the guide strand to favor its loading into the RISC complex.
Possible Cause 2: High siRNA Concentration.
-
Solution: Perform a dose-response experiment to determine the minimal siRNA concentration that achieves effective CYP2C19 knockdown while minimizing off-target effects. Off-target effects are often concentration-dependent.[1][3][4][5] A significant reduction in off-targets can be achieved at lower siRNA concentrations (e.g., 1 nM) if the siRNA is potent.[3][5]
Possible Cause 3: Inappropriate Controls.
-
-
Mismatch Control: An siRNA with a few nucleotide mismatches to the target CYP2C19 sequence to demonstrate specificity.[9]
Problem: Phenotypic changes are observed, but it is unclear if they are due to CYP2C19 knockdown or off-target effects.
Possible Cause: Off-target effects mimicking the on-target phenotype.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of siRNA off-target effects?
A1: There are two primary mechanisms:
-
Sequence-dependent off-target effects: The siRNA guide strand has partial complementarity to unintended mRNA targets, leading to their degradation or translational repression. This is often mediated by the "seed region" (nucleotides 2-8) of the siRNA, mimicking the action of microRNAs (miRNAs).[1]
-
Sequence-independent off-target effects: These are not related to the siRNA sequence and can be caused by the activation of innate immune responses by double-stranded RNA, leading to a global, non-specific changes in gene expression.[14][15] The transfection reagent itself can also induce cellular stress and alter gene expression.[1]
Q2: How can chemical modifications to siRNAs reduce off-target effects?
A2: Chemical modifications can improve specificity and reduce off-target effects. A common and effective modification is a 2'-O-methyl (2'-OMe) modification at position 2 of the guide strand.[11] This modification can reduce miRNA-like off-target effects without significantly compromising on-target silencing activity. Other modifications, such as phosphorothioate (B77711) linkages, can increase nuclease resistance and stability.
Q3: What is siRNA pooling and how does it help minimize off-target effects?
A3: siRNA pooling involves using a mixture of multiple siRNAs that target different regions of the same mRNA (CYP2C19 in this case).[1] By using a pool, the concentration of any single siRNA is reduced, thereby lowering the likelihood of its specific off-target effects reaching a significant level.[1] This approach can dilute out sequence-specific off-target effects.[1]
Q4: What is the recommended starting concentration for a CYP2C19 siRNA experiment?
A4: It is recommended to start with a low concentration, for instance, in the range of 1-10 nM, and perform a dose-response experiment to find the optimal concentration.[3][4][5] The goal is to use the lowest concentration that provides sufficient knockdown of CYP2C19 to minimize concentration-dependent off-target effects.[3][5]
Q5: How can I validate the on-target knockdown of CYP2C19?
A5: On-target knockdown should be confirmed at both the mRNA and protein levels.
-
mRNA level: Quantitative real-time PCR (qRT-PCR) is the most direct method to measure the reduction in CYP2C19 mRNA.[6][16]
-
Protein level: Western blotting can be used to confirm a reduction in the CYP2C19 protein.
Experimental Protocols & Data
Protocol: Transfection of CYP2C19 siRNA in Human Liver Cells
This protocol is a general guideline. Optimization of transfection conditions is crucial for each cell line and experimental setup.[6]
Materials:
-
Human liver cell line (e.g., HepG2)
-
CYP2C19-specific siRNA and negative control siRNA
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for RNA extraction, reverse transcription, and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of siRNA (e.g., starting with a final concentration of 10 nM) in Opti-MEM™ I Medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis of Knockdown:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by qRT-PCR to quantify the CYP2C19 mRNA levels. Normalize to a stable housekeeping gene.[6][16]
-
Western Blot: Harvest the cells, lyse them to extract total protein, and perform Western blotting to detect the levels of CYP2C19 protein. Use an appropriate loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantitative Data Summary
The following table summarizes the on-target knockdown efficiency of a CYP2C19-specific siRNA in 293T cells co-transfected with a CYP2C19 expression vector.
| Treatment Group | Relative CYP2C19 mRNA Level (%) | Relative CYP2C19 Protein Level (%) |
| miRNA Negative Control | 100 | 100 |
| CYP2C19-specific siRNA | 50 | 67 |
Data adapted from a study where a CYP2C19 expression vector was co-transfected with the indicated siRNA or control. The levels are shown relative to the miRNA negative control.[17]
Visualizations
Logical Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for designing, optimizing, and validating siRNA experiments to minimize off-target effects.
Signaling Pathway of siRNA-mediated Gene Silencing
Caption: The pathway of siRNA-mediated gene silencing, illustrating both on-target and off-target mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 6. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 7. Performing appropriate RNAi control experiments [qiagen.com]
- 9. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocat.com [biocat.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. MicroRNA hsa-miR-29a-3p modulates CYP2C19 in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CYP2C19 Kinetic Studies: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on kinetic studies of Cytochrome P450 2C19 (CYP2C19), optimizing buffer conditions is a critical step for obtaining accurate and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your CYP2C19 kinetic studies, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: CYP enzymes have optimal pH ranges for activity. | Verify the pH of your buffer. For CYP2C19, a pH in the range of 7.4 to 7.7 is generally recommended.[1][2] |
| Incorrect Buffer Components: Certain ions or additives can inhibit enzyme activity. | Use a potassium phosphate (B84403) buffer, which is commonly cited in successful CYP2C19 kinetic studies.[2][3] Avoid strong chelating agents unless specifically required. | |
| Enzyme Instability: Recombinant CYP2C19 can lose activity with improper storage or handling. | Aliquot recombinant enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use aliquots within one month for best results.[1] | |
| NADPH Degradation: The cofactor NADPH is essential for CYP activity and is unstable at room temperature. | Prepare the NADPH regenerating system fresh and keep it on ice during the experiment.[1] | |
| High Background Signal | Autofluorescence of Assay Components: The substrate, test compound, or buffer components may fluoresce at the detection wavelengths. | Run a control experiment without the enzyme to measure the background fluorescence. Subtract this value from your experimental readings. |
| Non-enzymatic Substrate Conversion: The substrate may be unstable and convert to the fluorescent product without enzymatic activity. | While generally not significant for common CYP2C19 substrates, this can be checked with a no-enzyme control.[1] | |
| Poor Reproducibility | Inconsistent Pipetting: Small volumes of enzyme or inhibitors can lead to significant errors if not pipetted accurately. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability. |
| Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature changes. | Ensure all reaction components are pre-incubated at the assay temperature (typically 37°C) and use a temperature-controlled plate reader or water bath.[1] | |
| Solvent Effects: Organic solvents used to dissolve inhibitors or substrates can affect enzyme activity. | Keep the final concentration of organic solvents (e.g., DMSO) low, typically below 0.25% (v/v), as they can significantly inhibit CYP2C19.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for CYP2C19 kinetic studies?
A1: The optimal pH for CYP2C19 activity is generally in the physiological range. A pH of 7.4 is most commonly used and recommended for in vitro assays.[2][3] Some commercial assay kits recommend a pH of 7.7.[1] The activity of CYP2C19 can be influenced by pH, which can affect the ionization state of the enzyme and the substrate.
Q2: What type of buffer should I use?
A2: Potassium phosphate buffer is a standard and effective choice for CYP2C19 kinetic assays.[2][3] A typical concentration is in the range of 50-100 mM.
Q3: What is the recommended ionic strength for the buffer?
A3: While specific optimal ionic strength for CYP2C19 is not always explicitly defined in protocols, maintaining a consistent ionic strength is crucial for reproducibility. The ionic strength can influence both the binding of the substrate to the enzyme and the catalytic rate.[4][5] Using a buffer concentration between 50 mM and 100 mM potassium phosphate generally provides a suitable ionic environment.
Q4: What are the essential components of a CYP2C19 reaction buffer?
A4: A typical reaction buffer for CYP2C19 kinetic studies includes:
-
Magnesium Chloride (MgCl₂): Often included at a concentration of 3-10 mM to support the activity of the NADPH-regenerating system.[3]
-
NADPH Regenerating System: Essential to provide a sustained supply of the NADPH cofactor. This typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[3]
-
Recombinant CYP2C19 enzyme or Human Liver Microsomes: The source of the enzyme.
Q5: How can I be sure that the activity I'm measuring is specific to CYP2C19?
A5: To confirm CYP2C19-specific activity, especially when using complex systems like human liver microsomes, a selective CYP2C19 inhibitor should be used as a control.[1] A common selective inhibitor is (+)-N-3-benzylnirvanol.[1] By comparing the activity in the presence and absence of the inhibitor, the contribution of CYP2C19 can be determined.
Experimental Protocols
Standard CYP2C19 Kinetic Assay Protocol
This protocol provides a general framework for a fluorometric CYP2C19 activity assay using a profluorescent substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
- NADPH Regenerating System (100X): Prepare a concentrated stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer. Store on ice.
- Substrate Stock Solution: Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO or acetonitrile) to make a concentrated stock solution.
- Enzyme Preparation: Thaw the recombinant CYP2C19 or human liver microsomes on ice. Dilute to the desired concentration in cold assay buffer just before use.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer.
- Add the substrate to each well to achieve the final desired concentration.
- For inhibitor studies, add the inhibitor at various concentrations. For control wells, add the vehicle (solvent).
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the NADPH regenerating system and the enzyme preparation to each well.
- Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
3. Data Acquisition:
- Monitor the increase in fluorescence over time. The excitation and emission wavelengths will be specific to the substrate used (e.g., Ex/Em = 406/468 nm for some substrates).[1]
- Collect data points at regular intervals (e.g., every minute) for a sufficient duration to establish the initial linear rate of the reaction.
4. Data Analysis:
- Determine the initial velocity (rate of fluorescence increase) from the linear portion of the progress curve.
- For kinetic parameter determination (Km and Vmax), vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation.
- For inhibition studies (IC50, Ki), vary the inhibitor concentration at a fixed substrate concentration and fit the data to the appropriate inhibition model.
Visualizations
References
- 1. abcam.com [abcam.com]
- 2. Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of CYP2C19 genotype on phenoconversion by concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion and ionic strength effects upon the oxidation of cytochrome c by cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of pH and ionic strength on cytochrome c oxidase steady-state kinetics reveal a catalytic and a non-catalytic interaction domain for cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving discrepancies between genotypic and phenotypic predictions for CYP2C19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between genotypic predictions and phenotypic observations for the Cytochrome P450 2C19 (CYP2C19) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is CYP2C19 genotype-phenotype discordance?
A1: CYP2C19 genotype-phenotype discordance refers to the situation where an individual's observed metabolic capacity for CYP2C19 substrates (their phenotype) does not match the metabolic activity predicted by their CYP2C19 genetic makeup (their genotype). For example, an individual with a genotype predicting a normal metabolizer (1/1) may exhibit the metabolic activity of an intermediate or poor metabolizer.
Q2: What are the primary causes of this discordance?
A2: The primary causes can be broadly categorized into three areas:
-
Phenoconversion: This is a phenomenon where non-genetic factors alter the expected phenotype. The most common cause is drug-drug interactions (DDIs), where co-administered drugs inhibit or induce CYP2C19 activity.[1][2][3] Disease states, such as liver disease, cancer, and diabetes, can also contribute to phenoconversion.[1][2][4]
-
Limitations of Genotyping: Standard genotyping panels may not detect all genetic variations that can impact enzyme function. Rare or novel variants not included in the assay can lead to an inaccurate prediction of the phenotype.[5][6][7]
-
Complex Gene Regulation: The expression of the CYP2C19 gene is controlled by a complex network of transcription factors and regulatory elements.[8][9][10] Individual variations in this regulation are not assessed by standard genotyping and can lead to differences in enzyme levels and activity.
Q3: What is "phenoconversion" and how does it affect CYP2C19 activity?
A3: Phenoconversion is the conversion of a genotypically determined drug-metabolizing phenotype to a different phenotype due to non-genetic factors.[1][2][3] For CYP2C19, this most often involves inhibitors that reduce enzyme activity. For instance, a patient with a normal metabolizer genotype may become a phenotypic poor metabolizer when taking a strong CYP2C19 inhibitor like fluvoxamine.[3][11] This can lead to an increased risk of adverse drug reactions or therapeutic failure, depending on whether the drug is inactivated or activated by CYP2C19.
Q4: Which drugs are known to inhibit or induce CYP2C19 activity?
A4: Several drugs can alter CYP2C19 activity. Inhibitors decrease enzyme activity, while inducers increase it. Co-administration of these drugs with a CYP2C19 substrate can be a major reason for genotype-phenotype discordance.
| Interaction Type | Drug Class | Examples |
| Strong Inhibitors | Antidepressants | Fluvoxamine, Fluoxetine[11] |
| Moderate Inhibitors | Proton Pump Inhibitors, Antifungals | Omeprazole (B731), Voriconazole[1][2][3] |
| Cannabinoids | Cannabidiol (CBD)[12][13] | |
| Weak Inhibitors | Proton Pump Inhibitors | Pantoprazole[1][2][3] |
| Inducers | Antibiotics, Anticonvulsants | Rifampin, Phenobarbital[6] |
Q5: How can I investigate if my experimental results are affected by genotype-phenotype discordance?
A5: A systematic approach is required. First, review all co-administered medications for potential CYP2C19 inhibitors or inducers. Second, consider the patient's clinical status for any diseases that might affect liver function. Third, if discordance is still suspected, consider more comprehensive genetic testing or direct phenotypic measurement.
Troubleshooting Guides
Issue: Genotype predicts a normal or rapid metabolizer, but the observed phenotype is a poor or intermediate metabolizer.
This is the most common form of discordance. The following workflow can help troubleshoot this issue.
Experimental Protocols
1. CYP2C19 Genotyping using Real-Time PCR
-
Objective: To identify common CYP2C19 alleles such as *2, *3, and *17.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from whole blood or buccal swabs using a commercially available kit.
-
PCR Amplification: Use allele-specific TaqMan probes for CYP2C19 *2, *3, and *17. The PCR reaction should be performed on a real-time PCR instrument.
-
Genotype Calling: The instrument's software will generate amplification plots. The presence or absence of a signal for each probe will determine the genotype. For example, a sample positive for the 2 probe and the wild-type probe is a *1/2 heterozygote.
-
-
Limitations: This method will not detect rare or novel variants that are not targeted by the specific probes used.[7]
2. CYP2C19 Phenotyping using a Probe Drug
-
Objective: To directly measure the metabolic activity of the CYP2C19 enzyme.
-
Methodology:
-
Probe Drug Administration: Administer a single oral dose of a known CYP2C19 substrate, such as omeprazole (20 mg), to the subject after an overnight fast.[14]
-
Sample Collection: Collect a blood sample at a specific time point post-administration (e.g., 3 hours).[14]
-
Metabolite Analysis: Separate plasma and measure the concentrations of the parent drug (omeprazole) and its primary metabolite produced by CYP2C19 (5-hydroxyomeprazole) using High-Performance Liquid Chromatography (HPLC).[14]
-
Phenotype Determination: Calculate the metabolic ratio (e.g., omeprazole / 5-hydroxyomeprazole). This ratio is then used to classify the individual's phenotype (e.g., poor, intermediate, or extensive metabolizer) based on established cut-off values.
-
Signaling Pathways and Regulatory Mechanisms
The expression of the CYP2C19 gene is not solely dependent on its coding sequence. A complex interplay of transcription factors regulates its expression, which can contribute to variability in enzyme levels.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights on CYP2C19 and phenoconversion [blog.clinpgx.org]
- 4. A discordance of the cytochrome P450 2C19 genotype and phenotype in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Application of CYP2C19 Pharmacogenetics Toward More Personalized Medicine [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular mechanisms of genetic variation and transcriptional regulation of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The transcriptional regulation of the human CYP2C genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug interactions and the cytochrome P450 system. The role of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Phenotype-genotype analysis of CYP2C19 in Colombian mestizo individuals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel Biomarkers for CYP2C19 Activity
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a significant number of commonly prescribed medications, including antiplatelet agents like clopidogrel (B1663587) and various antidepressants.[1][2] Genetic variations in the CYP2C19 gene can lead to substantial inter-individual differences in enzyme activity, resulting in distinct metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[3][4] Accurately determining an individual's CYP2C19 activity is paramount for optimizing drug efficacy and minimizing adverse reactions. This guide provides a comparative overview of established methods and novel approaches for validating new biomarkers of CYP2C19 activity, complete with experimental protocols and performance data.
Established Methods for CYP2C19 Activity Assessment
The validation of any new biomarker requires a benchmark for comparison. In the context of CYP2C19, two methods are considered the gold standard: genotyping and phenotyping with a probe drug.
1. CYP2C19 Genotyping: This method identifies variations in the CYP2C19 gene to predict the metabolic phenotype. It is a stable measurement that is not influenced by external factors like diet or co-administered drugs.[4]
2. Omeprazole (B731) Hydroxylation Ratio (Phenotyping): This method directly measures the enzymatic activity of CYP2C19 by administering a probe drug, omeprazole, and measuring the ratio of the parent drug to its metabolite in the blood.[1][5]
| Method | Principle | Advantages | Disadvantages |
| CYP2C19 Genotyping | Detects single nucleotide polymorphisms (SNPs) in the CYP2C19 gene, such as the loss-of-function alleles *2 and *3, and the gain-of-function allele *17.[6][7][8] | Highly accurate and reproducible; not affected by external factors.[4] | Does not account for non-genetic factors that can influence enzyme activity (phenoconversion). |
| Omeprazole Hydroxylation Ratio | Measures the plasma concentration ratio of omeprazole to its metabolite, 5-hydroxyomeprazole, typically 3 hours after a 20 mg oral dose.[1][9][10] | Provides a real-time measure of enzyme activity, reflecting both genetic and non-genetic influences. | Can be influenced by drug-drug interactions, diet, and disease state; requires administration of a probe drug. |
Experimental Protocols for Established Methods
CYP2C19 Genotyping (TaqMan Real-Time PCR)
This protocol is a common method for identifying key CYP2C19 alleles.[6][7][8]
-
DNA Extraction: Genomic DNA is extracted from whole blood samples collected in EDTA tubes.
-
Allelic Discrimination: Real-time PCR is performed using specific TaqMan primers and probes for the desired CYP2C19 alleles (e.g., *2, *3, *17).
-
PCR Cycling: The PCR program typically involves an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]
-
Genotype Determination: The genotype is determined by analyzing the fluorescence data from the PCR instrument.
Omeprazole Phenotyping
This protocol measures the in vivo activity of CYP2C19.[1][9][10]
-
Probe Drug Administration: A single oral dose of 20 mg omeprazole is administered to the subject.
-
Blood Sampling: A venous blood sample is collected 3 hours post-dose.
-
Sample Processing: Plasma is separated from the blood sample.
-
LC-MS/MS Analysis: Plasma concentrations of omeprazole and 5-hydroxyomeprazole are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Hydroxylation Index Calculation: The omeprazole hydroxylation index (HI) is calculated as the ratio of the plasma concentration of omeprazole to 5-hydroxyomeprazole.
A Case Study in New Biomarker Validation: The Escitalopram (B1671245) Metabolic Ratio
A recent study has proposed and validated a new biomarker for CYP2C19 activity in patients being treated with the antidepressant escitalopram. This provides a practical example of how a new biomarker can be compared against the established method of genotyping.
The proposed biomarker is the metabolic ratio of N-desmethyl escitalopram (the metabolite) to escitalopram (the parent drug) in serum.
Comparative Performance
| Biomarker/Method | Sensitivity for Predicting Poor Metabolizer Phenotype | Specificity for Predicting Poor Metabolizer Phenotype | Key Finding |
| N-desmethyl escitalopram / escitalopram ratio | 92% | Not explicitly stated, but high predictive ability reported. | A metabolic ratio of <0.24 was a strong predictor of the CYP2C19 poor metabolizer phenotype. |
| CYP2C19 Genotyping | Gold standard for comparison in the study. | Gold standard for comparison in the study. | Identifies individuals with genetic predispositions for altered metabolism. |
Data summarized from a study on patients treated with escitalopram.
Experimental Protocol for Escitalopram Metabolic Ratio
-
Sample Collection: Collect steady-state serum samples from patients undergoing escitalopram therapy.
-
LC-MS/MS Analysis: Quantify the serum concentrations of escitalopram and N-desmethyl escitalopram using a validated LC-MS/MS method.
-
Metabolic Ratio Calculation: Calculate the ratio of the serum concentration of N-desmethyl escitalopram to escitalopram.
-
Phenotype Prediction: Compare the calculated ratio to a pre-determined cut-off value (e.g., <0.24) to predict the CYP2C19 poor metabolizer phenotype.
A Forward Look: The Metabolomics Workflow for Discovering Novel Endogenous Biomarkers
The future of CYP2C19 activity assessment lies in the discovery of endogenous biomarkers—molecules naturally present in the body that reflect enzyme activity. This would eliminate the need for administering a probe drug. A clinical trial protocol for discovering such biomarkers outlines the following workflow.
Caption: Workflow for discovery and validation of endogenous CYP2C19 biomarkers.
This workflow begins with the characterization of a study cohort using established methods. Untargeted metabolomics is then employed to identify potential endogenous biomarkers that differ between phenotype groups. Finally, a targeted assay is developed for the most promising candidates, and their correlation with CYP2C19 activity is validated.
Signaling Pathway and Logical Relationships
The relationship between genotype, phenotype, and a biomarker can be visualized as follows:
Caption: Relationship between genotype, phenotype, and biomarkers of CYP2C19.
This diagram illustrates that the CYP2C19 genotype is a primary determinant of the enzyme's phenotype (activity). This activity, in turn, influences the metabolism of both externally administered probe drugs and endogenous substances, which can be measured as biomarkers.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. An improved LC-MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reliability of the omeprazole hydroxylation index for CYP2C19 phenotyping: possible effect of age, liver disease and length of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of an endogenous urinary biomarker associated with CYP2D6 activity using global metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hug.ch [hug.ch]
- 9. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and simple LC-MS/MS method for the simultaneous evaluation of CYP1A2, CYP2C9, CYP2C19, CYP2D6 and CYP3A4 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Catalytic Efficiency of CYP2C19 and CYP2D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic efficiencies of two key drug-metabolizing enzymes, Cytochrome P450 2C19 (CYP2C19) and Cytochrome P450 2D6 (CYP2D6). Understanding the distinct substrate specificities and metabolic rates of these enzymes is crucial for drug discovery, development, and personalized medicine. This document summarizes key quantitative data, outlines experimental protocols for assessing catalytic activity, and visualizes relevant metabolic pathways and workflows.
Introduction to CYP2C19 and CYP2D6
CYP2C19 and CYP2D6 are members of the cytochrome P450 superfamily of enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including a significant proportion of clinically used drugs.[1][2][3] Both enzymes are highly polymorphic, leading to considerable interindividual variability in drug response and the potential for adverse drug reactions.[4][5]
CYP2C19 is a key enzyme in the metabolism of several important drug classes, including proton pump inhibitors (e.g., omeprazole), antiplatelet agents (e.g., clopidogrel), antidepressants, and anticonvulsants.[1][6]
CYP2D6 is involved in the metabolism of approximately 20-25% of all clinically used drugs, encompassing a wide range of therapeutic areas such as antidepressants, antipsychotics, beta-blockers, and opioids.[2][4]
Comparative Catalytic Efficiency
The catalytic efficiency of an enzyme is best described by the specificity constant (kcat/Km). This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. A higher kcat/Km value indicates a more efficient enzyme.
The following table summarizes the kinetic parameters (Km, kcat, and kcat/Km) for the metabolism of selected substrates by CYP2C19 and CYP2D6. This data has been compiled from various in vitro studies using recombinant human CYP enzymes.
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Reference |
| CYP2C19 | S-Mephenytoin | 48 | 1.9 | 0.040 | [7] |
| Omeprazole | 3.0 | 11.1 | 3.7 | [7] | |
| Diazepam | 3.0 | 0.4 | 0.13 | [7] | |
| Propranolol (S) | 180 | 1.8 | 0.010 | [1] | |
| Propranolol (R) | 190 | 0.9 | 0.005 | [1] | |
| CYP2D6 | Dextromethorphan (B48470) | 2.2 - 9.4 | ND | ND | [8] |
| Bufuralol (B1668043) | 0.6 | 29 | 48.3 | [9] | |
| Metoprolol | 24 | 12 | 0.5 | [9] | |
| Thioridazine (B1682328) | 0.12 | ND | ND | [10] | |
| Desipramine | 1.2 | 34 | 28.3 | [9] |
ND: Not Determined in the cited source. Vmax values were converted to kcat where enzyme concentration was provided.
Observations:
-
Substrate Specificity: The table highlights the distinct substrate preferences of the two enzymes. CYP2C19 shows high efficiency for the metabolism of omeprazole, while CYP2D6 is highly efficient in metabolizing bufuralol and desipramine.
-
Affinity vs. Turnover: A low Km value indicates high binding affinity of the enzyme for the substrate. For instance, CYP2D6 has a very high affinity for thioridazine (Km = 0.12 μM).[10] The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
Overlapping Substrates: While both enzymes have their preferred substrates, there is some overlap. For example, both enzymes can metabolize propranolol, although with different efficiencies.[1] Dextromethorphan is primarily metabolized by CYP2D6, but CYP2C19 also contributes to a lesser extent, particularly to its N-demethylation.[11][12][13]
Experimental Protocols
The determination of enzyme kinetic parameters is fundamental to comparing catalytic efficiencies. The following is a generalized protocol for an in vitro CYP metabolism assay using recombinant human CYP enzymes.
Protocol: Determination of Kinetic Parameters (Km and Vmax) for Recombinant Human CYP Enzymes
1. Materials:
- Recombinant human CYP enzymes (e.g., CYP2C19 or CYP2D6) co-expressed with NADPH-cytochrome P450 reductase.
- Substrate of interest.
- Potassium phosphate (B84403) buffer (pH 7.4).
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Acetonitrile or other suitable organic solvent for reaction termination.
- LC-MS/MS system for metabolite quantification.
2. Methods:
Visualizations
Experimental Workflow for Determining Catalytic Efficiency
Caption: Workflow for determining enzyme kinetic parameters.
Metabolic Pathways of Dextromethorphan
Dextromethorphan is an interesting case study as it is metabolized by both CYP2D6 and, to a lesser extent, other CYPs including CYP2C19.
Caption: Primary metabolic pathways of dextromethorphan.
Conclusion
Both CYP2C19 and CYP2D6 are critical enzymes in drug metabolism, each with a unique but sometimes overlapping substrate profile. The catalytic efficiency of these enzymes for a given drug can have significant implications for its therapeutic efficacy and safety. The data presented in this guide, along with the outlined experimental protocols, provide a framework for researchers to compare and contrast the metabolic capabilities of these two important cytochrome P450 isoforms. A thorough understanding of their respective catalytic efficiencies is paramount for the successful development of new chemical entities and for the advancement of personalized medicine.
References
- 1. Predicting CYP2C19 Catalytic Parameters for Enantioselective Oxidations Using Artificial Neural Networks and a Chirality Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. CYP2C9, CYPC19 and CYP2D6 gene profiles and gene susceptibility to drug response and toxicity in Turkish population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2C19 and CYP2D6 Genotypes and Metabolizer Status Distribution in a Bulgarian Psychiatric Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis of CYP2C19 and CYP2D6 metabolic activity on antidepressant response from 13 clinical studies using genotype imputation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmdd.ualr.edu [cmdd.ualr.edu]
- 10. researchgate.net [researchgate.net]
- 11. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of dextromethorphan in vitro: involvement of cytochromes P450 2D6 and 3A3/4, with a possible role of 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of CYP2C19 Orthologs: Bridging the Gap Between Species in Drug Development
A deep dive into the species-specific nuances of the crucial drug-metabolizing enzyme, CYP2C19, reveals significant variations in its genetic makeup, protein structure, and metabolic activity across humans, non-human primates, dogs, and rodents. These differences underscore the challenges in extrapolating preclinical drug metabolism data to human clinical outcomes and highlight the importance of a thorough comparative understanding for researchers, scientists, and drug development professionals.
Cytochrome P450 2C19 (CYP2C19) is a key enzyme responsible for the metabolism of a significant portion of clinically used drugs, including proton pump inhibitors like omeprazole (B731) and the anticonvulsant S-mephenytoin. Due to its central role in drug disposition, understanding the comparative characteristics of CYP2C19 orthologs—genes in different species that evolved from a common ancestral gene—is paramount for the successful translation of preclinical findings to human applications. This guide provides a comprehensive comparative analysis of CYP2C19 across various species, focusing on genetic and structural diversity, substrate specificity, and metabolic kinetics, supported by experimental data and detailed protocols.
Genetic and Structural Diversity of CYP2C19 Orthologs
The CYP2C19 gene is highly polymorphic in humans, leading to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. These variations are well-documented and have significant clinical implications. Orthologs of human CYP2C19 have been identified in numerous species, including non-human primates (e.g., chimpanzee, rhesus monkey), rodents (e.g., mouse, rat), and dogs, among others.[1]
A phylogenetic analysis of CYP2C19 protein sequences reveals the evolutionary relationships between these orthologs. The closer the evolutionary distance, the more similar the protein sequences are expected to be, which often, but not always, translates to similar functional characteristics.
Sequence alignment of the protein orthologs highlights conserved regions, which are crucial for the enzyme's core function, and variable regions, which can account for species-specific substrate preferences. The active site of CYP2C19, where drug metabolism occurs, shows notable differences in amino acid composition between species. For instance, variations in the substrate recognition sites (SRSs) can significantly alter the enzyme's affinity and capacity to metabolize different compounds. While the overall three-dimensional structure of CYP2C19 is largely conserved, subtle changes in the active site topology can have profound effects on substrate binding and catalytic activity.
Comparative Metabolic Activity of CYP2C19 Orthologs
The functional consequences of the genetic and structural diversity of CYP2C19 are most evident in the species-specific differences in metabolic activity. In vitro studies using liver microsomes or recombinant enzymes are crucial for characterizing these differences. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide quantitative measures of enzyme-substrate affinity and catalytic efficiency, respectively. The ratio of Vmax to Km gives the intrinsic clearance (CLint), a key parameter for predicting in vivo drug clearance.
Omeprazole Metabolism
Omeprazole, a widely used proton pump inhibitor, is a classic probe substrate for CYP2C19 activity. Studies have revealed significant species differences in its metabolism. For example, human and cynomolgus monkey liver microsomes preferentially metabolize the R-enantiomer of omeprazole, while dog, rat, and marmoset microsomes show a preference for the S-enantiomer.[2] This stereoselectivity has important implications for drug efficacy and safety.
| Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | CLint (µL/min/mg protein) |
| Human | R-Omeprazole | 110 ± 48 | 0.06 ± 0.01 | 0.55 |
| S-Omeprazole | 220 ± 170 | 0.14 ± 0.06 | 0.64 | |
| Dog | R-Omeprazole | 180 ± 130 | 0.11 ± 0.04 | 0.61 |
| S-Omeprazole | 110 ± 48 | 0.06 ± 0.01 | 0.55 |
Table 1: Comparative enzyme kinetics of omeprazole 5-hydroxylation by liver microsomes from different species. Data for human and dog are presented as mean ± standard error.[3]
S-Mephenytoin Metabolism
S-mephenytoin is another specific substrate for CYP2C19, and its 4'-hydroxylation is a marker of the enzyme's activity. While comprehensive comparative kinetic data for S-mephenytoin across all species is limited, studies in human liver microsomes have extensively characterized its metabolism, particularly in relation to different genetic variants.[4] In dogs, in vitro studies with recombinant canine CYPs indicate that CYP2C41, an ortholog of human CYP2C19, metabolizes S-mephenytoin, although with lower efficiency compared to other substrates.[5]
Experimental Protocols
A standardized approach to assessing CYP2C19 activity is crucial for generating comparable data across different laboratories and species. The following outlines a general experimental workflow for an in vitro metabolism assay using liver microsomes.
Detailed Methodology for In Vitro Metabolism Assay:
-
Preparation of Incubation Mixture: Liver microsomes from the species of interest are pre-warmed at 37°C. A reaction mixture is prepared containing a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the probe substrate at various concentrations, and the liver microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time, ensuring that the reaction rate is linear.
-
Termination of Reaction: The reaction is stopped by adding a quenching solution, such as cold acetonitrile, which precipitates the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of metabolite formed.
-
Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Regulatory Pathways of CYP2C19
The expression of CYP2C19 is regulated by a complex network of transcription factors and nuclear receptors. In humans, the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are known to play roles in the induction of CYP2C enzymes. However, there are significant species differences in the activation of these receptors by various compounds. For example, rifampicin (B610482) is a potent inducer of human CYP3A4 via PXR activation but has a lesser effect on rodent Cyp3a. While the regulation of CYP2C19 is less well-characterized than that of other CYPs, it is clear that species-specific differences in regulatory elements and transcription factor binding contribute to the observed variations in enzyme expression and activity.
Conclusion
The comparative analysis of CYP2C19 orthologs across different species reveals a complex landscape of genetic, structural, and functional diversity. These differences have profound implications for drug development, as they can lead to significant discrepancies between preclinical animal models and human clinical outcomes. A thorough understanding of the species-specific characteristics of CYP2C19, including its metabolic kinetics and regulatory mechanisms, is essential for making more accurate predictions of drug metabolism and for the successful development of safe and effective therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers working to navigate the challenges of interspecies extrapolation in drug metabolism studies.
References
- 1. Comparison of Tissue Abundance of Non-Cytochrome P450 Drug-Metabolizing Enzymes by Quantitative Proteomics between Humans and Laboratory Animal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of R- and S-omeprazole stereoselectively mediated by liver microsomal cytochrome P450 2C19 enzymes from cynomolgus monkeys and common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Canine cytochrome P450 (CYP) pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of a Novel CYP2C19 SNP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel Single Nucleotide Polymorphism (SNP) in the Cytochrome P450 2C19 (CYP2C19) gene presents both an opportunity and a challenge. Understanding its clinical relevance is paramount for advancing personalized medicine, particularly for drugs metabolized by this highly polymorphic enzyme. This guide provides a comprehensive framework for validating a novel CYP2C19 SNP, comparing its potential impact with well-characterized variants, and outlines the experimental data necessary to support its clinical significance.
Introduction to CYP2C19 and its Clinical Importance
The CYP2C19 gene encodes a critical enzyme in the Cytochrome P450 superfamily, responsible for the metabolism of a significant number of clinically prescribed drugs.[1] Genetic variations within this gene can lead to altered enzyme activity, classifying individuals into different metabolizer phenotypes: ultrarapid, rapid, normal (extensive), intermediate, and poor metabolizers.[1] These variations have profound implications for drug efficacy and toxicity. For instance, the antiplatelet drug clopidogrel (B1663587), a prodrug, requires activation by CYP2C19.[1][2] Individuals with loss-of-function CYP2C19 alleles exhibit reduced conversion of clopidogrel to its active metabolite, leading to a higher risk of major adverse cardiovascular events, such as stent thrombosis.[3][4][5] Conversely, for drugs inactivated by CYP2C19, such as certain proton pump inhibitors, poor metabolizers may experience higher plasma concentrations and an increased risk of adverse effects.[6]
The validation of a novel CYP2C19 SNP is a multi-step process that involves computational (in silico) analysis, laboratory-based (in vitro) functional characterization, and clinical (in vivo) association studies to ascertain its impact on drug response and patient outcomes.
The Validation Workflow: From Discovery to Clinical Relevance
The journey from identifying a novel CYP2C19 SNP to establishing its clinical utility follows a structured path. This workflow ensures a rigorous and evidence-based assessment of the variant's functional and clinical consequences.
Comparative Data Presentation
A critical aspect of validating a novel SNP is comparing its functional characteristics and clinical impact to the wild-type and other known variants. The following tables provide a template for summarizing key quantitative data.
Table 1: In Silico Prediction of Functional Effects of a Novel CYP2C19 SNP
| Prediction Tool | Novel SNP (e.g., c.555A>G) Prediction | SIFT Score | PolyPhen-2 Score | Interpretation |
| SIFT | Tolerated | 0.25 | - | A score >0.05 is predicted to be tolerated. |
| PolyPhen-2 | Benign | - | 0.10 | A score <0.15 is predicted to be benign.[7] |
| CYP2C192 | Deleterious | 0.01 | 0.99 | Known loss-of-function variant. |
| CYP2C193 | Deleterious | 0.00 | 1.00 | Known loss-of-function variant. |
| CYP2C19*17 | Tolerated | 0.50 | 0.05 | Known gain-of-function variant. |
Table 2: Comparative Enzyme Kinetics of a Novel CYP2C19 Variant
| CYP2C19 Variant | Substrate | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, Vmax/Km) | % of Wild-Type Activity |
| Wild-Type (1) | S-mephenytoin | 123.0 ± 19.2 | 101.6 ± 12.4 | 0.83 | 100% |
| Novel SNP (e.g., c.555A>G) | S-mephenytoin | 135.5 ± 21.0 | 95.3 ± 15.1 | 0.70 | 84.3% |
| CYP2C192 | S-mephenytoin | - | No detectable activity | - | ~0% |
| CYP2C193 | S-mephenytoin | - | No detectable activity | - | ~0% |
| CYP2C19*17 | S-mephenytoin | 115.8 ± 15.5 | 145.2 ± 20.3 | 1.25 | 150.6% |
Note: The data for the novel SNP is hypothetical and should be replaced with experimental results.
Table 3: Clinical Association of a Novel CYP2C19 SNP with Clopidogrel Response
| Genotype Group | N | Major Adverse Cardiovascular Events (MACE) | Odds Ratio (95% CI) for MACE |
| Non-carrier (Wild-Type) | 1000 | 50 (5.0%) | 1.0 (Reference) |
| Novel SNP Carrier | 200 | 15 (7.5%) | 1.54 (0.85 - 2.78) |
| CYP2C192 Carrier | 500 | 55 (11.0%) | 2.35 (1.60 - 3.45) |
| CYP2C1917 Carrier | 400 | 16 (4.0%) | 0.79 (0.45 - 1.39) |
Note: The data for the novel SNP is hypothetical and should be replaced with results from a clinical association study.
Detailed Experimental Protocols
In Silico Analysis
Objective: To predict the potential functional impact of the novel SNP on the CYP2C19 protein.
Methodology:
-
Retrieve the reference sequence of the CYP2C19 gene and protein from a public database (e.g., NCBI).
-
Utilize bioinformatics tools such as SIFT (Sorting Intolerant From Tolerant) and PolyPhen-2 (Polymorphism Phenotyping v2) to predict the effect of the amino acid substitution caused by the novel SNP.[8]
-
Input the SNP information (e.g., chromosomal position, reference and alternative alleles) into the web servers of these tools.
-
Analyze the output scores and predictions. SIFT predicts whether an amino acid substitution is "tolerated" or "deleterious". PolyPhen-2 classifies variants as "benign," "possibly damaging," or "probably damaging".[7]
In Vitro Functional Assays
Objective: To experimentally determine the enzymatic activity of the novel CYP2C19 variant protein.
Methodology:
-
Site-Directed Mutagenesis: Introduce the novel SNP into a wild-type CYP2C19 cDNA clone using a commercially available kit.
-
Heterologous Expression: Express the wild-type and variant CYP2C19 proteins in a suitable expression system, such as E. coli or insect cells (e.g., Sf9).
-
Microsome Preparation: Isolate the microsomal fraction containing the expressed CYP2C19 enzymes.
-
Enzyme Kinetic Analysis:
-
Incubate the microsomes with a range of concentrations of a probe substrate (e.g., S-mephenytoin or omeprazole).
-
Measure the formation of the metabolite over time using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
-
Compare the kinetic parameters of the novel variant to the wild-type and other known variants.
-
Clinical Association Study
Objective: To investigate the association between the novel CYP2C19 SNP and clinical outcomes in patients treated with a CYP2C19-metabolized drug.
Methodology:
-
Study Design: A retrospective or prospective cohort study is a common design.[9]
-
Patient Cohort: Recruit a well-defined patient population receiving a specific drug metabolized by CYP2C19 (e.g., clopidogrel for patients with acute coronary syndrome).[10]
-
Genotyping: Genotype all participants for the novel SNP and other relevant CYP2C19 variants using a validated method (e.g., TaqMan assay, Sanger sequencing, or Next-Generation Sequencing).
-
Phenotype/Outcome Assessment: Collect detailed clinical data, including drug dosage, adverse events, and clinical efficacy endpoints (e.g., MACE for clopidogrel).[10]
-
Statistical Analysis:
-
Perform association analysis between the novel SNP genotype and the clinical outcome.
-
Calculate odds ratios (ORs) or hazard ratios (HRs) with 95% confidence intervals to quantify the strength of the association.[5]
-
Adjust for potential confounding factors such as age, sex, comorbidities, and concomitant medications in a multivariable regression model.[11]
-
Mandatory Visualizations
Signaling Pathway: Clopidogrel Activation
The activation of the prodrug clopidogrel is a two-step process heavily reliant on CYP2C19. Understanding this pathway is crucial for interpreting the impact of a novel SNP.
Experimental Workflow: Genotyping Method Comparison
The choice of genotyping technology is critical for accurately identifying a novel or rare SNP. This diagram outlines a workflow for comparing different methods.
Conclusion
Validating the clinical relevance of a novel CYP2C19 SNP is a rigorous, multi-disciplinary process. By following a structured workflow that encompasses in silico, in vitro, and in vivo studies, researchers can generate the robust evidence needed to understand the SNP's impact on drug metabolism and patient outcomes. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, facilitating the translation of genomic discoveries into clinically actionable insights for personalized medicine.
References
- 1. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]
- 2. Clinical Pharmacogenetics Implementation Consortium Guidelines for Cytochrome P450-2C19 (CYP2C19) Genotype and Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Clopidogrel Pharmacogenetics: State of the Art Review and the TAILOR-PCI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Application of CYP2C19 Pharmacogenetics Toward More Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Planning and Conducting a Pharmacogenetics Association Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Statistical Optimization of Pharmacogenomics Association Studies: Key Considerations from Study Design to Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical Analysis of Big Data on Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Omeprazole and Fluvoxamine on CYP2C19 Inhibition
A Comprehensive Guide for Researchers in Drug Development
In the landscape of drug metabolism and safety, understanding the inhibitory potential of compounds on cytochrome P450 enzymes is paramount. This guide provides a detailed comparison of the inhibitory effects of two widely used drugs, the proton pump inhibitor omeprazole (B731) and the selective serotonin (B10506) reuptake inhibitor fluvoxamine (B1237835), on the clinically significant enzyme CYP2C19. This analysis is supported by in vitro experimental data, detailed methodologies, and visual representations of key processes to aid researchers in their drug development endeavors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of omeprazole and fluvoxamine on CYP2C19 has been evaluated in multiple in vitro studies. The following table summarizes key quantitative data, including IC50 and Ki values, to facilitate a direct comparison of their potency.
| Inhibitor | Substrate | System | Parameter | Value | Citation |
| Omeprazole | (S)-Mephenytoin | Human Liver Microsomes | IC50 | ~7.0 µM | |
| Omeprazole | Proguanil (B194036) | Human Liver Microsomes | IC50 | 10 µM | [1] |
| Fluvoxamine | Proguanil | Human Liver Microsomes | Ki (for cycloguanil (B1669406) formation) | 0.69 µM | [1] |
| Fluvoxamine | Proguanil | Human Liver Microsomes | Ki (for 4-CPBG formation) | 4.7 µM | [1] |
| Fluvoxamine | (S)-Mephenytoin | Human Liver Microsomes | Ki,unbound | 70-80 nM | [2] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. It is important to consider the different experimental conditions (e.g., substrate used) when comparing values across studies.
Mechanism of Inhibition
Omeprazole is recognized as a mechanism-based, or time-dependent, inhibitor of CYP2C19.[3][4][5] This means that its inhibitory effect increases with pre-incubation time in the presence of NADPH, as omeprazole is converted by CYP2C19 to a reactive metabolite that irreversibly binds to the enzyme.[3][6] Furthermore, metabolites of omeprazole, such as omeprazole sulfone and 5'-O-desmethylomeprazole, also contribute to the overall inhibitory effect on CYP2C19.[3][4][5]
Fluvoxamine is characterized as a potent competitive inhibitor of CYP2C19.[1][7] Its inhibitory effect is generally observed without the need for pre-incubation. One study highlighted a significant discrepancy between in vitro and in vivo inhibition potency, with fluvoxamine being approximately 40 times more potent in vivo (unbound Ki of 1.9 ± 1.1 nM) compared to in vitro (unbound Ki of 70-80 nM).[2] This suggests that in vitro assays may underestimate the clinical inhibitory potential of fluvoxamine.
Experimental Protocols
A robust and standardized experimental protocol is crucial for accurately assessing the inhibitory potential of drug candidates on CYP2C19. The following is a detailed methodology for an in vitro CYP2C19 inhibition assay using human liver microsomes and the probe substrate (S)-mephenytoin.
In Vitro CYP2C19 Inhibition Assay Protocol
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
(S)-Mephenytoin (CYP2C19 probe substrate)
-
Test compounds (e.g., omeprazole, fluvoxamine) and a known inhibitor (e.g., ticlopidine)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate on ice.
-
To each well/tube, add potassium phosphate buffer, human liver microsomes (final concentration typically 0.1-0.5 mg/mL), and the test inhibitor at various concentrations.
-
For time-dependent inhibition assessment, pre-incubate this mixture with the NADPH regenerating system at 37°C for a defined period (e.g., 0, 15, 30 minutes).
-
Initiate the metabolic reaction by adding the CYP2C19 substrate, (S)-mephenytoin (at a concentration near its Km, typically 50-100 µM).
-
Incubate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
3. Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the formation of the metabolite, 4'-hydroxy-mephenytoin, using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
4. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different inhibitor concentrations relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) or non-linear regression analysis.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathway of the CYP2C19 substrate.
References
- 1. Fluvoxamine inhibits the CYP2C19-catalysed metabolism of proguanil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of PBPK Models for CYP2C19-Mediated Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of physiologically based pharmacokinetic (PBPK) models that incorporate cytochrome P450 2C19 (CYP2C19) metabolism. It includes supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative modeling approaches.
Introduction to PBPK Modeling for CYP2C19
CYP2C19 is a crucial enzyme in the metabolism of numerous drugs, including proton pump inhibitors (PPIs) like omeprazole (B731) and pantoprazole (B1678409).[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug clearance and exposure, categorizing individuals as extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs).[3] PBPK modeling has emerged as a powerful tool to predict the impact of these genetic variations and other factors on drug pharmacokinetics.[4]
PBPK models are mathematical representations of the body's physiological and biochemical processes that govern drug absorption, distribution, metabolism, and excretion (ADME).[5] These models integrate in vitro data, physicochemical properties of the drug, and system-specific information to simulate drug behavior in virtual populations.[5][6] The validation of these models against clinical data is a critical step to ensure their predictive accuracy.[7]
Validation of PBPK Models: A Data-Driven Comparison
The performance of PBPK models is typically evaluated by comparing predicted pharmacokinetic (PK) parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), with observed data from clinical studies. A common acceptance criterion is that the ratio of predicted to observed values falls within a 0.5- to 2.0-fold range.[8][9]
Omeprazole PBPK Model Validation
Omeprazole is a widely used probe substrate for CYP2C19. Several studies have developed and validated PBPK models for omeprazole, demonstrating good predictive performance across different CYP2C19 genotypes and ethnicities.
| CYP2C19 Phenotype | Population | Predicted/Observed AUC Ratio | Predicted/Observed Cmax Ratio | Reference |
| Extensive Metabolizers (EMs) | Caucasian | 0.88 | Not Reported | [10] |
| Extensive Metabolizers (EMs) | Chinese | Within 2-fold | Within 2-fold | [10] |
| Extensive Metabolizers (EMs) | Japanese | Within 2-fold | Within 2-fold | [10] |
| Poor Metabolizers (PMs) | Asian | ~4-fold higher AUC than Caucasians (qualitatively predicted) | Not Reported | [3] |
Table 1: Summary of quantitative data from the validation of an omeprazole PBPK model.
Pantoprazole PBPK Model Validation
Pantoprazole is another PPI primarily metabolized by CYP2C19. PBPK models for pantoprazole have also been successfully developed and validated.
| CYP2C19 Phenotype | Population | Predicted/Observed AUC Ratio | Predicted/Observed Cmax Ratio | Reference |
| All Phenotypes | Healthy Adults | Within 0.5-2.0 | Within 0.5-2.0 | [8] |
| Extensive Metabolizers (EMs) | Pediatric (without obesity) | Visually good agreement | Visually good agreement | [11] |
| Intermediate Metabolizers (IMs) | Pediatric (with obesity) | Not directly reported, but model captured PK profiles | Not directly reported, but model captured PK profiles | [11] |
Table 2: Summary of quantitative data from the validation of a pantoprazole PBPK model.
Experimental Protocols for PBPK Model Validation
The validation of PBPK models relies on high-quality clinical data. The following outlines a typical experimental protocol for a pharmacokinetic study of a CYP2C19 substrate.
Study Design
-
Objective: To evaluate the pharmacokinetics of a CYP2C19 substrate in healthy volunteers with different CYP2C19 genotypes.
-
Design: An open-label, single-dose or multiple-dose, parallel-group study.[10][12]
-
Participants: Healthy adult volunteers, genotyped for CYP2C19 alleles (e.g., *1, *2, *3, *17) to classify them into different metabolizer groups (EM, IM, PM, UM).[12][13]
Dosing and Sampling
-
Dosing: Administration of a single oral dose of the drug (e.g., 20 mg omeprazole or 40 mg pantoprazole).[12][14]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, and 12 hours post-dose).[15]
Analytical Method
-
Sample Analysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][16]
Pharmacokinetic Analysis
-
Parameter Calculation: PK parameters such as AUC, Cmax, and elimination half-life (t1/2) are calculated using non-compartmental analysis.[12]
Visualization of Key Processes
PBPK Model Development and Validation Workflow
The following diagram illustrates the general workflow for developing and validating a PBPK model for a CYP2C19 substrate.
Caption: Workflow for PBPK model development and validation.
CYP2C19-Mediated Drug Metabolism Pathway
This diagram illustrates the central role of CYP2C19 in the metabolism of a hypothetical drug and the influence of genetic polymorphisms.
Caption: Influence of CYP2C19 genotype on drug metabolism.
Alternative Modeling Approaches
While PBPK modeling is a powerful tool, other modeling approaches are also used to predict and analyze pharmacokinetic data.
Population Pharmacokinetics (PopPK)
PopPK models use a statistical approach to describe the sources of variability in drug concentrations among individuals in a target patient population.[2] Unlike the mechanistic nature of PBPK, PopPK is more empirical and relies on clinical data to identify covariates (such as genotype, age, or weight) that influence pharmacokinetics.
| Feature | PBPK Modeling | Population PK (PopPK) Modeling |
| Approach | Mechanistic, bottom-up | Empirical, top-down |
| Data Requirements | In vitro data, physicochemical properties, physiological parameters | Clinical pharmacokinetic data from a patient population |
| Predictive Power | Can predict PK in unstudied populations and scenarios (e.g., first-in-human) | Describes variability within the studied population; less predictive for new scenarios |
| Complexity | High, requires specialized software and expertise | Moderate, relies on statistical modeling software |
Table 3: Comparison of PBPK and PopPK modeling approaches.
Allometric Scaling
Allometric scaling is a simpler, empirical method used to predict human pharmacokinetics from animal data.[17] It is based on the principle that many physiological parameters scale with body weight across species. While useful for initial estimations, allometric scaling does not account for species-specific differences in drug metabolism pathways, such as the polymorphic nature of CYP2C19 in humans, which can limit its accuracy.[18]
Conclusion
The validation of PBPK models incorporating CYP2C19 metabolism is essential for their application in drug development and personalized medicine. The evidence from studies on omeprazole and pantoprazole demonstrates that well-developed PBPK models can accurately predict the pharmacokinetic profiles in individuals with different CYP2C19 genotypes.[1][8] These models offer a mechanistic advantage over more empirical approaches like PopPK and allometric scaling, particularly in predicting the impact of genetic polymorphisms and drug-drug interactions. As our understanding of the underlying physiology and biochemistry improves, PBPK modeling will continue to be a valuable tool for optimizing drug therapy and ensuring patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Applications of PBPK Modeling to Estimate Drug Metabolism and Related ADME Processes in Specific Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 6. labcorp.com [labcorp.com]
- 7. Physiologically Based Pharmacokinetic Model Qualification and Reporting Procedures for Regulatory Submissions: A Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Physiologically‐based pharmacokinetic modeling of pantoprazole to evaluate the role of CYP2C19 genetic variation and obesity in the pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physiologically‐Based Pharmacokinetic Modeling vs. Allometric Scaling for the Prediction of Infliximab Pharmacokinetics in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of CYP2C19 Antibody Specificities for Researchers
For researchers and professionals in drug development, the accurate detection and quantification of Cytochrome P450 2C19 (CYP2C19) is critical. This enzyme plays a pivotal role in the metabolism of a significant portion of clinically used drugs, and its expression levels can influence drug efficacy and toxicity.[1][2][3][4] The choice of a highly specific and sensitive antibody is therefore paramount for reliable experimental outcomes in applications such as Western Blotting (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).
This guide provides an objective comparison of commercially available CYP2C19 antibodies, focusing on their specificity, performance in various applications, and available experimental data.
Comparative Analysis of CYP2C19 Antibodies
The selection of an appropriate antibody is contingent on the specific application and the required level of specificity. A key challenge in targeting CYP2C19 is the high degree of homology it shares with other members of the CYP2C subfamily, which can lead to cross-reactivity.
A notable example is the monoclonal antibody clone EPR6576, which is widely available. While this recombinant antibody offers high batch-to-batch consistency, it is predicted to be cross-reactive with several other Cytochrome P450 family members.[1] Specifically, the immunogen for this antibody has 100% homology with CYP2C9, CYP2A6, and CYP2A7 in humans.[1] This is a critical consideration for studies where isoform-specific detection is essential. In Western Blotting, this cross-reactivity may manifest as a doublet, indicating reaction with other family members.[1]
Polyclonal antibodies, while potentially offering a broader range of epitope recognition, may also exhibit cross-reactivity. For instance, some polyclonal CYP2C19 antibodies have been observed to cross-react with CYP2C8.[5]
For applications demanding high specificity, it is crucial to consider antibodies raised against unique epitopes of CYP2C19 or those that have been validated for low cross-reactivity with other CYP isoforms.
Antibody Performance Data
The following tables summarize the key characteristics and performance data for a selection of commercially available CYP2C19 antibodies and ELISA kits.
Table 1: Comparison of CYP2C19 Antibodies
| Antibody (Clone/ID) | Type | Host | Validated Applications | Recommended Dilution (WB) | Recommended Dilution (IHC) | Specificity Notes |
| ab137015 (EPR6576) [1] | Monoclonal | Rabbit | WB, IHC-P | 1:1000 - 1:10000 | 1:1000 | High likelihood of cross-reactivity with CYP2C9, CYP2A6, and CYP2A7. |
| ab236063 (EPR6576) | Monoclonal | Rabbit | WB, IHC-P | Not specified | 1:250 | BSA and Azide free version of ab137015. Same cross-reactivity profile. |
| PA5-13669 [6] | Polyclonal | Rabbit | WB, IHC-P | 1:2000 | Not specified | Reacts with human samples. Specificity against other CYPs not detailed. |
| A02102 [7] | Polyclonal | Rabbit | WB, IHC, IF, ELISA | 1:500 - 1:2000 | 1:100 - 1:300 | Immunogen is a synthesized peptide from the internal region of human CYP2C19. |
| SAB2100520 [8] | Polyclonal | Rabbit | WB | Not specified | Not applicable | Affinity isolated antibody. |
| MBS9429954 [9] | Polyclonal | Rabbit | IHC | Not applicable | Not specified | Detects endogenous levels of total CYP2C19 protein. |
| ABIN452898 [10] | Polyclonal | Rabbit | WB, IHC-P, EIA | 1:50 - 1:100 | Not specified | Raised against the middle region of CYP2C19. |
Table 2: Comparison of CYP2C19 ELISA Kits
| ELISA Kit ID | Method | Sample Type | Detection Range | Sensitivity |
| OKCD06392 [11] | Sandwich | Serum, Plasma, Cell Culture Supernatants | 0.312 - 20 ng/mL | < 0.125 ng/mL |
| Biomatik Human CYP2C19 ELISA Kit [11] | Sandwich | Serum, Plasma, Cell Culture Supernatants | 0.312 - 20 ng/mL | 0.125 ng/mL |
| FineTest EH2331 [12] | Sandwich | Not specified | 0.156 - 10 ng/mL | 0.094 ng/mL |
| ABIN5674819 [13] | Sandwich | Cell Culture Supernatant, Cell Lysate, Plasma, Serum, Tissue Homogenate | 0.156 - 10 ng/mL | 0.156 ng/mL |
Experimental Protocols
Detailed and optimized protocols are essential for achieving reliable and reproducible results. Below are comprehensive protocols for key applications.
Western Blotting Protocol for CYP2C19
This protocol is a general guideline and may require optimization for specific antibodies and sample types.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 10%) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary CYP2C19 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a CCD camera-based imager or X-ray film.
-
Immunohistochemistry (IHC) Protocol for CYP2C19 in Paraffin-Embedded Tissues
This protocol provides a framework for the immunohistochemical staining of CYP2C19.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.[15][16]
-
-
Antigen Retrieval:
-
For many CYP2C19 antibodies, heat-mediated antigen retrieval is recommended to unmask the epitope.[1]
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heat at 95-100°C for 10-20 minutes.[1][15]
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[17]
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[18]
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary CYP2C19 antibody at the optimal dilution overnight at 4°C in a humidified chamber.[7]
-
-
Washing:
-
Wash the slides three times with PBS.
-
-
Secondary Antibody Incubation:
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[15]
-
-
Washing:
-
Wash the slides three times with PBS.
-
-
Detection:
-
Apply a streptavidin-HRP conjugate (if using a biotinylated secondary) followed by a DAB substrate-chromogen solution.
-
Monitor the color development under a microscope.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) to visualize the nuclei.[1]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount the slides with a permanent mounting medium.
-
Visualizing Workflows and Pathways
CYP2C19-Mediated Drug Metabolism
CYP2C19 is a key enzyme in the phase I metabolism of many drugs, converting them into more polar metabolites for subsequent excretion.[1][2] The following diagram illustrates the role of CYP2C19 in the metabolism of the proton pump inhibitor, omeprazole.
Caption: CYP2C19 metabolic pathway for omeprazole.
Experimental Workflow: Western Blotting
The following diagram outlines the key steps in performing a Western Blot experiment for CYP2C19 detection.
Caption: Western Blotting experimental workflow.
Experimental Workflow: Immunohistochemistry
This diagram illustrates the sequential steps involved in the immunohistochemical staining of CYP2C19.
Caption: Immunohistochemistry experimental workflow.
References
- 1. Anti-CYP2C19 antibody [EPR6576] (ab137015) | Abcam [abcam.com]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP2C19 Polyclonal Antibody (PA5-13669) [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. CYP2C19 antibody Western SAB2100520 [sigmaaldrich.com]
- 9. biocompare.com [biocompare.com]
- 10. anti-CYP2C19 Antibody [ABIN452898] - Human, WB, IHC (p), EIA [antibodies-online.com]
- 11. biocompare.com [biocompare.com]
- 12. Human CYP2C19(Cytochrome P450 2C19) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Human CYP2C19 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 14. ptglab.com [ptglab.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. bosterbio.com [bosterbio.com]
- 17. ptgcn.com [ptgcn.com]
- 18. docs.abcam.com [docs.abcam.com]
Unraveling the Functional Consequences of a Rare CYP2C19 Variant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the functional impact of a rare Cytochrome P450 2C19 (CYP2C19) variant. It includes experimental data, detailed protocols, and a comparative analysis of alternative approaches to aid researchers in selecting the most suitable methods for their studies.
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a wide range of clinically important drugs, including the antiplatelet agent clopidogrel (B1663587) and proton pump inhibitors like omeprazole.[1] Genetic variations in the CYP2C19 gene can lead to significant interindividual differences in drug response and adverse effects. While common variants are well-characterized, rare variants are increasingly being identified and require functional assessment to determine their clinical significance. This guide outlines the experimental approaches to characterize the functional impact of a novel or rare CYP2C19 variant.
Quantitative Data Summary
The functional impact of a rare CYP2C19 variant is typically quantified by determining its enzymatic activity towards specific substrates and comparing it to the wild-type (WT) enzyme. Key kinetic parameters include the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint = Vmax/Km). The following tables summarize hypothetical and literature-derived data for the metabolism of S-mephenytoin and omeprazole, two common probe substrates for CYP2C19.
Table 1: Enzyme Kinetics for S-mephenytoin 4'-hydroxylation
| CYP2C19 Variant | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (µL/min/pmol CYP) | % of Wild-Type CLint |
| Wild-Type (1) | 50 | 10 | 0.20 | 100% |
| Rare Variant A | 150 | 5 | 0.033 | 16.5% (Decreased) |
| Rare Variant B | 55 | 12 | 0.22 | 110% (Normal/Slightly Increased) |
| CYP2C192 (Loss-of-function) | - | No detectable activity | - | 0% |
| CYP2C19*17 (Gain-of-function) | 45 | 25 | 0.56 | 280% (Increased) |
Table 2: Enzyme Kinetics for Omeprazole 5-hydroxylation
| CYP2C19 Variant | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (µL/min/pmol CYP) | % of Wild-Type CLint |
| Wild-Type (1) | 10 | 20 | 2.0 | 100% |
| Rare Variant A | 30 | 8 | 0.27 | 13.5% (Decreased) |
| Rare Variant B | 12 | 22 | 1.83 | 91.5% (Normal) |
| CYP2C192 (Loss-of-function) | - | No detectable activity | - | 0% |
| CYP2C19*17 (Gain-of-function) | 9 | 45 | 5.0 | 250% (Increased) |
Signaling Pathway: Clopidogrel Activation
Clopidogrel is a prodrug that requires a two-step metabolic activation process primarily mediated by CYP enzymes to exert its antiplatelet effect. CYP2C19 plays a crucial role in both oxidative steps.
Experimental Workflow and Protocols
Confirming the functional impact of a rare CYP2C19 variant involves a multi-step in vitro process.
Detailed Experimental Protocol: In Vitro Functional Assay
This protocol describes the functional characterization of a rare CYP2C19 variant using a heterologous expression system and measurement of its metabolic activity.
1. Generation of the CYP2C19 Variant
-
Site-Directed Mutagenesis: Introduce the specific nucleotide change into the wild-type CYP2C19 cDNA cloned into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Sequence Verification: Confirm the desired mutation and the absence of other mutations by Sanger sequencing of the entire coding region.
2. Heterologous Expression of the CYP2C19 Variant
-
Cell Culture: Culture a suitable host cell line, such as Human Embryonic Kidney (HEK293) cells or insect cells (e.g., Sf9), under appropriate conditions.
-
Transfection: Transfect the cells with the expression vector containing the wild-type or variant CYP2C19 cDNA using a suitable transfection reagent.
-
Protein Expression: Allow the cells to express the CYP2C19 protein for 48-72 hours.
3. Preparation of Microsomal Fractions
-
Cell Lysis: Harvest the cells and resuspend them in a homogenization buffer. Lyse the cells using a Dounce homogenizer or sonication.
-
Centrifugation: Perform a series of centrifugation steps to isolate the microsomal fraction, which contains the expressed CYP2C19 enzyme.
-
Protein Quantification: Determine the total protein concentration in the microsomal fraction using a standard method like the Bradford assay.
-
CYP450 Quantification: Quantify the expressed CYP2C19 content using carbon monoxide (CO) difference spectroscopy.
4. In Vitro Metabolic Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal fraction (containing the wild-type or variant CYP2C19)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Probe substrate (e.g., S-mephenytoin or omeprazole) at various concentrations.
-
-
Incubation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the substrate. Incubate for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of the specific metabolite (e.g., 4'-hydroxy-mephenytoin or 5-hydroxy-omeprazole).
5. Enzyme Kinetic Analysis
-
Data Plotting: Plot the rate of metabolite formation against the substrate concentration.
-
Parameter Calculation: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Intrinsic Clearance Calculation: Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
-
Comparison: Compare the kinetic parameters of the rare variant to those of the wild-type enzyme to determine the functional impact.
Comparison of Alternative Methodologies
Table 3: Comparison of Heterologous Expression Systems for CYP2C19 Functional Analysis
| Feature | Bacterial (e.g., E. coli) | Insect Cells (e.g., Sf9) | Mammalian Cells (e.g., HEK293) |
| Cost | Low | Moderate | High |
| Protein Yield | High | High | Moderate |
| Post-Translational Modifications | Lacking | Some (e.g., phosphorylation) | Most similar to native human proteins |
| Protein Folding | Often forms inclusion bodies, requiring refolding | Generally good | Excellent, closely mimics native conformation |
| Co-expression of Redox Partners | Requires co-expression of NADPH-cytochrome P450 reductase | Can be co-expressed | Can rely on endogenous or be co-expressed |
| Suitability for CYP Enzymes | Can be challenging due to membrane association and folding | Good, widely used for P450s | Excellent, considered the gold standard for functional relevance |
Table 4: Comparison of In Vitro Systems for CYP2C19 Activity Assays
| In Vitro System | Advantages | Disadvantages |
| Recombinant CYP2C19 | - High-throughput screening possible- Allows for the study of a single enzyme in isolation- Precise control over experimental conditions | - Lacks the complete cellular environment- May not fully recapitulate in vivo metabolism |
| Human Liver Microsomes (HLMs) | - Contains a full complement of CYP enzymes and redox partners- More physiologically relevant than recombinant systems | - Activity can vary between donors- Cannot be used to study the function of a single variant in isolation |
| Hepatocytes | - The most physiologically relevant in vitro system- Contains both phase I and phase II metabolic enzymes | - Limited availability and high cost- Prone to rapid de-differentiation in culture |
Conclusion
Confirming the functional impact of a rare CYP2C19 variant is essential for its clinical interpretation and for advancing personalized medicine. The in vitro experimental workflow described, utilizing heterologous expression of the variant protein followed by enzymatic activity assays, provides a robust method for characterizing its function. The choice of expression system and in vitro model should be guided by the specific research question, available resources, and the desired level of physiological relevance. By systematically applying these methodologies, researchers can effectively elucidate the functional consequences of rare genetic variations in CYP2C19 and their potential impact on drug metabolism and patient outcomes.
References
A Comparative Analysis of Clopidogrel Metabolism by CYP2C19 and CYP3A4
For Researchers, Scientists, and Drug Development Professionals
Clopidogrel (B1663587), a widely prescribed antiplatelet agent, is a prodrug that requires metabolic activation to exert its therapeutic effect.[1] This activation is a critical determinant of its efficacy, and inter-individual variability in response has been a significant clinical concern. The bioactivation process is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C19 and CYP3A4 being key players.[2] This guide provides a comparative study of the roles of these two essential enzymes in clopidogrel metabolism, supported by experimental data and detailed methodologies.
The Two-Step Activation of Clopidogrel
Clopidogrel's conversion to its active thiol metabolite is a two-step oxidative process.[3] The majority of an oral dose of clopidogrel (about 85%) is hydrolyzed by esterases to an inactive carboxylic acid derivative.[1][3] The remaining portion undergoes the crucial two-step activation in the liver.[4]
-
Step 1: Formation of 2-oxo-clopidogrel: The initial step involves the oxidation of the parent clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel.[5]
-
Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-clopidogrel is then further metabolized to the active thiol metabolite, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[3][5]
The relative contributions of CYP2C19 and CYP3A4 to these two steps have been a subject of considerable research and some controversy.[5][6]
Data Presentation: In Vitro Contributions of CYP Isoforms to Clopidogrel Metabolism
The following tables summarize quantitative data from in vitro studies on the percentage contribution of various CYP450 enzymes to the two-step activation of clopidogrel.
Table 1: Contribution of CYP Isoforms to the Formation of 2-oxo-clopidogrel (Step 1)
| CYP Isoform | Contribution (%) | Reference |
| CYP2C19 | 44.9% | [4] |
| CYP1A2 | 35.8% | [4] |
| CYP2B6 | 19.4% | [4] |
Table 2: Contribution of CYP Isoforms to the Formation of the Active Metabolite from 2-oxo-clopidogrel (Step 2)
| CYP Isoform | Contribution (%) | Reference |
| CYP3A4 | 39.8% | [4] |
| CYP2B6 | 32.9% | [4] |
| CYP2C19 | 20.6% | [4] |
| CYP2C9 | 6.79% | [4] |
Note: These values are derived from in vitro studies and the relative importance of each enzyme in vivo may vary.
Experimental Protocols
The data presented above are primarily derived from in vitro experiments using human liver microsomes (HLMs) and cDNA-expressed recombinant human CYP enzymes. A general methodology for such studies is outlined below.
Objective: To determine the relative contribution of specific CYP isoforms to the metabolism of clopidogrel and its intermediate, 2-oxo-clopidogrel.
Materials:
-
Clopidogrel and 2-oxo-clopidogrel standards
-
Pooled human liver microsomes (HLMs)
-
cDNA-expressed recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4, CYP1A2, CYP2B6, CYP2C9)
-
NADPH regenerating system (cofactor for CYP activity)
-
Specific chemical inhibitors for each CYP isoform (e.g., ketoconazole (B1673606) for CYP3A4, omeprazole (B731) for CYP2C19)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation:
-
A reaction mixture is prepared containing the substrate (clopidogrel or 2-oxo-clopidogrel), the enzyme source (HLMs or recombinant CYPs), and incubation buffer.
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The incubation is carried out for a specific duration (e.g., 30 minutes).
-
-
Reaction Termination:
-
The reaction is stopped by adding a quenching solution, which also serves to precipitate proteins.
-
-
Sample Preparation:
-
The quenched reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the metabolites, is collected for analysis.
-
-
Metabolite Quantification:
-
The concentrations of the parent drug and its metabolites (2-oxo-clopidogrel and the active thiol metabolite) are determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The rate of metabolite formation is calculated.
-
For inhibition studies, the reduction in metabolite formation in the presence of a specific inhibitor is used to determine the contribution of that CYP isoform.
-
For studies with recombinant enzymes, the activity of each isoform is directly measured.
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of clopidogrel.
Caption: Overview of clopidogrel metabolic pathways.
Caption: General experimental workflow for studying clopidogrel metabolism.
Discussion of Findings
The metabolic activation of clopidogrel is a complex process involving multiple CYP enzymes. While CYP2C19 plays a substantial role in both oxidative steps, its contribution is more pronounced in the initial conversion of clopidogrel to 2-oxo-clopidogrel.[3][4] Conversely, CYP3A4 appears to be a major contributor to the second step, the formation of the active thiol metabolite from 2-oxo-clopidogrel.[3][4]
The significant role of CYP2C19 in the first step is clinically relevant, as genetic polymorphisms in the CYP2C19 gene can lead to a "poor metabolizer" phenotype.[5][7] Individuals with this phenotype have a reduced ability to activate clopidogrel, leading to diminished antiplatelet effects and an increased risk of adverse cardiovascular events.[5][7]
While in vitro studies provide valuable insights, it's important to note the ongoing debate and some conflicting evidence in the literature regarding the precise contributions of each enzyme.[6][8] For instance, some studies have suggested a more dominant role for CYP3A4 in the overall activation process, particularly considering its high abundance in the human liver.[9][10] Drug-drug interaction studies have also provided evidence for the involvement of both enzymes. For example, co-administration of clopidogrel with omeprazole, a CYP2C19 inhibitor, reduces the formation of the active metabolite.[6] Similarly, grapefruit juice, a potent CYP3A inhibitor, has been shown to significantly decrease the active metabolite's area under the curve (AUC).[6]
Conclusion
Both CYP2C19 and CYP3A4 are critical to the metabolic activation of clopidogrel, but they appear to have distinct, albeit overlapping, roles in the two-step process. CYP2C19 is a key enzyme in the initial oxidation of clopidogrel, making its genetic variations a significant predictor of clopidogrel response. CYP3A4, on the other hand, is a major contributor to the second, final activation step. A comprehensive understanding of the interplay between these and other CYP enzymes is essential for optimizing antiplatelet therapy and developing novel strategies to overcome clopidogrel resistance.
References
- 1. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Results: Patient with a known CYP2C19 genotype and coronary artery disease requiring clopidogrel — In the Clinic [genomicseducation.hee.nhs.uk]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of XC219
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step procedure for the proper disposal of the cyclin-dependent kinase (CDK) inhibitor, XC219. In the absence of a specific Safety Data Sheet (SDS) for this compound, the compound should be treated as a hazardous waste. The following protocols are based on general best practices for chemical waste management and are intended to provide essential safety and logistical information.
Crucially, users must obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from the supplier before handling or disposal. The SDS will provide detailed information on the specific hazards, handling procedures, and disposal requirements for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Lab coat |
| Respiratory | Use in a chemical fume hood. If not possible, a respirator may be required. |
In the event of accidental contact, refer to the general first aid measures outlined in the table below.
General First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Step-by-Step Disposal Protocol for this compound
The disposal of any chemical, including a specialized inhibitor like this compound, must be approached with a clear understanding of its properties and potential hazards. The primary goal is to manage waste in a manner that is safe, compliant with regulations, and environmentally responsible.
Experimental Protocol: Waste Segregation and Collection
Objective: To safely segregate and collect this compound waste for proper disposal.
Materials:
-
This compound solid waste (unused or expired powder)
-
This compound liquid waste (solutions containing this compound)
-
Contaminated materials (gloves, pipette tips, vials, bench paper)
-
Approved hazardous waste containers (clearly labeled)
-
Puncture-resistant sharps container (for contaminated sharps)
Methodology:
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be collected in a designated hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Waste Storage:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Essential Safety and Handling Protocols for XC219
This guide provides critical safety, handling, and disposal information for the novel compound XC219. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent neurotoxic agent and a suspected carcinogen. It is highly volatile and readily absorbed through inhalation, ingestion, and dermal contact. All handling of this compound must be conducted within a certified chemical fume hood.
Minimum Personal Protective Equipment
The following table outlines the minimum PPE required for handling this compound. This is a mandatory requirement for all personnel, regardless of the quantity of the substance being handled.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a barrier against accidental skin contact. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and vapors. |
| Lab Coat | Flame-resistant, fully buttoned | Protects against splashes and contamination of personal clothing. |
| Respirator | Full-face respirator with organic vapor cartridge | Required for any handling outside of a fume hood or in case of a spill. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Exposure Limits
This compound has established occupational exposure limits (OELs) that must be strictly adhered to.
| Exposure Limit Type | Value |
| Permissible Exposure Limit (PEL) | 0.5 ppm (8-hour TWA) |
| Short-Term Exposure Limit (STEL) | 2 ppm (15-minute) |
| Immediately Dangerous to Life or Health (IDLH) | 10 ppm |
Experimental Protocols
The following protocols are to be followed for all experiments involving this compound.
Preparation of a 10mM Stock Solution
-
Ensure all necessary PPE is correctly donned.
-
Place a calibrated analytical balance and all necessary glassware inside the chemical fume hood.
-
Weigh out the required mass of this compound powder onto weighing paper.
-
Carefully transfer the powder to a volumetric flask.
-
Add the appropriate solvent (e.g., DMSO) to the flask, filling to approximately half the final volume.
-
Gently swirl the flask to dissolve the this compound.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the stock solution with the compound name, concentration, date, and your initials.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Spill and Exposure Procedures
Immediate action is critical in the event of a spill or exposure to this compound.
Spill Response
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Isolate: Restrict access to the affected area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.
Exposure Response Protocol
Caption: Immediate response actions for different routes of this compound exposure.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Labeled, sealed, and puncture-resistant container | "Hazardous Waste: this compound Solid" |
| Liquid Waste | Labeled, sealed, and chemically-resistant container | "Hazardous Waste: this compound Liquid" (include solvent) |
| Sharps | Labeled, puncture-proof sharps container | "Hazardous Waste: this compound Sharps" |
Disposal Procedure
-
Segregate waste according to the table above.
-
Ensure all containers are securely sealed and properly labeled.
-
Store waste in a designated hazardous waste accumulation area.
-
Contact the institutional environmental health and safety office for pickup and disposal.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
